molecular formula C11H22O2 B1294712 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene CAS No. 67674-46-8

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Cat. No.: B1294712
CAS No.: 67674-46-8
M. Wt: 186.29 g/mol
InChI Key: RDHNTAXPFZIMDN-UHFFFAOYSA-N
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Description

6, 6-Dimethoxy-2, 5, 5-trimethyl-2-hexene, also known as methyl pamplemousse, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 6, 6-Dimethoxy-2, 5, 5-trimethyl-2-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6, 6-dimethoxy-2, 5, 5-trimethyl-2-hexene is primarily located in the membrane (predicted from logP). 6, 6-Dimethoxy-2, 5, 5-trimethyl-2-hexene has a citrus, fresh, and grapefruit peel taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethoxy-2,5,5-trimethylhex-2-ene
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InChI

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3
Source PubChem
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InChI Key

RDHNTAXPFZIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID2052366
Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
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Solubility

66 mg/L @ 20 °C (exp)
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
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CAS No.

67674-46-8
Record name Methyl pamplemousse
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Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
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Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
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Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a fascinating acyclic monoterpenoid acetal, holds a significant position in the chemical industry, particularly in the realm of fragrances and flavorings.[1] Commercially known by trade names such as Methyl Pamplemousse® (Givaudan) and Amarocit® (Symrise), this compound is highly valued for its characteristic fresh, citrusy, and grapefruit-peel-like aroma.[2][3] Its molecular structure, featuring a dimethyl acetal functionality and a substituted hexene backbone, contributes to its unique olfactory properties and its stability in various consumer product formulations.[2][4]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide will delve into the prevalent synthetic methodology, offering a detailed experimental protocol. Furthermore, it will cover the essential analytical techniques employed for its structural elucidation and purity assessment, presenting key data for its characterization.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][5] The molecule is achiral and therefore does not exhibit optical activity.[1] Key identifiers and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [5]
CAS Number 67674-46-8[4]
IUPAC Name This compound[6]
Synonyms Methyl Pamplemousse, Amarocit, Grapefruit Acetal[3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 214-215 °C @ 760 mmHg[6]
Density 0.874 - 0.880 g/cm³ @ 20°C[7]
Refractive Index 1.437 - 1.443 @ 20°C[7]
InChI 1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3[6]
SMILES CC(=CCC(C)(C)C(OC)OC)C[6]

Synthesis of this compound

The most common and industrially applied method for the synthesis of this compound is the acid-catalyzed acetalization of its corresponding aldehyde precursor, 2,2,5-trimethyl-4-hexenal.[1] This reaction involves the treatment of the aldehyde with an excess of methanol in the presence of an acid catalyst to form the dimethyl acetal.[8]

Reaction Mechanism

The acetalization reaction proceeds via a well-established mechanism involving the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final acetal product. The use of an excess of methanol and/or the removal of water as it is formed drives the equilibrium towards the product side.

Acetalization Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde + H+ Methanol1 CH3OH H_plus H+ Hemiacetal R-CH(OH)(OCH3) Protonated_Aldehyde->Hemiacetal + CH3OH - H+ Protonated_Hemiacetal R-CH(O+H2)(OCH3) Hemiacetal->Protonated_Hemiacetal + H+ Carbocation R-CH+(OCH3) Protonated_Hemiacetal->Carbocation - H2O Protonated_Acetal R-CH(OCH3)(O+HCH3) Carbocation->Protonated_Acetal + CH3OH Acetal R-CH(OCH3)2 Protonated_Acetal->Acetal - H+ Water H2O

Caption: General mechanism of acid-catalyzed acetalization.

Experimental Protocol

This protocol is a composite procedure based on established methods for acetalization.[8]

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Methanol (anhydrous)

  • Anhydrous Calcium Chloride (or a catalytic amount of a strong acid like HCl)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2,5-trimethyl-4-hexenal (1.0 eq) and a 5 to 10-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add anhydrous calcium chloride (1.0-1.2 eq) in portions. Alternatively, a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) can be used.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with diethyl ether (3 x volume of residue).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation under reduced pressure. The product is reported to distill at 82°C and 1.6 mbar.

Synthesis and Purification Workflow Reactants 2,2,5-trimethyl-4-hexenal + Methanol + Catalyst Reaction Reflux (4-6h) Reactants->Reaction Workup Neutralization Extraction Drying Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~5.2m1H=CH-
~4.1d1H-CH(OCH₃)₂
~3.3s6H-OCH₃
~2.0d2H-CH₂-
~1.7s6H=C(CH₃)₂
~0.9s6H-C(CH₃)₂-

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppm (Predicted)Assignment
~135=C(CH₃)₂
~120=CH-
~105-CH(OCH₃)₂
~53-OCH₃
~45-CH₂-
~35-C(CH₃)₂-
~25=C(CH₃)₂
~22-C(CH₃)₂-
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 186.[1] Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z 155), and cleavage at the α-position to the acetal, leading to a stable oxonium ion.

Expected Mass Spectrometry Data:

m/zInterpretation
186Molecular Ion [M]⁺
155[M - OCH₃]⁺
75[CH(OCH₃)₂]⁺ (base peak)
69[C₅H₉]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2960-2850C-H stretch (alkane)
~1670C=C stretch (alkene)
~1150-1050C-O stretch (acetal)

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal, offers a reliable method for its preparation. The characterization data, including predicted NMR spectra and expected MS and IR data, serve as a valuable reference for the structural verification and purity assessment of the synthesized compound. This comprehensive information is intended to support researchers and scientists in their work with this important fragrance and flavor compound.

References

  • [Reserved for future reference]
  • Zhang, L., & Zhang, J. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5048-5056. [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • Associate Allied Chemicals Europe. (n.d.). Grapefruit Acetal. Retrieved from [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • [Reserved for future reference]
  • GSRS. (n.d.). 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • [Reserved for future reference]
  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Aroma Compound

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, widely known in the flavor and fragrance industry as Methyl Pamplemousse, is a synthetic acetal prized for its vibrant and fresh citrus aroma, strongly reminiscent of grapefruit peel.[1][2] Its unique olfactory profile, which combines fruity and bitter notes with subtle woody and green facets, has established it as a key ingredient in modern perfumery, particularly in colognes and citrus-based fragrances.[1][3] This guide provides a comprehensive exploration of the essential physicochemical properties of this compound, offering critical data and experimental insights for researchers, chemists, and professionals in drug development and formulation science. Understanding these properties is paramount for its effective application, ensuring stability, and predicting its behavior in various matrices.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is an achiral molecule, meaning it does not possess enantiomeric forms and is optically inactive.[4][5] Its structure features a hexene backbone with a trisubstituted double bond and a geminal diether (acetal) functional group.

Below is a visualization of the molecular structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 67674-46-8[4][8]
Molecular Formula C₁₁H₂₂O₂[4][5]
Molecular Weight 186.29 g/mol [4][5]
InChI InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3[5]
InChI Key RDHNTAXPFZIMDN-UHFFFAOYSA-N[5]
SMILES CC(=CCC(C)(C)C(OC)OC)C[5]
Synonyms Methyl Pamplemousse, Amarocite, Grapefruit Acetal[6][8]

Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are critical for its handling, formulation, and performance. This compound is a colorless to pale yellow liquid at ambient temperature.[9]

Table 2: Key Physicochemical Data

PropertyValueConditionsSource(s)
Physical State Colorless to pale yellow liquidAmbient[9]
Odor Fresh, citrus, grapefruit peel-like-[1][10]
Boiling Point 214-215 °C760 mmHg[9]
Density 0.865 - 0.885 g/cm³25 °C[9]
Refractive Index 1.430 - 1.45020 °C[9]
Vapor Pressure 0.29 hPa20 °C[9]
Water Solubility Approx. 66 mg/L20 °C[6]
logP (calculated) 3.20 - 4.3-[4][9]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound. While experimental spectra are the gold standard, in their absence, a detailed prediction based on the known structure provides invaluable guidance for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different hydrogen environments. The vinyl proton on the trisubstituted double bond would appear as a triplet. The methylene protons adjacent to the double bond and the gem-dimethyl group would likely appear as multiplets. The two methoxy groups are expected to be equivalent, giving rise to a sharp singlet. The gem-dimethyl groups and the methyl groups on the double bond would also produce distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum would reveal eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule. Key signals would include those for the two sp² hybridized carbons of the alkene, the acetal carbon, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methoxy and other methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹.

  • =C-H stretching (alkene): A medium intensity peak just above 3000 cm⁻¹.

  • C=C stretching (alkene): A medium to weak absorption around 1670-1640 cm⁻¹.

  • C-O-C stretching (acetal): Strong, characteristic bands in the 1200-1000 cm⁻¹ region.

A publicly available vapor phase IR spectrum confirms these general features.[11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that is highly useful for its identification. The molecular ion peak ([M]⁺) is observed at m/z 186.[1] The fragmentation is dominated by pathways characteristic of acetals and alkenes.

A plausible fragmentation pathway is initiated by the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion, or the loss of methanol (CH₃OH). Alpha-cleavage adjacent to the oxygen atoms is a common fragmentation route for ethers and acetals. The alkene moiety can undergo allylic cleavage.

Mass_Spec_Fragmentation M [C11H22O2]+• m/z = 186 F1 [M - •OCH3]+ m/z = 155 M->F1 - •OCH3 F2 [M - CH3OH]+• m/z = 154 M->F2 - CH3OH F3 [C4H9]+ m/z = 57 M->F3 Allylic Cleavage

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by its two functional groups: the acetal and the alkene.

Acid-Catalyzed Hydrolysis of the Acetal Group

Acetals are stable in neutral to strongly alkaline conditions, which contributes to the excellent stability of Methyl Pamplemousse in products like soaps and detergents.[13] However, they are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde (2,2,5-trimethyl-4-hexenal) and two equivalents of methanol.[10] This reaction is reversible, and the equilibrium can be controlled by the amount of water present.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds via the following key steps:

  • Protonation of one of the methoxy oxygens by an acid catalyst (H₃O⁺).

  • Loss of methanol as a neutral leaving group to form a resonance-stabilized oxonium ion.

  • Nucleophilic attack by water on the carbocationic center of the oxonium ion.

  • Deprotonation to form a hemiacetal intermediate.

  • Repetition of steps 1-4 for the second methoxy group to yield the final aldehyde and another molecule of methanol.

Acetal_Hydrolysis cluster_0 Acetal Hydrolysis Pathway Acetal Acetal Protonated Acetal Protonated Acetal Acetal->Protonated Acetal + H+ Oxonium Ion Oxonium Ion Protonated Acetal->Oxonium Ion - CH3OH Hemiacetal Hemiacetal Oxonium Ion->Hemiacetal + H2O - H+ Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H+ Aldehyde Aldehyde Protonated Hemiacetal->Aldehyde - CH3OH - H+

Caption: Key stages in the acid-catalyzed hydrolysis of an acetal.

Reactions of the Alkene Group: Oxidation

The carbon-carbon double bond in this compound is susceptible to oxidation. A common reaction for alkenes is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] This would convert the double bond into an epoxide ring. Subsequent acid-catalyzed hydrolysis of the epoxide can lead to the formation of a diol.[3] Stronger oxidizing agents could potentially cleave the double bond.

Experimental Protocols

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for assessing the lipophilicity of a compound. For a volatile substance like this compound, the shake-flask method requires careful execution to minimize loss of the analyte.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase at equilibrium is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water. The volume ratio can be adjusted depending on the expected logP value.

  • Equilibration: Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. For volatile compounds, gentle inversion is preferred over vigorous shaking to prevent aerosol formation and subsequent loss.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

LogP_Workflow A Pre-saturate Octanol and Water B Prepare Stock Solution in Octanol A->B C Partitioning in Centrifuge Tube B->C D Equilibration (Gentle Agitation) C->D E Centrifugation for Phase Separation D->E F Sample Aqueous and Octanol Phases E->F G Quantify by GC-FID F->G H Calculate logP G->H

Caption: Experimental workflow for logP determination by the shake-flask method.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] It is also considered harmful to aquatic life with long-lasting effects (H412).[6] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a commercially significant aroma chemical with a well-defined set of physicochemical properties that govern its application and performance. Its characteristic grapefruit-like scent, coupled with its stability in alkaline media, makes it a versatile ingredient in the fragrance industry. A thorough understanding of its molecular structure, spectroscopic signatures, reactivity—particularly its susceptibility to acid-catalyzed hydrolysis—and lipophilicity is essential for its optimal use in formulations and for predicting its environmental fate. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this fascinating molecule.

References

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved January 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved January 17, 2026, from [Link]

  • The Perfumer's Apprentice. (n.d.). Methyl Pamplemousse (Givaudan). Retrieved January 17, 2026, from [Link]

  • Givaudan. (n.d.). Methyl Pamplemousse. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved January 17, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 17, 2026, from [Link]

  • Aakash Institute. (n.d.). Oxidative Reactions Involving Peroxy Acid and Hydrogen Peroxide. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 13.13: Oxidation by Peroxycarboxylic Acids: The Baeyer- Villiger Oxidation. Retrieved January 17, 2026, from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved January 17, 2026, from [Link]

  • GSRS. (n.d.). 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 17, 2026, from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved January 17, 2026, from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Retrieved January 17, 2026, from [Link]

  • FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved January 17, 2026, from [Link]

  • PubMed. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved January 17, 2026, from [Link]

  • EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic Unveiling of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a significant fragrance ingredient also known by its trade name, Methyl Pamplemousse. The structural elucidation of this acetal is paramount for quality control, research, and the development of new fragrance formulations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights for researchers, scientists, and professionals in the drug development and fragrance industries.

Introduction

This compound (C₁₁H₂₂O₂) is a key component in the perfumer's palette, prized for its fresh, grapefruit-like aroma.[1] Its synthesis is typically achieved through the acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1] Accurate and comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. This guide delves into the interpretation of its NMR, IR, and MS spectra to provide a complete structural characterization.

Molecular Structure and Spectroscopic Correlation

To facilitate the interpretation of the spectroscopic data, the following diagram illustrates the molecular structure of this compound with atom numbering.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire 1H and 13C NMR spectra using standard pulse sequences shim->acquire fourier Apply Fourier transform to the raw data acquire->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectra to the solvent peak or an internal standard (e.g., TMS) baseline->reference

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Data Acquisition Workflow

cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing place_drop Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr) sandwich Place a second salt plate on top to create a thin film place_drop->sandwich place_sample Place the salt plate assembly into the spectrometer's sample holder sandwich->place_sample background Acquire a background spectrum of the empty sample compartment acquire_ir Acquire the IR spectrum of the sample background->acquire_ir subtract The instrument software automatically subtracts the background spectrum from the sample spectrum acquire_ir->subtract label_peaks Identify and label significant absorption bands subtract->label_peaks

Caption: Workflow for IR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate assembly into the sample holder of the spectrometer and acquire the IR spectrum of the compound. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the wavenumbers of the significant absorption peaks.

MS Data Acquisition Workflow

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (GC-MS) cluster_proc_ms Data Processing dissolve_ms Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or hexane) inject Inject the sample solution into the gas chromatograph (GC) dissolve_ms->inject separate The compound is volatilized and separated from the solvent and any impurities on the GC column inject->separate ionize The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact) separate->ionize analyze The resulting ions are separated by their mass-to-charge ratio and detected ionize->analyze generate_spectrum A mass spectrum is generated, plotting ion abundance versus m/z analyze->generate_spectrum identify_peaks Identify the molecular ion and major fragment peaks generate_spectrum->identify_peaks

Caption: Workflow for GC-MS data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or hexane.

  • GC Separation: Inject a small volume of the solution into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is typically bombarded with electrons (Electron Ionization, EI), causing it to lose an electron and form a molecular ion. This high-energy ion can then fragment into smaller, charged species. These ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Data Interpretation: A mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted NMR data offers a detailed map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key alkene and acetal functional groups, while mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for the analytical validation of this important fragrance compound.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • Tacke, R., et al. (2014). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton. Organometallics, 33(5), 1236-1247. [Link]

Sources

Elucidating the Mass Fragmentation Pattern of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8), a significant fragrance ingredient also known as Methyl Pamplemousse.[1][2] Understanding the fragmentation "fingerprint" is crucial for researchers in quality control, metabolomics, and synthetic chemistry for unambiguous compound identification. This document moves beyond a simple catalog of mass-to-charge ratios (m/z), delving into the mechanistic logic behind the primary cleavage events. We will explore the dominant fragmentation routes, including characteristic acetal cleavage, α-cleavage, and other significant bond scissions, providing a predictive framework grounded in established mass spectrometry principles.

Part 1: Foundational Principles and Analyte Profile

Molecular Structure and Characteristics

This compound is an acetal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][3] Its structure contains several key features that dictate its behavior under electron ionization:

  • An Acetal Group: The geminal dimethoxy group at the C6 position is the most chemically significant feature. Acetals are known to undergo highly characteristic fragmentation.[4]

  • A Quaternary Carbon Center: The C5 position is a sterically hindered quaternary carbon, influencing the stability of adjacent carbocations and radicals.

  • An Alkene Moiety: The double bond between C2 and C3 introduces a site of unsaturation that can influence fragmentation through allylic cleavage.

The combination of these features results in a predictable and reproducible fragmentation pattern upon electron impact.

The Engine of Fragmentation: Electron Ionization (EI)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy into the analyte molecule.[5] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•).[5] This molecular ion is often unstable and rapidly undergoes a series of bond cleavages and rearrangements to dissipate the excess energy, producing a collection of smaller, more stable fragment ions. It is this predictable cascade of fragmentation that provides rich structural information.

Part 2: Primary Fragmentation Pathways and Mechanisms

The fragmentation of this compound is dominated by cleavages directed by the oxygen atoms of the acetal group. The following pathways represent the most probable and diagnostically significant fragmentation events.

The Molecular Ion (M⁺•)

Upon ionization, the molecule forms a radical cation with a mass-to-charge ratio corresponding to its monoisotopic mass.

  • m/z 186: This peak represents the intact ionized molecule, [C₁₁H₂₂O₂]⁺•. In the mass spectra of many ethers and acetals, the molecular ion peak can be weak or even absent due to its rapid fragmentation.[6][7]

Pathway A: Acetal Cleavage - The Key Diagnostic Ion

The most characteristic fragmentation of acetals involves the cleavage of the carbon-carbon bond adjacent to the acetal carbon. This process is driven by the exceptional stability of the resulting dimethoxymethyl cation, which is stabilized by resonance from two oxygen atoms.

  • Mechanism: Homolytic cleavage of the C5-C6 bond.

  • Resulting Ion: Formation of the [CH(OCH₃)₂]⁺ ion.

  • m/z 75: This fragment is often the base peak or one of the most intense peaks in the spectrum of a dimethoxy acetal, making it a powerful diagnostic tool.

Figure 1. Formation of the diagnostic m/z 75 ion.
Pathway B: α-Cleavage with Loss of a Methoxy Radical

Alpha-cleavage is a dominant fragmentation pathway for ethers, involving the breaking of a bond alpha to the oxygen atom.[8][9][10] For this molecule, this manifests as the loss of a methoxy radical (•OCH₃).

  • Mechanism: Cleavage of a C6-O bond. The positive charge is stabilized by the remaining oxygen atom.

  • Resulting Ion: Formation of an oxonium ion.

  • m/z 155: This fragment corresponds to the loss of 31 Da from the molecular ion ([M - 31]⁺).

Figure 2. Formation of the m/z 155 ion via α-cleavage.
Pathway C: Loss of a Methyl Radical

The presence of multiple methyl groups, particularly the gem-dimethyl group at C5, provides an opportunity for the loss of a methyl radical (•CH₃).

  • Mechanism: Cleavage of the C5-CH₃ bond. This is a common fragmentation for branched alkanes.

  • Resulting Ion: Formation of a secondary carbocation stabilized by the molecular frame.

  • m/z 171: This fragment corresponds to the loss of 15 Da from the molecular ion ([M - 15]⁺).

Pathway D: Fragmentation of the Hydrocarbon Chain

Cleavages can also be initiated along the hydrocarbon backbone, often influenced by the double bond.

  • Mechanism: Allylic cleavage of the C4-C5 bond. This bond is weakened due to the formation of a resonance-stabilized allylic radical.

  • Resulting Ion: A fragment containing the acetal group.

  • m/z 131: This corresponds to the loss of an isobutenyl radical (•C₄H₇, 55 Da).

Part 3: Data Synthesis and Experimental Considerations

Summary of Predicted Key Fragments

The table below summarizes the primary ions expected in the electron ionization mass spectrum of this compound. The relative intensity of these peaks will determine the final appearance of the spectrum, with the m/z 75 fragment anticipated to be highly abundant.

m/zProposed Ion FormulaLost Neutral FragmentFragmentation MechanismDiagnostic Value
186[C₁₁H₂₂O₂]⁺•-Molecular Ion (M⁺•)Confirms Molecular Weight
171[C₁₀H₁₉O₂]⁺•CH₃Loss of Methyl RadicalIndicates Branching
155[C₁₀H₁₉O]⁺•OCH₃α-CleavageCharacteristic of Methoxy Group
131[C₇H₁₅O₂]⁺•C₄H₇Allylic CleavageIndicates Alkene Position
75[C₃H₇O₂]⁺•C₈H₁₅Acetal Cleavage Key Identifier for Dimethoxy Acetal
Standard Operating Protocol: GC-EI-MS Analysis

To acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system is employed.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile, inert solvent such as hexane or dichloromethane.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Utilize a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280°C.

    • Ion Source: Use an Electron Ionization (EI) source set to 230°C.

    • Electron Energy: Standard 70 eV.

    • Mass Analyzer: Set the quadrupole or time-of-flight analyzer to scan a mass range of m/z 40-400.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, subtract the background, and compare the resulting fragmentation pattern to the predicted pathways outlined in this guide.

Part 4: Conclusion

The mass fragmentation pattern of this compound under electron ionization is a highly structured and predictable process governed by the presence of its acetal functional group. The primary cleavage pathways result in a set of diagnostic ions, most notably the highly stable dimethoxymethyl cation at m/z 75 . Additional significant fragments at m/z 155 (loss of •OCH₃), m/z 171 (loss of •CH₃), and m/z 131 (allylic cleavage) provide corroborating structural evidence. This in-depth understanding allows researchers to confidently identify this molecule in complex mixtures and serves as a model for interpreting the mass spectra of other structurally related acetals and unsaturated ethers.

References

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Guillotin, Y., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass spectrometry. Retrieved from [Link]

  • JoVE. (2024). Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • SciSpace. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

  • Unknown. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubMed. (2002). Rearrangement and Fragmentation of Estrogen Ether Ions: New Aspects Found With Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

  • Michigan State University Chemistry Department. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl Pamplemousse: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Pamplemousse®, a synthetic fragrance ingredient, is a cornerstone in the creation of vibrant and enduring citrus accords, particularly those reminiscent of grapefruit.[1][2][3] Commercially known under trade names such as Amarocit® (Symrise) and Methyl Pamplemousse® (Givaudan), this acetal has carved a significant niche in the perfumer's palette due to its remarkable stability and its ability to impart a fresh, bitter, and zesty grapefruit peel character to a wide array of formulations.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of Methyl Pamplemousse, offering field-proven insights for professionals in research and product development.

Chemical Structure and Nomenclature

Methyl Pamplemousse is a dimethyl acetal of an unsaturated aldehyde. Its chemical structure is characterized by a hexene backbone with methyl and gem-dimethyl substitutions, and a dimethoxy group at the terminal carbon.

Molecular Structure:

Caption: Chemical Structure of Methyl Pamplemousse.

The systematic IUPAC name for Methyl Pamplemousse is 6,6-dimethoxy-2,5,5-trimethylhex-2-ene .[3][6][7] However, due to the interchangeability in numbering the carbon chain, it is also referred to as 1,1-dimethoxy-2,2,5-trimethyl-4-hexene .[8][9]

Other synonyms and identifiers include:

  • Grapefruit Acetal[1][5]

  • Amarocit®[4][5]

  • Methyl Pomello[10]

  • Pomelocit[10]

  • CAS Number: 67674-46-8[1][11]

  • Molecular Formula: C₁₁H₂₂O₂[1][8]

  • Molecular Weight: 186.3 g/mol [1][8]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl Pamplemousse is presented in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][8]
Odor Profile Fresh, citrus, grapefruit peel, with bitter, woody, and green nuances[1][2][12]
Boiling Point 215 °C[8]
Density Approximately 0.877 g/cm³[13]
Flash Point 75 °C[13]
Refractive Index @ 20°C 1.430 - 1.450[12]
Log P 4.3[8]
Stability Good stability in various functional bases, particularly alkaline media like soaps. Poor stability in acidic cleaners and antiperspirants.[4][12]

Synthesis of Methyl Pamplemousse

The industrial synthesis of Methyl Pamplemousse is primarily achieved through the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1][13]

Synthesis Pathway

Synthesis Isobutyraldehyde Isobutyraldehyde Intermediate 2,2,5-trimethyl-4-hexenal Isobutyraldehyde->Intermediate PrenylChloride Prenyl Chloride PrenylChloride->Intermediate Product Methyl Pamplemousse Intermediate->Product Methanol Methanol Methanol->Product Catalyst Acid Catalyst (e.g., CaCl₂) Catalyst->Product

Caption: Synthetic route to Methyl Pamplemousse.

Proposed Experimental Protocol

While specific industrial protocols are proprietary, a plausible laboratory-scale synthesis can be outlined based on established organic chemistry principles for acetalization.

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Methanol (anhydrous)

  • Anhydrous Calcium Chloride (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of 2,2,5-trimethyl-4-hexenal in an excess of anhydrous methanol, add a catalytic amount of anhydrous calcium chloride.

  • The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure Methyl Pamplemousse.

Causality of Experimental Choices:

  • Anhydrous Conditions: The presence of water can shift the equilibrium of the acetalization reaction back towards the starting materials, hence the use of anhydrous methanol and drying agents is crucial for achieving a high yield.[14]

  • Acid Catalyst: The acetalization reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14]

  • Excess Methanol: Using an excess of methanol helps to drive the equilibrium towards the formation of the acetal product, in accordance with Le Châtelier's principle.[14]

  • Aqueous Workup: The use of sodium bicarbonate solution neutralizes the acid catalyst, and the subsequent extractions and washing steps remove any remaining starting materials, by-products, and salts.

  • Vacuum Distillation: Purification by vacuum distillation is suitable for high-boiling liquids like Methyl Pamplemousse, as it allows for distillation at a lower temperature, preventing thermal degradation of the product.

Spectroscopic Characterization

The structural elucidation and purity assessment of Methyl Pamplemousse are typically performed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the various proton environments in the molecule. Key signals would include singlets for the gem-dimethyl protons and the methoxy protons, as well as signals for the vinylic and aliphatic protons, with their respective chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the structure, including the acetal carbon, the olefinic carbons, and the various aliphatic and methoxy carbons.

  • Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of Methyl Pamplemousse (m/z 186). The fragmentation pattern would be characteristic of acetals, with common losses of methoxy groups and cleavage of the carbon chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations, C=C stretching of the alkene, and strong C-O stretching vibrations associated with the acetal group. The absence of a strong C=O stretching band would confirm the conversion of the starting aldehyde.

Applications in Fragrance and Consumer Products

Methyl Pamplemousse is a versatile ingredient in modern perfumery, valued for its ability to:

  • Create Realistic Grapefruit Accords: Its fresh, bitter, and slightly sulfurous notes are crucial for building authentic and long-lasting grapefruit scents.[1][5] The natural compound primarily responsible for the characteristic aroma of grapefruit is the potent thiol, grapefruit mercaptan.[15] While Methyl Pamplemousse does not contain sulfur, its overall profile mimics certain desirable aspects of the natural grapefruit aroma.

  • Enhance Citrus Top Notes: It provides a sparkling and effervescent lift to citrus compositions, bringing a modern and sophisticated character.[13]

  • Boost Vetiver Accords: The bitter and green facets of Methyl Pamplemousse complement the earthy and woody notes of vetiver, creating a unique and appealing synergy.[8][12]

  • Improve Stability in Functional Products: Due to its acetal structure, Methyl Pamplemousse exhibits excellent stability in alkaline environments, making it a preferred choice for scenting soaps, detergents, and other personal care products where aldehydes would be unstable.[2][4][12]

Stability and Hydrolysis

The stability of Methyl Pamplemousse is a key factor in its widespread use. As an acetal, it is relatively stable under neutral and basic conditions. However, in the presence of acid and water, it can undergo hydrolysis to revert to the parent aldehyde and alcohol.[14][16]

Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis Acetal Methyl Pamplemousse Protonation Protonated Acetal Acetal->Protonation + H₃O⁺ Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal - CH₃OH Aldehyde 2,2,5-trimethyl-4-hexenal Hemiacetal->Aldehyde + H₂O, - H₃O⁺ Methanol Methanol Hemiacetal->Methanol H3O H₃O⁺ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed hydrolysis of Methyl Pamplemousse.

The rate-determining step in the hydrolysis of acetals is the formation of a resonance-stabilized carbocation intermediate.[13][17] The stability of this intermediate, and therefore the rate of hydrolysis, is influenced by the surrounding chemical environment, particularly the pH. This explains the poor stability of Methyl Pamplemousse in acidic formulations such as some cleaners and antiperspirants.[4][12]

Conclusion

Methyl Pamplemousse is a testament to the ingenuity of synthetic fragrance chemistry, providing perfumers and formulators with a stable and versatile ingredient to achieve fresh and vibrant citrus notes. Its unique chemical structure, characterized by the acetal functionality, is directly responsible for its desirable olfactory profile and its enhanced stability in a variety of consumer products. A thorough understanding of its chemical properties, synthesis, and stability is paramount for its effective and innovative application in the fields of fragrance, cosmetics, and beyond.

References

  • Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Available at: [Link]

  • Givaudan. Methyl Pamplemousse. Available at: [Link]

  • Thieme. A Mild PPTS-Catalyzed Acetalization of α,β-Unsaturated Aldehydes: The First Single-Step Protocol towards Benzylic Acetals. Synthesis 2007; 2007(22): 3555-3563.
  • The Perfumers Apprentice. Methyl Pamplemousse (Givaudan). Available at: [Link]

  • National Institutes of Health. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Available at: [Link]

  • The Good Scents Company. grapefruit acetal methyl pamplemousse (Givaudan). Available at: [Link]

  • American Chemical Society. An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. J. Org. Chem. 1995, 60, 15, 4948–4949.
  • PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Perfumer & Flavorist. 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal. Available at: [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals... Available at: [Link]

  • American Chemical Society. An Efficient Method for the Acetalization of .alpha.,.beta.-Unsaturated Aldehydes. The Journal of Organic Chemistry 1995 60 (15), 4948-4949.
  • ResearchGate. A Facile Procedure for Acetalization of Aldehydes and Ketones Catalyzed by Cerium(III) Trifluoromethanesulfonate. Available at: [Link]

  • Royal Society of Chemistry.
  • De Kruiderie. Methyl Pamplemousse (Givaudan) AC. Available at: [Link]

  • Scentfriends. Amarocit® (Symrise®). Available at: [Link]

  • Symrise. Amarocit. Available at: [Link]

  • Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Available at: [Link]

  • Wikipedia. Grapefruit mercaptan. Available at: [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

  • Global Substance Registration System. 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Available at: [Link]

  • YouTube. Hydrolysis of acetals. Available at: [Link]

  • The Fragrance Conservatory. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubMed. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. J Agric Food Chem. 2016 May 18;64(19):3748-57.
  • Perflavory. grapefruit acetal, 67674-46-8. Available at: [Link]

  • Amazon Web Services. Spectral data of compound 5a-5m, 6a-6e. Available at: [Link]

  • PubMed. Characterization of the most odor-active volatiles in fresh, hand-squeezed juice of grapefruit (Citrus paradisi Macfayden). J Agric Food Chem. 1999 Dec;47(12):5189-93.
  • ResearchGate. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Available at: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, Volume 176, 2023, 113758.
  • Chemsrc. 6,6-dimethoxy-2-methylhex-2-ene | CAS#:2006-05-5. Available at: [Link]

Sources

An In-depth Technical Guide to 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The compound registered under CAS number 67674-46-8, chemically identified as 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, is a significant synthetic acetal that has carved a niche in the aroma and flavor industries. It is not known to occur naturally[1][2][3]. Commercially, it is recognized by trade names such as Methyl Pamplemousse®, Amarocit®, and Grapefruit Acetal[2][4]. Its primary value lies in its distinct and powerful fresh, bitter-citrus aroma, strongly reminiscent of grapefruit peel with subtle woody and rosy nuances[4][5].

This guide provides a comprehensive technical examination of its chemical properties, synthesis, industrial applications, safety profile, and analytical characterization. The content is structured to deliver actionable insights for professionals engaged in chemical research, product formulation, and safety assessment.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application and safety. This compound is a colorless to pale yellow liquid[1][6]. Its defining characteristic is a fresh, fruity, citrus aroma with a signature grapefruit-peel note[1][2].

Table 1: Chemical Identifiers and Properties

Parameter Value Source(s)
CAS Number 67674-46-8 [1][4][6][7]
EC Number 266-885-2 [6][8]
IUPAC Name This compound [9][10]
Synonyms Methyl Pamplemousse, Amarocit, Grapefruit Acetal, Pomelo Acetal [1][4][11]
Molecular Formula C₁₁H₂₂O₂ [1][4][12]
Molecular Weight 186.29 g/mol [1][4][12]
Appearance Colorless to pale yellow liquid [1][4][6]
Odor Profile Fresh, bitter grapefruit, sulfurous, green, slightly woody [1][4]
Boiling Point 214 - 215.6 °C at 760 mmHg [1][6][12]
Flash Point 49.3 °C - 75 °C [1][12]
Density 0.859 - 0.885 g/cm³ @ 25°C [1][6]
Refractive Index 1.430 - 1.450 @ 20°C [1][6]
Water Solubility 85.2 mg/L at 20°C [1][13]

| Log P | 4.3 |[3][12] |

Synthesis and Manufacturing Protocol

The industrial synthesis of this compound is a well-established process involving a key acetalization reaction. The choice of this route is dictated by the availability of precursors and the high yield of the final product.

Synthesis Pathway

The compound is prepared via the reaction of 2,2,5-trimethyl-4-hexenal with methanol, facilitated by a catalyst such as calcium chloride[1][2][12]. The aldehyde precursor itself is typically synthesized from isobutyraldehyde and prenyl chloride[1][2][12].

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Acetalization Iso Isobutyraldehyde Ald 2,2,5-trimethyl-4-hexenal Iso->Ald Pre Prenyl Chloride Pre->Ald Final This compound (CAS 67674-46-8) Ald->Final Reacts with Met Methanol Met->Final Reacts with Cat Calcium Chloride (Catalyst) Cat->Final Catalyzes

Figure 1: Synthesis workflow for CAS 67674-46-8.
Step-by-Step Experimental Protocol (Conceptual)
  • Precursor Synthesis: In a suitable reactor, isobutyraldehyde is reacted with prenyl chloride under appropriate conditions to yield 2,2,5-trimethyl-4-hexenal. This step often involves controlling temperature and pressure to minimize side reactions.

  • Acetalization: The synthesized 2,2,5-trimethyl-4-hexenal is transferred to a second reactor.

  • Reagent Addition: An excess of methanol is added to the aldehyde.

  • Catalysis: Anhydrous calcium chloride is introduced as a catalyst to drive the acetal formation.

  • Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete conversion. The reaction progress can be monitored using Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, washed to remove the catalyst and unreacted methanol, and then purified, typically via fractional distillation, to yield the final high-purity product.

Industrial and Research Applications

The unique organoleptic properties and chemical stability of this acetal make it a versatile ingredient in several sectors.

Fragrance Industry

This is the primary application domain. The compound's grapefruit note provides a modern, zesty, and natural-smelling top note to fragrance compositions[4][12]. It is extensively used in:

  • Fine Fragrances: Key ingredient in citrus colognes, summer "eau fraîche" editions, and modern chypre and fougère structures[4][12]. It is reported to be used at levels up to 8.5% in some commercial colognes[5].

  • Functional Perfumery: Due to its excellent stability in alkaline media, it is highly valued for use in soaps, shampoos, and detergents where citrus notes from natural oils might degrade[1][2][12]. It shows good stability in body lotions and powders but performs poorly in highly acidic or bleaching environments[6].

Flavor Industry

Designated as FEMA 3743, it is used sparingly as a flavoring agent to impart bitter citrus zest notes in beverages, candies, and baked goods[4][11][14].

Research Applications

In a laboratory setting, it serves as a reference standard for analytical method development, particularly in the quality control of fragrances and flavors[11]. Its detection can also be a key marker in differentiating original-brand perfumes from counterfeit products[15].

Toxicological Profile and Safety Assessment

A comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM), providing a robust dataset for risk evaluation.

Table 2: Summary of Toxicological Endpoints

Endpoint Result/Conclusion Source(s)
Skin Irritation Causes skin irritation. [8][16][17]
Eye Irritation Causes serious eye irritation. [8][17]
Skin Sensitization Not expected to be a sensitizer. [7]
Genotoxicity Does not present a concern for genotoxic potential (Negative in BlueScreen assay and in vitro micronucleus test). [7]
Phototoxicity Not expected to be photoirritating or photoallergenic based on UV/Vis spectra analysis. [7]
Repeated Dose Toxicity NOAEL (No-Observed-Adverse-Effect Level) derived from an OECD 422 study is 205 mg/kg/day. [7]

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. |[8][16][17] |

GHS Hazard Information
  • Pictograms: Irritant[17]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects). It is also classified as a combustible liquid.

Handling and Safety Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves, goggles, and suitable clothing to avoid direct contact[11][16].

  • Ventilation: Handle in a well-ventilated area to prevent vapor inhalation[9][11].

  • Storage: Store in tightly sealed containers in a cool, dry place away from heat, open flames, and strong oxidizing agents[11][16].

  • Spill Management: In case of a spill, absorb with an inert material and dispose of at an authorized site. Avoid release into drains and waterways[8][9].

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse immediately with plenty of water for at least 15 minutes. If ingested, do not induce vomiting and seek medical attention[9][16].

Analytical Methodologies

The characterization and quantification of this compound, especially within complex matrices like perfumes, require advanced analytical techniques.

Primary Analytical Technique: Gas Chromatography

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like Methyl Pamplemousse[15][18]. For highly complex samples where co-elution is a problem, comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) provides superior separation and identification confidence[15]. This technique is crucial for resolving this compound from structurally similar analytes in fragrance formulations[15].

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Perfume/Flavor Sample Dilute Dilution in Solvent (e.g., Ethanol) Sample->Dilute Inject GC Inlet Injection Dilute->Inject GCxGC GCxGC Separation (Dual Columns) Inject->GCxGC TOFMS TOF-MS Detection GCxGC->TOFMS Data Data Acquisition TOFMS->Data Chroma Chromatogram Processing Data->Chroma Library Spectral Library Matching & RI Calc Chroma->Library Quant Quantification Library->Quant Report Final Report Quant->Report

Figure 2: Analytical workflow for CAS 67674-46-8 in a complex matrix.

Conclusion

CAS 67674-46-8 is a synthetically derived aroma chemical of significant commercial importance, prized for its vibrant and stable grapefruit profile. Its well-defined synthesis route, coupled with a comprehensive safety assessment, allows for its confident use in a wide array of consumer products. For researchers and formulators, it represents a key ingredient for achieving modern citrus notes, while for analytical scientists, it serves as an interesting target for method development in complex sample analysis. A thorough understanding of its properties, applications, and safety is essential for its responsible and effective utilization.

References

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8).
  • Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery.
  • LookChem. (n.d.). Cas 67674-46-8, METHYL PAMPLEMOUSSE.
  • Chemical Bull. (n.d.). Pomelo Acetal (67674-46-8) | Trusted Bulk Distributor.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 176, 113758.
  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan).
  • ChemicalBook. (n.d.). METHYL PAMPLEMOUSSE | 67674-46-8.
  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from ScenTree. [Duplicate of #1, different URL context may exist].
  • ChemicalBook. (n.d.). 67674-46-8 | CAS DataBase.
  • Directpcw. (2023). Safety Data Sheet - METHYL PAMPLEMOUSSE.
  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5- trimethyl-4-hexene: The Grapefruit Acetal fragrance.
  • Fluorochem. (n.d.). 6,6-Dimethoxy-2,5,5-Trimethyl-2-Hexen.
  • European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier.
  • Hekserij.nl. (2023). Methyl Pamplemousse (Giv) - Safety Data Sheet.
  • Knowde. (2024). Safety Data Sheet - METHYL PAMPLEMOUSSE.
  • LECO Corporation. (n.d.). Differentiating Original-Brand and Imitation Perfumes with GCxGC-TOFMS and ChromaTOF Tile.
  • Chem-Impex. (n.d.). Methyl pamplemousee.
  • Certified Cosmetics. (n.d.). 82 Allergen Detection Test (GC-MS/MS).
  • Smolecule. (n.d.). This compound.

Sources

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a key fragrance ingredient also known as Methyl Pamplemousse. Aimed at researchers, scientists, and professionals in drug development and formulation science, this document synthesizes theoretical principles with practical insights into the compound's behavior in various organic media. We will explore the molecular structure's influence on solubility, present available solubility data, and provide a robust experimental framework for determining solubility in novel solvent systems. This guide is designed to be a comprehensive resource for effectively incorporating this compound into a wide array of formulations.

Introduction: Understanding the Molecule

This compound is an acetal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol .[1][2] Its structure, featuring a long hydrocarbon chain with a carbon-carbon double bond and a dimethoxy acetal group, dictates its physicochemical properties and, consequently, its solubility profile. The presence of two ether-like oxygen atoms introduces a slight polar character, but the dominant feature is the large, nonpolar alkyl backbone. This dual nature is critical to understanding its interactions with different solvents.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[1][2]
Molecular Weight 186.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 214-215 °C @ 760 mmHg[2]
Density ~0.859 g/cm³
LogP (Octanol/Water) 3.20 - 4.3[3][4]
Water Solubility 66 - 85.2 mg/L at 20°C[1][3][4]

The high LogP value and low water solubility firmly classify this compound as a lipophilic, or "fat-loving," compound.[3][4] This intrinsic property is the primary determinant of its behavior in organic solvents.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the predominant intermolecular interactions are London dispersion forces, characteristic of nonpolar molecules.[5][6] The ether linkages can also act as hydrogen bond acceptors, contributing to some interaction with more polar solvents.

Solvent Polarity Spectrum and Expected Solubility:

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. Due to the structural similarities and shared intermolecular force profiles, this compound is expected to be highly soluble, likely miscible, in these solvents.[5][6][7][8][9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but do not have acidic protons for hydrogen bonding. The carbonyl group in these solvents can interact with the slight polarity of the acetal group in our target molecule. Good solubility is anticipated, although perhaps not complete miscibility at all concentrations, depending on the specific solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the alkene and the bulk of the alkyl chain are nonpolar, the ether oxygens of the acetal can act as hydrogen bond acceptors.[10] This allows for some degree of solubility. Indeed, this compound is known to be soluble in ethanol.[3] However, as the polarity of the protic solvent increases (e.g., moving from ethanol to water), the solubility is expected to decrease significantly.

Solubility Profile of this compound

Table of Known and Predicted Solubilities:

SolventSolvent TypeKnown/Predicted SolubilityRationale/Source
Water Polar ProticVery Low (66-85.2 mg/L)Experimental data.[1][3][4]
Ethanol Polar ProticSolubleStated in technical datasheets.[3]
Diethyl Phthalate Polar AproticSolubleMentioned in fragrance literature.
Hexane NonpolarMiscible (Predicted)"Like dissolves like" principle.[5][6][7][8][9]
Toluene Nonpolar (Aromatic)Miscible (Predicted)"Like dissolves like" principle.[5][6][7][8][9]
Acetone Polar AproticSoluble to Miscible (Predicted)Intermediate polarity, potential for dipole-dipole interactions.
Ethyl Acetate Polar AproticSoluble to Miscible (Predicted)Intermediate polarity, potential for dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble (Predicted)Strong solvent capable of dissolving a wide range of compounds.[11]

Experimental Determination of Solubility: A Practical Protocol

For novel formulations or when precise solubility data is required, experimental determination is essential. The following protocol outlines a straightforward method for determining the solubility of a liquid solute, such as this compound, in a liquid solvent. This method is based on the principle of reaching a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

  • Syringes and filters (if necessary for analysis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Solute mix Add Excess Solute to Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 24 hours) mix->agitate settle Allow to Settle agitate->settle sample Sample Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by GC-FID or Spectrophotometry dilute->analyze calculate Calculate Solubility (e.g., g/100mL) analyze->calculate

Sources

"thermal stability and degradation of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (Methyl Pamplemousse)

Executive Summary

This compound, commercially known as Methyl Pamplemousse, is a key aroma chemical prized for its fresh, grapefruit-like scent in the fragrance and flavor industries. While it exhibits excellent stability under standard storage and handling conditions, a comprehensive understanding of its behavior at elevated temperatures is crucial for ensuring product integrity, safety, and performance in applications involving heat, such as in manufacturing certain consumer goods.[1] Currently, there is a notable lack of specific experimental data in public literature detailing its thermal decomposition profile.

This technical guide addresses this gap by providing a predictive analysis of the potential thermal degradation pathways of this compound. Drawing from established principles in organic chemistry, particularly the behavior of analogous acetal and allylic ether structures, this document proposes the most probable degradation mechanisms. Furthermore, it outlines a rigorous framework of modern analytical protocols, including Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to enable researchers to experimentally validate these predictions. The aim is to equip scientists and product developers with the foundational knowledge and practical methodologies required to fully characterize the thermal stability of this important fragrance ingredient.

Introduction

This compound (CAS 67674-46-8) is a synthetic acetal that has become indispensable in modern perfumery for imparting vibrant citrus and grapefruit notes.[1][2][3] Its unique structure is responsible for its characteristic aroma, which is valued in fine fragrances, personal care products, and household goods.[1][4] The synthesis of this compound typically involves the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1][3]

Understanding the thermal limits of aroma chemicals is a critical aspect of drug development and consumer product formulation. Thermal degradation can lead to loss of olfactory performance, the formation of undesirable off-notes, and potentially the generation of unknown byproducts. For a molecule like this compound, which contains both an alkene and an acetal functional group, its response to thermal stress is not immediately obvious. This guide serves to elucidate its stability profile by:

  • Summarizing its known physicochemical properties.

  • Proposing primary degradation pathways based on analogous chemical structures.

  • Providing detailed, state-of-the-art experimental workflows for comprehensive thermal analysis.

Physicochemical Properties and Known Stability

The compound is a colorless to pale yellow liquid with a documented flash point of 75°C.[1][5] It is reported to be stable for at least nine months when stored under an inert nitrogen atmosphere in cool, dry, and well-ventilated conditions.[1] However, specific data regarding its decomposition temperature under thermal stress is not widely available in scientific or safety literature.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1][4]
Molecular Weight 186.29 g/mol [1][4]
CAS Number 67674-46-8[2][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 214 - 215 °C @ 760 mmHg[4]
Flash Point 75 °C (167 °F)[5]
Density 0.859 - 0.884 g/cm³[1]
Synonyms Methyl Pamplemousse, Amarocite, Grapefruit Acetal[2][3][4]

Predicted Thermal Degradation Pathways

The molecular structure of this compound features two key areas susceptible to thermal degradation: the acetal group and the allylic system. Based on well-documented reactions of similar structures, three primary degradation pathways are proposed.

Pathway I: Retro-Ene Reaction

The thermal decomposition of allylic ethers is well-known to proceed through a concerted, unimolecular fragmentation called a retro-ene reaction.[6][7] This process involves a cyclic six-membered transition state. Although the target molecule is an acetal, the presence of an allylic hydrogen atom at the C4 position allows for a similar intramolecular rearrangement.

In this proposed mechanism, a hydrogen atom from the C4 methylene group is transferred to one of the methoxy oxygen atoms via a six-membered transition state. This concerted electronic rearrangement would lead to the cleavage of the C6-O bond, resulting in the formation of an enol ether intermediate and methanol. The enol ether would then tautomerize to the more stable aldehyde.

Predicted Products: 2,2,5-trimethyl-4-hexenal and Methanol.

G cluster_main Pathway I: Proposed Retro-Ene Reaction start 6,6-dimethoxy- 2,5,5-trimethylhex-2-ene ts Six-Membered Cyclic Transition State start->ts Heat (Δ) prod1 Methanol ts->prod1 C-O Cleavage prod2 Enol Ether Intermediate ts->prod2 C-H Transfer final_prod 2,2,5-trimethyl-4-hexenal (Tautomerization) prod2->final_prod Keto-Enol Tautomerization

Caption: Proposed retro-ene decomposition pathway for this compound.
Pathway II: Radical Chain Decomposition

At significantly higher temperatures, a non-specific radical-based decomposition mechanism, similar to that observed in the pyrolysis of simple ethers like diethyl ether, may occur.[8][9] This pathway is initiated by the homolytic cleavage of the weakest bonds in the molecule, likely the C-O bonds of the acetal.

  • Initiation: Homolytic cleavage of a C-O bond to form a methoxy radical (•OCH₃) and a large alkyl radical.

  • Propagation: These initial radicals abstract hydrogen atoms from other molecules, leading to a cascade of fragmentation reactions, generating smaller, volatile hydrocarbons and other radical species.

  • Termination: Radicals combine to form stable, non-radical products.

This pathway would result in a complex mixture of smaller molecules rather than a few well-defined products.

Predicted Products: A complex mixture including methane, ethane, carbon monoxide, and various smaller hydrocarbon fragments.

G cluster_radical Pathway II: Conceptual Radical Decomposition start Parent Molecule init Initiation (Bond Homolysis) start->init High Heat (ΔΔ) prop Propagation (H-Abstraction, Fragmentation) init->prop prop->prop Chain Reaction term Termination (Radical Combination) prop->term prods Complex Mixture of Small Hydrocarbons, CO, etc. term->prods

Caption: Conceptual workflow for a high-temperature radical chain decomposition.
Pathway III: Acid-Catalyzed Hydrolysis

While not a purely thermal process, the presence of acidic impurities or materials can catalyze the hydrolysis of the acetal group, a reaction that can be accelerated by moderate heat. This pathway is essentially the reverse of the synthesis reaction.[1][10]

The mechanism involves the protonation of one of the ether oxygens by an acid catalyst (H⁺), followed by the elimination of one molecule of methanol to form a stabilized oxonium ion. Nucleophilic attack by water (if present) or another molecule of methanol on the carbocation, followed by deprotonation, would lead to the cleavage of the acetal.

Predicted Products: 2,2,5-trimethyl-4-hexenal and Methanol (2 equivalents).

G cluster_hydrolysis Pathway III: Acid-Catalyzed Hydrolysis start Acetal + H⁺ step1 Protonation of Oxygen start->step1 step2 Elimination of Methanol step1->step2 step3 Oxonium Ion Intermediate step2->step3 prod1 Methanol step2->prod1 1st equivalent step4 Nucleophilic Attack (e.g., by H₂O) step3->step4 prod2 2,2,5-trimethyl-4-hexenal step4->prod2

Caption: Proposed mechanism for acid-catalyzed hydrolysis of the acetal group.

Recommended Experimental Protocols for Validation

To validate the predicted pathways and fully characterize the thermal profile of this compound, a combination of analytical techniques is required. The following protocols are designed to provide a self-validating system of inquiry.

Thermogravimetric Analysis with Evolved Gas Analysis (TGA-EGA)

Causality and Objective: This is the foundational experiment to determine the precise temperature at which the compound begins to lose mass (decompose). By coupling the TGA to an FTIR or Mass Spectrometer, we can identify the functional groups or molecular weights of the evolved gases in real-time, providing the first clues to the degradation mechanism.[11][12] An inert atmosphere is critical to ensure the analysis focuses on thermal decomposition (thermolysis) rather than thermo-oxidative degradation (combustion).

Protocol:

  • Instrument: TGA instrument coupled via a heated transfer line to an FTIR spectrometer and/or a quadrupole Mass Spectrometer.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • TGA Parameters:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate is slow enough to ensure thermal equilibrium but fast enough to capture sharp decomposition events.[13]

    • Data Collection: Record sample weight (TG curve), the first derivative of weight loss (DTG curve), and EGA spectra continuously.

  • EGA Parameters:

    • Transfer Line Temperature: 250°C to prevent condensation of evolved products.

    • FTIR: Scan range 4000-650 cm⁻¹, collecting a spectrum every 15 seconds.

    • MS: Scan range m/z 10-200, electron ionization (EI) at 70 eV.

  • Data Interpretation: Correlate the weight loss steps on the TG curve with the appearance of specific IR absorptions or mass fragments in the EGA data to identify the decomposition products.

G cluster_workflow1 TGA-EGA Experimental Workflow cluster_sub sample Sample Loading (5-10 mg) tga TGA Furnace (Ramp 10°C/min in N₂) sample->tga gas Evolved Gas tga->gas Heating analysis Simultaneous Analysis gas->analysis ftir FTIR (Functional Groups) analysis->ftir ms Mass Spec (Molecular Weights) analysis->ms data Correlated Data: TG Curve + Spectra analysis->data

Caption: Workflow for Thermogravimetric Analysis with Evolved Gas Analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality and Objective: While TGA-EGA identifies evolved gases, it cannot separate complex mixtures. Py-GC-MS is the definitive technique for this purpose.[6] A sample is flash-pyrolyzed at a specific temperature (determined from TGA results), and the resulting fragments are immediately separated by GC and identified by MS. This provides unambiguous identification of individual products, which is essential for confirming or refuting the proposed retro-ene or radical pathways.

Protocol:

  • Instrument: A pyrolysis unit directly interfaced with a GC-MS system.

  • Sample Preparation: Load approximately 50-100 µg of the sample into a quartz sample tube or onto a platinum filament.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Select a temperature corresponding to the maximum rate of decomposition observed in the TGA experiment (the peak of the DTG curve). A typical starting point for ethers would be in the 400-600°C range.

    • Pyrolysis Time: 15 seconds.

  • GC-MS Parameters:

    • Injector: 280°C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen as it provides excellent separation for a wide range of compounds, from non-polar hydrocarbons to more polar aldehydes and alcohols.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 8°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Parameters:

      • Transfer line temperature: 280°C.

      • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

  • Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra against a standard spectral library (e.g., NIST). Quantify the relative abundance of each product to determine the primary degradation pathway.

Summary of Predicted Products and Experimental Validation

The combination of these analytical approaches provides a powerful method for validating the proposed degradation mechanisms. The expected findings are summarized below.

Proposed PathwayMajor Predicted ProductsValidating Experimental Evidence (Py-GC-MS & TGA-EGA)
Retro-Ene Reaction 2,2,5-trimethyl-4-hexenal, MethanolStrong peaks for m/z 154 and m/z 32. Identification of methanol and the specific aldehyde isomer via library match.
Radical Decomposition Methane, Ethane, CO, various C1-C4 hydrocarbonsDetection of a complex mixture of low molecular weight gases and fragments.
Acid-Catalyzed Hydrolysis 2,2,5-trimethyl-4-hexenal, MethanolSame products as retro-ene, but this pathway would occur at lower temperatures in the presence of an acid catalyst.

Conclusion

This compound demonstrates robust stability under normal conditions, befitting its widespread use in consumer products. However, at elevated temperatures, its degradation is predicted to be governed by well-defined chemical principles. The most probable, lowest-energy pathway is a concerted retro-ene type reaction, yielding 2,2,5-trimethyl-4-hexenal and methanol. At higher thermal energies, a less specific radical chain decomposition may become competitive. The outlined analytical workflows, particularly Py-GC-MS, provide a clear and definitive route to experimentally verify these predictions. This comprehensive approach ensures that product developers and researchers can confidently assess the thermal stability of this compound, leading to safer, more stable, and higher-performing formulations.

References

  • A study of the chain reaction in the thermal decomposition of diethyl ether. - Journals. (Source: The Royal Society, URL: [Link])

  • The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Proceedings A | The Royal Society. (Source: The Royal Society, URL: [Link])

  • Thermo-Analytical Techniques: Benefits and Applications - Longdom Publishing. (Source: Longdom Publishing, URL: [Link])

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (Source: MDPI, URL: [Link])

  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

  • Pyrolysis of unsaturated compounds. 1. Pyrolysis of vinyl ethers - American Chemical Society. (Source: ACS Publications, URL: [Link])

  • Mechanisms of thermolytic fragmentation of allyl ethers. I | Journal of the American Chemical Society. (Source: ACS Publications, URL: [Link])

  • Thermal Analysis Techniques | Polymers - EAG Laboratories. (Source: EAG Laboratories, URL: [Link])

  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS - MacSphere. (Source: McMaster University, URL: [Link])

  • Ether cleavage - Wikipedia. (Source: Wikipedia, URL: [Link])

  • The pyrolysis of ethers - ResearchGate. (Source: ResearchGate, URL: [Link])

  • The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol | Semantic Scholar. (Source: Semantic Scholar, URL: [Link])

  • This compound - PubChem. (Source: National Center for Biotechnology Information, URL: [Link])

  • This compound - The Fragrance Conservatory. (Source: The Fragrance Conservatory, URL: [Link])

  • Chapter-2 Thermal Methods of Analysis. (Source: B. N. Bandodkar College of Science, URL: [Link])

  • Ether - Wikipedia. (Source: Wikipedia, URL: [Link])

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])

  • Pyrolysis of Ethers | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Chemical Properties of this compound (CAS 67674-46-8). (Source: Cheméo, URL: [Link])

  • Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (Source: Royal Society of Chemistry, URL: [Link])

  • Methyl Pamplemousse® (CAS N° 67674-46-8) - ScenTree. (Source: ScenTree, URL: [Link])

  • The Pyrolysis of Esters | Journal of the American Chemical Society - ACS Publications. (Source: ACS Publications, URL: [Link])

  • Allylic Ether Definition - Organic Chemistry Key Term - Fiveable. (Source: Fiveable, URL: [Link])

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. (Source: ScienceDirect, URL: [Link])

  • Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853) - FooDB. (Source: FooDB, URL: [Link])

  • 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE - gsrs. (Source: GSRS, URL: [Link])

  • Methyl Pamplemousse® (CAS N° 67674-46-8) - ScenTree. (Source: ScenTree, URL: [Link])

Sources

An In-Depth Technical Guide to the Achiral Nature of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemistry of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a fragrance ingredient also known as Methyl Pamplemousse. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's chirality is paramount for predicting its pharmacological and toxicological profiles. This document elucidates the structural features that render this compound an achiral molecule, devoid of optical activity. We will delve into a detailed structural examination, identifying the absence of stereogenic centers and the reasons for the lack of geometric isomerism. Furthermore, this guide presents established experimental protocols, including polarimetry and chiral High-Performance Liquid Chromatography (HPLC), that can be employed to empirically verify the achiral nature of this compound. The synthesis of theoretical structural analysis with practical experimental verification provides a robust framework for the stereochemical characterization of this and similar molecules.

Introduction to Chirality: A Cornerstone of Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications in pharmacology and drug development. Chiral molecules that are mirror images of each other are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different physiological effects in the chiral environment of the human body. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a chiral drug.

One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to identify and characterize the chirality of a molecule is a critical step in the drug discovery and development process, ensuring the safety and efficacy of new therapeutic agents. This guide focuses on the stereochemical analysis of this compound to definitively establish its achiral nature.

Molecular Structure of this compound

This compound, with the molecular formula C₁₁H₂₂O₂, is an organic compound widely used in the fragrance industry for its grapefruit-like aroma.[1] Its structure consists of a six-carbon hexene backbone with a double bond between carbons 2 and 3. Key substitutions include two methoxy groups (-OCH₃) attached to carbon 6, and three methyl groups (-CH₃) located at carbons 2 and 5 (two methyl groups on carbon 5).

PropertyValueSource
IUPAC NameThis compound[2]
Molecular FormulaC₁₁H₂₂O₂[1][3]
Molecular Weight186.29 g/mol [1]
SynonymsMethyl Pamplemousse, Amarocite, Grapefruit Acetal[2][4]

The structural arrangement of these groups is the primary determinant of the molecule's stereochemical properties.

Caption: 2D structure of this compound.

Stereochemical Analysis: Unraveling the Achiral Nature

A molecule is chiral if it lacks an internal plane of symmetry and is non-superimposable on its mirror image. The primary indicators of chirality are the presence of stereogenic centers (chiral centers) and the potential for geometric isomerism. A thorough analysis of the structure of this compound reveals the absence of both.

Absence of Stereogenic Centers

A stereogenic center is typically a carbon atom bonded to four different substituent groups. Let us examine each carbon atom in the backbone of this compound for the presence of a stereogenic center:

  • Carbon 1 (part of a methyl group): Bonded to three hydrogens and one carbon. Not a stereogenic center.

  • Carbon 2 (part of the double bond): This sp² hybridized carbon is bonded to three other atoms (C1, C7, and C3), not four. Therefore, it cannot be a stereogenic center.

  • Carbon 3 (part of the double bond): This sp² hybridized carbon is also bonded to only three other atoms (C2, H3, and C4) and thus is not a stereogenic center.

  • Carbon 4 (a methylene group): Bonded to two hydrogen atoms and two different carbon groups (C3 and C5). Since it is bonded to two identical hydrogen atoms, it is not a stereogenic center.

  • Carbon 5: This carbon is bonded to two identical methyl groups (C8 and C9), a methylene group (C4), and carbon 6. Due to the two identical methyl groups, it is not a stereogenic center.

  • Carbon 6: This carbon is bonded to two identical methoxy groups (-OCH₃), a hydrogen atom, and the rest of the alkyl chain (C5). The presence of two identical methoxy groups means this carbon is not a stereogenic center.

Since no carbon atom in the molecule is bonded to four different groups, this compound lacks a stereogenic center.[1]

Lack of Geometric Isomerism

Geometric isomerism (cis-trans or E/Z isomerism) can arise in alkenes due to the restricted rotation around the carbon-carbon double bond. For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups.[5][6][7]

Let's analyze the substituents on the double bond of this compound:

  • Carbon 2: Is bonded to two methyl groups (-CH₃).

  • Carbon 3: Is bonded to a hydrogen atom (-H) and a -CH₂-C(CH₃)₂-CH(OCH₃)₂ group.

Since Carbon 2 is bonded to two identical methyl groups, the condition for geometric isomerism is not met.[6] Therefore, this compound cannot exist as cis/trans or E/Z isomers.[1]

Presence of a Plane of Symmetry

A molecule is achiral if it possesses a plane of symmetry, which is an imaginary plane that divides the molecule into two halves that are mirror images of each other. While the conformational flexibility of the acyclic chain can make visualizing a persistent plane of symmetry challenging, the fundamental reason for its achirality lies in the symmetric substitution patterns. For instance, the two methyl groups on carbon 5 and the two methoxy groups on carbon 6 are key contributors to the overall symmetry of the molecule, precluding the existence of enantiomers.

Chirality Determination Workflow A Analyze Molecular Structure B Check for Stereogenic Centers A->B C Are there any carbons with 4 different substituents? B->C D No Stereogenic Centers C->D No E Check for Geometric Isomerism D->E F Are there two different groups on each C of the C=C bond? E->F G No Geometric Isomerism F->G No H Conclusion: Molecule is Achiral G->H Experimental Verification Workflow cluster_0 Polarimetry cluster_1 Chiral HPLC A Prepare Neat Sample B Measure Optical Rotation A->B C Result: 0° Rotation B->C G Conclusion: Compound is Achiral C->G D Inject Sample onto Chiral Column E Analyze Chromatogram D->E F Result: Single Peak E->F F->G

Sources

Unlocking the Research Potential of Methyl Pamplemousse: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl Pamplemousse (CAS 67674-46-8), a synthetic acetal recognized for its vibrant grapefruit aroma, is a cornerstone of the fragrance industry.[1][2][3] However, its utility extends far beyond perfumery. This technical guide delves into the untapped research applications of Methyl Pamplemousse, presenting a scientifically grounded exploration of its potential in chemosensory science, dermatological research, antimicrobial studies, and as a novel molecular scaffold in drug discovery. This document provides in-depth methodologies, experimental workflows, and the causal reasoning behind protocol choices, empowering researchers to harness the full scientific potential of this versatile molecule.

Introduction: Beyond the Fragrance Counter

Methyl Pamplemousse, chemically known as 6,6-dimethoxy-2,5,5-trimethyl-2-hexene, is a colorless to pale yellow liquid with a fresh, citrusy, and characteristically bitter grapefruit peel odor.[2][4][5][6] While its primary commercial application lies in imparting a refreshing top note to colognes and enhancing vetiver accords, its unique chemical structure—an acetal of a terpenoid aldehyde—suggests a broader range of scientific applications.[1][3][7] The stability of the acetal group, particularly in alkaline conditions, makes it a robust molecule for various experimental settings.[3][4] This guide will explore its potential as a tool for investigating olfactory receptor interactions, its effects on skin physiology, its potential antimicrobial properties, and its use as a building block for more complex bioactive molecules.

Physicochemical Properties of Methyl Pamplemousse

A thorough understanding of the physicochemical properties of Methyl Pamplemousse is fundamental to designing robust experimental protocols.

PropertyValueSource
CAS Number 67674-46-8[5]
Molecular Formula C₁₁H₂₂O₂[8]
Molecular Weight 186.29 g/mol [8]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Fresh, citrus, grapefruit peel, bitter, soapy, woody, green[1][2][5]
Boiling Point 215 °C[8]
Flash Point 75 °C[8]
Log P 4.3[8]
Stability Stable in neutral to alkaline conditions; less stable in acidic environments.[8]

Chemosensory and Neuroscience Research Applications

The most immediate research application of Methyl Pamplemousse lies in the field of chemosensory science, specifically in the study of olfaction. Its distinct and recognizable aroma makes it an excellent probe for investigating the molecular mechanisms of smell.

Deorphanization and Characterization of Olfactory Receptors (ORs)

A significant challenge in olfactory research is the deorphanization of the vast number of ORs—that is, identifying the specific odorant molecules that activate them. Methyl Pamplemousse can be employed as a ligand in high-throughput screening assays to identify its cognate OR(s).

This workflow outlines the process of expressing human ORs in a heterologous cell system (e.g., HEK293 cells) and screening for activation by Methyl Pamplemousse.

OR_Screening_Workflow cluster_preparation Cell Line Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis prep_cells HEK293 cells cultured and seeded in 96-well plates transfect Transfection with OR and G-protein constructs prep_cells->transfect load_dye Loading with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) transfect->load_dye stimulate Stimulation with varying concentrations of Methyl Pamplemousse load_dye->stimulate measure Measurement of intracellular calcium mobilization via fluorescence stimulate->measure dose_response Generation of dose-response curves measure->dose_response ec50 Calculation of EC50 values dose_response->ec50 caption Workflow for Olfactory Receptor Screening Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay culture_cells Culture human keratinocytes (e.g., HaCaT cell line) seed_plates Seed cells in 96-well plates culture_cells->seed_plates treat_cells Expose cells to Methyl Pamplemousse for 24-48 hours seed_plates->treat_cells prepare_solutions Prepare serial dilutions of Methyl Pamplemousse prepare_solutions->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate add_solubilizer Add solubilizing agent (e.g., DMSO) incubate->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance caption Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of Methyl Pamplemousse.

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT) in a suitable medium and seed them into 96-well plates. Allow the cells to adhere overnight.

  • Treatment: Prepare a range of concentrations of Methyl Pamplemousse in the cell culture medium. Replace the existing medium with the treatment solutions and incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. A decrease in viability indicates a cytotoxic effect.

Antimicrobial and Biofilm Research Applications

Many components of essential oils, particularly those with terpenoid structures, exhibit antimicrobial properties. [4][5][8][9]Given that Methyl Pamplemousse is derived from a terpenoid-like structure, it is a candidate for investigation as a potential antimicrobial agent.

Screening for Antibacterial and Antifungal Activity

Standard microbiological assays can be used to determine if Methyl Pamplemousse has inhibitory effects against a panel of pathogenic and spoilage microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of Methyl Pamplemousse in the broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of Methyl Pamplemousse that completely inhibits visible growth of the microorganism.

Drug Discovery and Medicinal Chemistry Applications

The acetal functional group is present in some bioactive natural products and synthetic drugs. [10][11][12]The unique carbon skeleton of Methyl Pamplemousse could serve as a starting point for the synthesis of novel compounds with potential therapeutic activities.

A Scaffold for Novel Bioactive Molecules

The double bond in the Methyl Pamplemousse structure provides a reactive site for further chemical modifications, such as epoxidation, dihydroxylation, or hydrogenation. The acetal group can also be hydrolyzed to reveal the aldehyde, which can then be used in a variety of subsequent reactions. These modifications could lead to the discovery of new molecules with interesting biological properties, including potential anti-inflammatory or anti-cancer activities, as has been seen with other acetal-containing compounds. [10]

Conclusion

Methyl Pamplemousse is more than just a pleasant aroma; it is a versatile molecule with a wide range of potential research applications. From elucidating the intricacies of our sense of smell to serving as a scaffold for new drug candidates, the scientific exploration of Methyl Pamplemousse is a promising and largely untapped field. This guide provides a foundational framework and detailed methodologies to encourage and facilitate further research into this fascinating compound.

References

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Methyl Pamplemousse (Givaudan). Retrieved from [Link]

  • Dermatocare. (n.d.). Fragrance in Skincare and Haircare: Dermatologist's View. Retrieved from [Link]

  • European Commission. (n.d.). What kind of skin problems are known to be caused by fragrance ingredients?. Retrieved from [Link]

  • Pauli, A. (2006). Antimicrobial properties of essential oil constituents. Acta Horticulturae, (723), 133-138.
  • Cosmetic Analysis. (n.d.). Cytotoxicity Assays Services for Safe Cosmetic Product Development. Retrieved from [Link]

  • Bend Soap Company. (2021, March 6). The Hidden Dangers of Fragrance. Retrieved from [Link]

  • Cell Culture Company. (n.d.). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. Retrieved from [Link]

  • Testing Laboratory. (n.d.). In Vitro Developmental Toxicity Screening of Cosmetic Ingredients. Retrieved from [Link]

  • ACS Publications. (2014, January 24). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton. Organometallics. Retrieved from [Link]

  • CORE. (n.d.). Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations. Retrieved from [Link]

  • The Scents Vault. (n.d.). The Hidden Side of Fragrance: How Perfume Ingredients Affect Your Skin and Health. Retrieved from [Link]

  • Portal de Revistas da USP. (n.d.). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activity of Some Heterocyclic Compounds Based on Polyol Acetals and their Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Bicyclic acetals: biological relevance, scaffold analysis, and applications in diversity-oriented synthesis. Organic & Biomolecular Chemistry, 17(5), 1037-1052. Retrieved from [Link]

  • New Directions Aromatics. (2021, April 28). Grapefruit Essential Oil Benefits and Uses for Aromatherapy and Beauty. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Sensors for Volatile Organic Compound Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Detrimental effects of perfumes, aroma & cosmetics. Retrieved from [Link]

  • MDPI. (n.d.). Polyphenol-Rich Extracts and Essential Oil from Egyptian Grapefruit Peel as Potential Antioxidant, Antimicrobial, and Anti-Inflammatory Food Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and Applications of Grapefruit (Citrus paradise) Peel Oil Against E. coli. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Epidermal Bioavailability of Volatile Compounds fragrance. Retrieved from [Link]

  • Healthline. (2019, January 30). 6 Benefits and Uses of Grapefruit Essential Oil. Retrieved from [Link]

  • UCL Discovery. (n.d.). A study of chemosensory effects of volatile organic compounds on humans. Retrieved from [Link]

  • Perfumer & Flavorist. (2024, July 2). Research: Molecular-Sensory Decoding of the Citrus latifolia Aroma. Retrieved from [Link]

  • National Institutes of Health. (2013, April 25). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Retrieved from [Link]

  • Fortune Journals. (n.d.). Sensory Analysis of a New Citrus Juice made from 'Aliza' Fruit: A New Pomelo x Mandarin Hybrid. Retrieved from [Link]

  • ACS Publications. (2024, June 17). Molecular-Sensory Decoding of the Citrus latifolia Aroma. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • University of Florida, Institute of Food and Agricultural Sciences. (n.d.). Sensory and consumer studies for improving citrus quality. Retrieved from [Link]

  • ResearchGate. (n.d.). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Retrieved from [Link]

  • Givaudan. (n.d.). Methyl Pamplemousse. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sensory Analysis of a New Citrus Juice made from 'Aliza' Fruit: A New Pomelo x Mandarin Hybrid. Retrieved from [Link]

  • PubMed. (n.d.). Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Methyl Pample Mousse. Retrieved from [Link]

  • Ruhr-Universität Bochum. (2011, December 13). RUB-Researchers decipher interaction of fragrances and olfactory receptors. Retrieved from [Link]

  • PNAS. (2019, April 18). Competitive binding predicts nonlinear responses of olfactory receptors to complex mixtures. Retrieved from [Link]

  • Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 31). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols) [Video]. YouTube. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Methyl Pamplemousse (Givaudan). Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular simulation-based 3D structural construction of olfactory receptor with agonist binding. Retrieved from [Link]

  • Frontiers. (n.d.). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Essential oils and fragrances from natural sources. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Olfactory Receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aromas: Lovely to Smell and Nice Solvents for Polyphenols? Curcumin Solubilisation Power of Fragrances and Flavours. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a versatile acetal commonly known in the fragrance industry as Methyl Pamplemousse.[1][2] While prized for its fresh, grapefruit-like aroma, its utility extends significantly into the realm of advanced organic synthesis.[1][3] This document moves beyond its application as a fragrance ingredient to detail its role as a stable, yet reactive, precursor for generating key intermediates in complex molecule synthesis. We will elucidate the synthesis of this compound and present a detailed protocol for its application in acid-catalyzed carbon-carbon bond-forming reactions, specifically the Prins-type cyclization, a powerful method for constructing substituted tetrahydropyran rings.

Introduction: A Molecule of Dual Identity

This compound (CAS No. 67674-46-8) is a C11H22O2 organic compound with a molecular weight of 186.29 g/mol .[4] Structurally, it is a dimethyl acetal possessing a sterically hindered quaternary carbon center and a trisubstituted double bond.[1][4] This unique architecture contributes to both its distinctive olfactory profile—a fresh, citrusy, grapefruit peel aroma with woody and green nuances—and its chemical reactivity.[3][5]

While widely incorporated into perfumes, soaps, and detergents due to its pleasant scent and stability in alkaline media, the acetal functionality serves as a masked aldehyde.[6][7] Under acidic conditions, the acetal undergoes hydrolysis to generate a highly reactive oxocarbenium ion. This intermediate can be trapped by various nucleophiles, making this compound a valuable synthon for constructing complex molecular frameworks. This guide focuses on harnessing this reactivity, particularly in the context of the Prins-type cyclization for the stereoselective synthesis of oxygen-containing heterocycles.[8][9]

Synthesis of this compound

The most common and industrially viable method for preparing this compound is the acid-catalyzed acetalization of its corresponding aldehyde, 2,2,5-trimethyl-4-hexenal.[1][10] The aldehyde precursor itself is typically synthesized from isobutyraldehyde and prenyl chloride.[6][7]

The acetalization reaction is an equilibrium process. To drive the reaction to completion, it is crucial to either use a large excess of the alcohol (methanol) or to remove the water formed during the reaction. Using a dehydrating agent or a Dean-Stark apparatus are common strategies.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via direct acetalization using an acid catalyst.

Materials:

  • 2,2,5-trimethyl-4-hexenal (95%)

  • Methanol (Anhydrous)

  • Trimethyl orthoformate (optional, as a water scavenger)

  • p-Toluenesulfonic acid (p-TsOH) or Calcium Chloride (CaCl2)[6][10]

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,2,5-trimethyl-4-hexenal (14.0 g, 0.1 mol).

  • Add a significant excess of anhydrous methanol (100 mL, approx. 2.5 mol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%) or another suitable acid catalyst. The use of calcium chloride has also been reported as a catalyst for this reaction.[6][10]

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is consumed, quench the reaction by adding saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel. Most of the methanol will partition into the aqueous layer.

  • Extract the aqueous layer with diethyl ether or hexane (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Data Summary Table:

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[1][4]
Molecular Weight 186.29 g/mol [4]
Boiling Point 196-215 °C @ 760 mmHg[4][11]
Appearance Colorless to pale yellow liquid[6]
Odor Profile Fresh, grapefruit, woody, green[1][3]
CAS Number 67674-46-8[2]
Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_end Final Product Aldehyde 2,2,5-trimethyl-4-hexenal Reaction Acetalization (Room Temp, 2-4h) Aldehyde->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Quench Quench (Sat. NaHCO₃) Reaction->Quench Extract Extraction (Ether) Quench->Extract Dry Drying (MgSO₄) Extract->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Core Synthetic Application: The Prins-Type Cyclization

The Prins reaction and its variants are powerful C-C and C-O bond-forming reactions that condense an alkene (or alkyne) with an electrophilic carbonyl compound, typically an aldehyde.[12] The reaction is acid-catalyzed and proceeds through a key oxocarbenium ion intermediate.[8][13] Unsaturated acetals, such as this compound, are excellent precursors for generating these oxocarbenium ions in situ under milder conditions than those often required for aldehydes, preventing side reactions associated with the free aldehyde.[14]

The general mechanism involves the protonation of one of the methoxy groups, followed by the loss of methanol to form a stabilized oxocarbenium ion. This highly electrophilic species is then attacked by an intramolecular or intermolecular π-nucleophile, such as the double bond of a homoallylic alcohol, initiating the cyclization cascade to form a tetrahydropyran (THP) ring.[9]

Mechanism: Acid-Catalyzed Prins-Type Cyclization

G Acetal This compound Protonation Protonated Acetal Acetal->Protonation + H⁺ Oxocarbenium Oxocarbenium Ion (Key Intermediate) Protonation->Oxocarbenium - CH₃OH Cyclization Cyclization (C-C Bond Formation) Oxocarbenium->Cyclization Attack by Nucleophile Nucleophile π-Nucleophile (e.g., Homoallylic Alcohol) Nucleophile->Cyclization Cation Cyclized Cationic Intermediate Cyclization->Cation Trapping Nucleophilic Trapping (e.g., H₂O) Cation->Trapping + Nu⁻ Product Substituted Tetrahydropyran (THP Product) Trapping->Product - H⁺

Caption: General mechanism of the acid-catalyzed Prins-type cyclization.

Experimental Protocol: Synthesis of a Substituted Tetrahydropyran

This protocol details a representative intermolecular Prins-type cyclization using this compound and a simple homoallylic alcohol (3-buten-1-ol) to generate a 2,6-disubstituted 4-methylenetetrahydropyran derivative. This reaction demonstrates the utility of the title compound in forming heterocyclic systems.

Materials:

  • This compound (1.86 g, 10 mmol)

  • 3-Buten-1-ol (0.72 g, 10 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)

  • Scandium(III) triflate (Sc(OTf)₃, 0.24 g, 0.5 mmol, 5 mol%) or another suitable Lewis acid (e.g., BF₃·OEt₂, TMSOTf)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • Set up a 100 mL Schlenk flask under an inert atmosphere of argon or nitrogen and charge it with anhydrous dichloromethane (50 mL).

  • Add the Lewis acid catalyst, scandium(III) triflate (0.24 g, 5 mol%), to the flask.

  • Stir the solution at 0 °C (ice bath).

  • In a separate vial, prepare a solution of this compound (1.86 g, 10 mmol) and 3-buten-1-ol (0.72 g, 10 mmol) in a small amount of anhydrous dichloromethane (5 mL).

  • Slowly add the solution from the vial to the stirred catalyst suspension in the Schlenk flask via syringe over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydropyran derivative.

Expected Outcome: The reaction is expected to yield a cis-2,6-disubstituted 4-methylenetetrahydropyran product, reflecting the stereoselective nature of the Prins cyclization which typically proceeds through a chair-like transition state.[13]

Characterization Table (Hypothetical Data for a Representative Product):

AnalysisExpected Result
¹H NMR Resonances corresponding to the tetrahydropyran ring protons, the exocyclic methylene protons (~4.7-5.0 ppm), and the alkyl side chain from the original acetal.
¹³C NMR Signals for the THP ring carbons, the exocyclic double bond (~110-145 ppm), and the alkyl substituents.
Mass Spec (HRMS) Calculated m/z value corresponding to the molecular formula of the product.
IR Spectroscopy C-O-C stretching frequencies characteristic of the ether linkage in the THP ring.

Conclusion and Future Outlook

This compound is more than a simple fragrance ingredient; it is a valuable and versatile building block in organic synthesis. Its stability under neutral and basic conditions, combined with its ability to generate a reactive oxocarbenium ion under mild acidic conditions, makes it an excellent masked aldehyde for constructing complex oxygenated heterocycles. The Prins-type cyclization protocol detailed herein serves as a foundational example of its synthetic potential. Researchers in natural product synthesis and drug development can leverage this reactivity to access tetrahydropyran cores, which are prevalent in numerous biologically active molecules. Future applications may explore its use in asymmetric catalysis to achieve enantioselective cyclizations, further expanding the synthetic chemist's toolkit.

References

  • NIH. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • ResearchGate. The “Aqueous” Prins Reaction | Request PDF. [Link]

  • The Fragrance Conservatory. This compound. [Link]

  • Journal of the American Chemical Society. A General Catalytic Asymmetric Prins Cyclization. [Link]

  • Organic Chemistry Portal. Prins Reaction. [Link]

  • NIH. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC. [Link]

  • Fragrantica. Methyl Pamplemousse. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. [Link]

  • PubChem. This compound. [Link]

  • ScenTree. Methyl Pamplemousse® (CAS N° 67674-46-8). [Link]

Sources

Application Note: 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene as a Novel Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, being highly reactive electrophiles, are susceptible to a myriad of transformations, including oxidation, reduction, and nucleophilic attack. Their transient masking as less reactive species is therefore crucial for the chemoselective manipulation of other functionalities within a complex molecule. Acetal formation is a classic and reliable method for aldehyde protection, offering stability under neutral to strongly basic conditions.[1][2]

This application note introduces a novel, hypothetical application of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene , a known fragrance component also referred to as Methyl Pamplemousse[3][4][5][6][7], as a protecting group for aldehydes. While its use in this context is not yet established in the literature, its inherent dimethyl acetal structure presents a compelling opportunity for the development of a new protective strategy. We will explore the theoretical framework, proposed mechanisms, and detailed protocols for the application of this reagent in synthetic chemistry, providing researchers and drug development professionals with a scientifically plausible guide for its investigation.

Chemical Properties of the Protecting Agent

PropertyValueReference
IUPAC Name This compound[4]
Synonyms Methyl Pamplemousse, Grapefruit Acetal, Amarocite[4][5][6]
CAS Number 67674-46-8[4]
Molecular Formula C₁₁H₂₂O₂[4]
Molecular Weight 186.29 g/mol [4]
Appearance Liquid[4]
Boiling Point 214-215 °C @ 760 mmHg[4]

Proposed Mechanism of Aldehyde Protection

The protection of an aldehyde with this compound is proposed to proceed via a transacetalization reaction. Under acidic catalysis, the aldehyde carbonyl is protonated, enhancing its electrophilicity.[8] This is followed by nucleophilic attack from one of the methoxy groups of the protecting agent. Subsequent proton transfers and elimination of methanol would lead to the formation of a new, mixed acetal, thus protecting the original aldehyde functionality.

G cluster_protection Protection Phase Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Protecting_Agent This compound Hemiacetal_Intermediate Hemiacetal Intermediate Protecting_Agent->Hemiacetal_Intermediate Nucleophilic Attack Protonated_Aldehyde->Hemiacetal_Intermediate Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal_Intermediate->Oxocarbenium_Ion Protonation & -H2O Protected_Aldehyde Protected Aldehyde (Acetal) Oxocarbenium_Ion->Protected_Aldehyde Nucleophilic Attack by MeOH Protected_Aldehyde->Aldehyde Deprotection (H+, H2O) H_plus H+ MeOH_loss - MeOH MeOH_attack + MeOH

Caption: Proposed mechanism for aldehyde protection.

Experimental Protocols

Protocol 1: Protection of a Generic Aldehyde

This protocol describes a general procedure for the protection of an aldehyde using this compound.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde (1.0 eq), this compound (1.2 eq), and anhydrous toluene.

  • Add p-toluenesulfonic acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the protected aldehyde.

Protocol 2: Deprotection of the Protected Aldehyde

This protocol outlines the cleavage of the acetal to regenerate the parent aldehyde.

Materials:

  • Protected aldehyde (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or another mild acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected aldehyde (1.0 eq) in an acetone/water mixture.

  • Add the mild acid catalyst (e.g., PPTS, 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, neutralize the acid catalyst by adding saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography if necessary to yield the deprotected aldehyde.

Workflow Visualization

The following diagram illustrates a typical synthetic sequence involving the use of this compound as a protecting group.

G Start Aldehyde-containing Substrate Protect Protection with This compound Start->Protect Protected Protected Substrate Protect->Protected React Reaction at another functional group Protected->React Deprotect Deprotection React->Deprotect Final Final Product with regenerated Aldehyde Deprotect->Final

Caption: Synthetic workflow using the proposed protecting group.

Discussion and Field-Proven Insights

While the application of this compound as a protecting group is theoretical, we can extrapolate potential advantages and considerations based on its structure and the well-established principles of acetal chemistry.

  • Steric Hindrance: The bulky 2,5,5-trimethylhexyl moiety may offer enhanced stability to the protected aldehyde compared to smaller acetal protecting groups. This steric bulk could also influence the facial selectivity of reactions at neighboring stereocenters.

  • Cleavage Conditions: The electronic nature of the vinyl ether within the protecting group might allow for alternative, milder deprotection strategies, potentially involving transition metal catalysis, which warrants further investigation.

  • Orthogonality: The stability of this proposed acetal to a range of reaction conditions would need to be systematically evaluated to establish its orthogonality with other common protecting groups. Its stability in the presence of organometallics, reducing agents, and oxidizing agents would be of particular interest.

  • Byproduct Profile: The deprotection step would release 2,2,5-trimethyl-4-hexenal and methanol. The volatility and reactivity of these byproducts should be considered during workup and purification.

Conclusion

The conceptual use of this compound as a protecting group for aldehydes presents an intriguing avenue for research in synthetic organic chemistry. The protocols and mechanistic insights provided in this application note offer a solid foundation for scientists to explore this novel reagent. Empirical validation of the proposed methods is necessary to fully elucidate the scope, limitations, and potential advantages of this protecting group in complex molecule synthesis.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 174, 113677.
  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5- trimethyl-4-hexene: The Grapefruit Acetal fragrance. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644602A1 - Use of oxazolines as aroma/flavour precursors.
  • Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (2009, April). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

  • Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]

  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? Retrieved from [Link]

  • MDPI. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved from [Link]

  • BYJU'S. (2020, June 20). Corey House Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine. Retrieved from [Link]

Sources

"acetalization of 2,2,5-trimethyl-4-hexenal to form 6,6-dimethoxy-2,5,5-trimethylhex-2-ene"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Acetalization of 2,2,5-Trimethyl-4-hexenal to Form 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Methyl Pamplemousse)

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Protection of an α,β-Unsaturated Aldehyde

The conversion of aldehydes and ketones to acetals is a cornerstone of synthetic organic chemistry, primarily employed as a robust strategy for protecting the highly reactive carbonyl group.[1][2] Acetals exhibit significant stability in neutral to strongly basic conditions, rendering them inert to a wide range of nucleophilic reagents such as Grignard reagents and metal hydrides, which would otherwise readily attack the carbonyl carbon.[2] This application note provides a detailed protocol for the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal, an α,β-unsaturated aldehyde, to its corresponding dimethyl acetal, this compound.[3] This product is a valuable compound in the fragrance industry, known commercially as Methyl Pamplemousse for its characteristic fresh, grapefruit-like aroma.[3][4][5]

This guide delves into the mechanistic underpinnings of the reaction, offers a validated, step-by-step experimental protocol, and outlines methods for characterization and troubleshooting, providing a comprehensive resource for chemists in both academic and industrial settings.

Chemical Overview and Rationale

The transformation involves the reaction of an aldehyde with two equivalents of an alcohol—in this case, methanol—under acidic conditions. The reaction is an equilibrium process; therefore, to drive the reaction toward the acetal product, it is crucial to either use a large excess of the alcohol or actively remove the water formed as a byproduct.[6]

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,2,5-Trimethyl-4-hexenal Structure of 2,2,5-Trimethyl-4-hexenalC₉H₁₆O140.22[7][8]Colorless to pale yellow liquid; Flammable and irritant.[8][9]
Methanol Structure of MethanolCH₄O32.04Serves as both reactant and solvent; used in excess to drive equilibrium.
This compound Structure of this compoundC₁₁H₂₂O₂186.29[3][10]Colorless liquid with a grapefruit-like odor; stable under neutral/basic conditions.[4][11]

Reaction Mechanism: An Acid-Catalyzed Pathway

The acetalization of an aldehyde proceeds through a well-established, multi-step mechanism initiated by an acid catalyst.[12][13] The key is the sequential nucleophilic attack of two alcohol molecules.

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[12][14]

  • Formation of the Hemiacetal: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the oxonium ion intermediate yields a hemiacetal.[13]

  • Activation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[15]

  • Formation of a Resonance-Stabilized Cation: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.

  • Final Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

  • Deprotonation and Catalyst Regeneration: The final step is the deprotonation of the resulting oxonium ion, which yields the final acetal product and regenerates the acid catalyst.[14][15]

Acetalization_Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism Aldehyde Aldehyde (2,2,5-trimethyl-4-hexenal) Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + CH₃OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated_Hemiacetal->Oxocarbenium - H₂O Protonated_Acetal Protonated Acetal Oxocarbenium->Protonated_Acetal + CH₃OH Acetal Acetal (Product) Protonated_Acetal->Acetal - H⁺ Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine aldehyde, methanol, and PTSA in flask. B 2. Reflux Heat mixture to reflux for 4-6 hours. A->B C 3. Monitoring Track reaction progress via TLC or GC. B->C D 4. Quench & Neutralize Cool, add NaHCO₃(aq) to neutralize acid. C->D E 5. Extraction Extract product with diethyl ether. D->E F 6. Drying & Filtration Dry organic layer with MgSO₄, then filter. E->F G 7. Solvent Removal Concentrate under reduced pressure (rotovap). F->G H 8. Purification Purify crude product by vacuum distillation. G->H I 9. Characterization Analyze final product (NMR, GC-MS, IR). H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,5-trimethyl-4-hexenal (14.0 g, 0.1 mol) and anhydrous methanol (150 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 1 mol%) to the solution.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approx. 65°C) with vigorous stirring. The use of excess methanol as the solvent drives the equilibrium towards the product. [16]4. Reaction Monitoring: Monitor the reaction's progress every hour after the first 2 hours. This can be done by thin-layer chromatography (TLC) or gas chromatography (GC), comparing the reaction mixture to a spot of the starting aldehyde. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Swirl for 5-10 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol. This will yield the crude product as an oil.

  • Purification: Purify the crude oil via vacuum distillation. A patent for a similar process reports the product distilling at 82°C and 1.6 mbar, yielding 149 g (80% yield) from a 1-mole scale reaction. [17]Collect the fraction corresponding to this compound. The expected yield is typically in the range of 80-90%.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques. Conversion of the aldehyde can be confirmed by the disappearance of the aldehyde proton (~9.5 ppm) in ¹H NMR and the carbonyl signal (~200 ppm) in ¹³C NMR.

Table 2: Expected Analytical Data for this compound

Analysis TypeExpected Result
Appearance Colorless to pale yellow liquid [4]
¹H NMR (CDCl₃)Signals corresponding to two methoxy groups (-OCH₃), gem-dimethyl groups, an isopropyl group, and vinyl protons. The acetal proton (-CH(OCH₃)₂) will appear as a distinct singlet.
¹³C NMR (CDCl₃)Signals for the acetal carbon (~100-110 ppm), two methoxy carbons (~50-55 ppm), and carbons of the alkyl chain and double bond.
GC-MS A molecular ion peak (M⁺) corresponding to the molecular weight of 186.29 g/mol . [10]
IR (Infrared) Absence of a strong C=O stretch (around 1720 cm⁻¹) from the starting aldehyde. Presence of C-O stretches (around 1100-1200 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion / Incomplete Reaction 1. Insufficient reaction time. 2. "Wet" methanol or reagents. 3. Inactive or insufficient catalyst.1. Increase reflux time and continue monitoring. 2. Use anhydrous methanol and ensure glassware is dry. Consider adding a dehydrating agent like trimethyl orthoformate. [4][18] 3. Add a fresh portion of the acid catalyst.
Product Hydrolyzes Back to Aldehyde Exposure to acidic conditions during workup or storage.Ensure complete neutralization with sodium bicarbonate. Store the purified product over a small amount of anhydrous potassium carbonate if necessary.
Low Isolated Yield 1. Incomplete extraction. 2. Loss during distillation.1. Perform additional extractions from the aqueous layer. 2. Ensure the vacuum distillation setup is efficient and collect fractions carefully.

Safety Precautions

  • 2,2,5-Trimethyl-4-hexenal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. [8]* Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Handling: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal. By understanding the underlying mechanism and carefully controlling reaction conditions, researchers can effectively utilize this method to protect the aldehyde functionality or to synthesize this commercially significant fragrance compound. The provided guidelines for reaction monitoring, purification, and troubleshooting ensure a high degree of reproducibility and success.

References

  • Smolecule. (n.d.). This compound. Retrieved from Smolecule Website. [Link: https://www.smolecule.com/6-6-dimethoxy-2-5-5-trimethylhex-2-ene-cas-67674-46-8]
  • Zhang, Z., Dong, L., & Wang, Y. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5004–5013. [Link: https://pubs.acs.org/doi/10.1021/acsomega.8b00159]
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/protection/ketones/dimethylacetals.htm]
  • CymitQuimica. (n.d.). CAS 1000-30-2: 2,2,5-Trimethyl-4-hexenal. Retrieved from CymitQuimica Website. [Link: https://www.cymitquimica.com/cas/1000-30-2]
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/17%3A_Aldehydes_and_Ketones_II_-_Reactions_at_the_Alpha-Carbon/17.08%3A_Acetals_as_Protecting_Groups]
  • Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC%3A_CHEM_321_-Organic_Chemistry_II(Su)/01%3A_Chapters/1.
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_Chem_302%3A_Organic_Chemistry_II/09%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/9.07%3A_Acetals_as_Protecting_Groups]
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from Chemistry Steps. [Link: https://www.chemistrysteps.
  • Zhang, Z., Dong, L., & Wang, Y. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5004–5013. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6647761/]
  • The Organic Chemistry Tutor. (2019, January 8). aldehyde-to-acetal mechanism. YouTube. [Link: https://www.youtube.
  • Pitscher, P., et al. (1985). Alpha-tertiary dimethyl acetals, their preparation and use as perfumes. Google Patents. (EP0144815A1). [Link: https://patents.google.
  • Perfumer & Flavorist. (2011, June 24). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal. Retrieved from Perfumer & Flavorist. [Link: https://www.perfumerflavorist.com/fragrance/ingredients/article/21852654/11dimethoxy225trimethyl4hexene-the-grapefruit-acetal]
  • LookChem. (n.d.). 2,2,5-Trimethylhex-4-enal. Retrieved from LookChem. [Link: https://www.lookchem.com/2,2,5-Trimethylhex-4-enal-cas-1000-30-2.html]
  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from Organic Chemistry Tutor. [Link: https://www.organicchemistrytutor.
  • PubChem. (n.d.). 2,2,5-Trimethylhex-4-enal. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/70467]
  • Procter & Gamble. (1999). Method for making acetal compounds. Google Patents. (WO1999016735A1). [Link: https://patents.google.
  • SIELC Technologies. (2018, May 16). 2,2,5-Trimethylhex-4-enal. Retrieved from SIELC Technologies. [Link: https://sielc.com/2-2-5-trimethylhex-4-enal.html]
  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from The Fragrance Conservatory. [Link: https://fragranceconservatory.com/ingredient/6-6-dimethoxy-2-5-5-trimethylhex-2-ene]
  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from ScenTree. [Link: https://scentree.co/en/ingredients/methyl-pamplemousse]
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/106766]
  • SIELC Technologies. (2018, February 16). This compound. Retrieved from SIELC Technologies. [Link: https://sielc.com/6-6-dimethoxy-2-5-5-trimethylhex-2-ene.html]

Sources

"protocol for the synthesis of Methyl Pamplemousse"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Methyl Pamplemousse

Abstract

Methyl Pamplemousse®, known chemically as 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene, is a cornerstone synthetic fragrance ingredient renowned for its vibrant, bitter grapefruit peel aroma.[1][2] Its unique scent profile and excellent stability in alkaline media, such as soaps and detergents, make it a versatile and highly valued component in modern perfumery.[2][3] This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl Pamplemousse. We will detail a robust two-step synthetic pathway, beginning with the α-alkylation of isobutyraldehyde to form a key aldehyde intermediate, followed by its conversion to the final dimethyl acetal product. This guide emphasizes the mechanistic rationale behind the chosen methodologies, provides detailed experimental protocols, and outlines essential safety and characterization procedures tailored for researchers in organic synthesis and fragrance chemistry.

Introduction to Methyl Pamplemousse

Methyl Pamplemousse® (a trade name of Givaudan), also marketed as Amarocit® (Symrise), is a synthetic acetal that does not occur in nature.[1][2] It possesses a distinctively fresh and citrusy character reminiscent of grapefruit, but it is the defining bitter and zesty quality that distinguishes it from other citrus notes.[4] This bitterness, often associated with the rind, provides a sophisticated and modern top note in fragrance compositions.[3] Its application is widespread, featuring in numerous iconic colognes and fine fragrances, where it can be used to boost vetiver accords or add a sparkling quality to citrus blends.[4][5]

The stability of the acetal functional group is a key attribute, rendering it more resilient to degradation in various product bases compared to the aldehydes and terpenes found in natural citrus oils.[4] This makes it particularly suitable for functional perfumery in products like soaps, where alkaline conditions can be challenging for other fragrance ingredients.[2]

Overall Synthetic Strategy

The synthesis of Methyl Pamplemousse is efficiently achieved through a two-stage process. This strategy is designed to first construct the core carbon skeleton of the precursor aldehyde, followed by the protection of the aldehyde functional group as a dimethyl acetal, which constitutes the final product.

  • Stage 1: α-Alkylation for Precursor Synthesis. The synthesis begins with the formation of the C9 aldehyde, 2,2,5-trimethyl-4-hexenal. This is achieved via the α-alkylation of isobutyraldehyde with prenyl chloride. This reaction is effectively carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble enolate and the organic-soluble alkylating agent.[6]

  • Stage 2: Acetalization. The precursor aldehyde is then converted to Methyl Pamplemousse through an acetalization reaction with methanol. This step utilizes anhydrous calcium chloride, which serves as both a Lewis acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product.[3]

The complete experimental workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acetalization start1 Isobutyraldehyde & Prenyl Chloride proc1 Phase-Transfer Catalyzed α-Alkylation start1->proc1 workup1 Aqueous Work-up & Extraction proc1->workup1 purify1 Distillation workup1->purify1 intermed Intermediate: 2,2,5-Trimethyl-4-hexenal purify1->intermed proc2 Acetal Formation intermed->proc2 Reactant start2 Methanol & Anhydrous CaCl2 start2->proc2 workup2 Washing & Drying proc2->workup2 purify2 Fractional Distillation workup2->purify2 product Final Product: Methyl Pamplemousse purify2->product

Caption: Overall workflow for the synthesis of Methyl Pamplemousse.

Experimental Protocols

Stage 1: Synthesis of 2,2,5-Trimethyl-4-hexenal

Principle & Mechanism: This step involves the alkylation of the α-carbon of isobutyraldehyde. The reaction proceeds via an enolate intermediate. An aqueous solution of a strong base (e.g., sodium hydroxide) deprotonates the acidic α-hydrogen of isobutyraldehyde to form a resonance-stabilized enolate anion.[7] Because the alkylating agent, prenyl chloride, is soluble in an organic solvent and the enolate is formed in the aqueous phase, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is essential. The PTC transports the enolate anion from the aqueous phase into the organic phase, where it can react with prenyl chloride in a classic SN2 nucleophilic substitution to form the new carbon-carbon bond.[8][9]

G cluster_mech1 Mechanism: Phase-Transfer Catalyzed α-Alkylation start Isobutyraldehyde + Prenyl Chloride enolate 1. Enolate Formation (Aqueous Phase) [Isobutyraldehyde + OH⁻ ⇌ Enolate⁻] start->enolate transport 2. Phase Transfer [Enolate⁻(aq) + Q⁺X⁻(org) ⇌ Q⁺Enolate⁻(org)] enolate->transport sn2 3. SN2 Reaction (Organic Phase) [Q⁺Enolate⁻ + Prenyl-Cl → Product + Q⁺Cl⁻] transport->sn2 catalyst_regen 4. Catalyst Regeneration [Q⁺Cl⁻(org) ⇌ Q⁺Cl⁻(aq)] sn2->catalyst_regen product 2,2,5-Trimethyl-4-hexenal sn2->product

Caption: Mechanism of the phase-transfer catalyzed alkylation.

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity (moles) Quantity (mass/vol)
Isobutyraldehyde 72.11 1.2 86.5 g (110 mL)
Prenyl Chloride 104.57 1.0 104.6 g (113 mL)
Sodium Hydroxide 40.00 1.2 48.0 g
Tetrabutylammonium Bromide 322.37 0.02 6.45 g
Toluene - - 400 mL
Deionized Water - - 400 mL
Diethyl Ether - - For extraction
Saturated NaCl (brine) - - For washing

| Anhydrous MgSO₄ | - | - | For drying |

Protocol:

  • Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Initial Charge: To the flask, add sodium hydroxide (48.0 g) dissolved in deionized water (400 mL), toluene (400 mL), and tetrabutylammonium bromide (6.45 g).

  • Reagent Addition: Begin vigorous stirring to create an emulsion. Add isobutyraldehyde (110 mL) to the flask.

  • Slowly add prenyl chloride (113 mL) dropwise from the dropping funnel over a period of 2 hours. An exothermic reaction will occur; maintain the internal temperature between 30-40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring vigorously at room temperature for 12-18 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC-MS.

  • Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Transfer the entire mixture to a separatory funnel.

  • Remove the lower aqueous layer. Wash the organic layer sequentially with 200 mL of deionized water, 200 mL of 1 M HCl, and finally 200 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 2,2,5-trimethyl-4-hexenal as a colorless liquid.

Stage 2: Synthesis of Methyl Pamplemousse (Acetalization)

Principle & Mechanism: Acetal formation is a reversible acid-catalyzed reaction. The aldehyde is first protonated by a Lewis acid (in this case, the Ca²⁺ ion acts as one) to increase its electrophilicity. Two equivalents of methanol then add to the carbonyl carbon. The first addition forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion. The final step is the attack of a second methanol molecule on this intermediate, followed by deprotonation, to yield the stable acetal. Anhydrous calcium chloride is crucial as it both catalyzes the reaction and sequesters the water produced, driving the equilibrium toward the product side.[10][11]

G cluster_mech2 Mechanism: Acetal Formation Aldehyde R-CHO Protonation 1. Lewis Acid Activation Aldehyde->Protonation + Ca²⁺ Hemiacetal 2. Nucleophilic Attack (MeOH) → Hemiacetal Protonation->Hemiacetal Oxocarbenium 3. H₂O Elimination → Oxocarbenium Ion Hemiacetal->Oxocarbenium Acetal 4. Second Nucleophilic Attack (MeOH) → Acetal Oxocarbenium->Acetal Product R-CH(OMe)₂ Acetal->Product

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity (moles) Quantity (mass/vol)
2,2,5-Trimethyl-4-hexenal 140.22 0.5 70.1 g
Methanol (anhydrous) 32.04 2.5 80.1 g (101 mL)
Calcium Chloride (anhydrous) 110.98 0.45 50.0 g
Diethyl Ether - - For extraction

| Anhydrous K₂CO₃ | - | - | For drying |

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (101 mL) and granulated anhydrous calcium chloride (50.0 g). Stir the mixture and cool to 0-5 °C in an ice bath.

  • Aldehyde Addition: Slowly add the 2,2,5-trimethyl-4-hexenal (70.1 g) to the cold, stirred mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by GC-MS until the starting aldehyde is consumed.

  • Work-up: Upon completion, add 200 mL of diethyl ether to the reaction mixture. Transfer to a separatory funnel and wash three times with 100 mL portions of cold water to remove methanol and calcium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate for several hours, then filter.[10] Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The final product, Methyl Pamplemousse, is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (approx. 215 °C at atmospheric pressure, adjust for vacuum).[3] The product is a colorless to pale yellow liquid.[2]

Product Characterization

To confirm the identity and purity of the synthesized Methyl Pamplemousse, standard analytical techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing volatile fragrance compounds.[10][12] The GC retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 186.29 g/mol , along with a fragmentation pattern consistent with the structure of 1,1-dimethoxy-2,2,5-trimethyl-4-hexene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide definitive structural information. Expected signals would include: singlets for the two methoxy groups (-OCH₃), a singlet for the acetal proton (-CH(OMe)₂), signals for the gem-dimethyl and isopropyl groups, and vinylic protons of the double bond.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the acetal carbon, methoxy carbons, and carbons of the alkyl chain and double bond.

Safety Precautions

All synthesis steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazard Summary
Isobutyraldehyde Highly flammable liquid and vapor (H225). Harmful if swallowed (H302). Causes serious eye irritation (H319). Vapors may form explosive mixtures with air.[13][14]
Prenyl Chloride Highly flammable liquid and vapor. Causes skin and serious eye irritation. May be corrosive to metals.[15]
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.
Toluene Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Calcium Chloride (Anhydrous) Causes serious eye irritation. It is hygroscopic.

References

  • Adkins, H.; Nissen, B. H. Acetal. Org. Synth.1923 , 3, 1. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

  • Post, H. W.; Erickson, J. L. CATALYSIS IN ACETAL FORMATION. J. Org. Chem.1937 , 2(3), 260-268. [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Isobutyraldehyde. [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Isobutyraldehyde. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Chiang, Y.; Kresge, A. J.; Walsh, P. A. Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol. J. Am. Chem. Soc.1986 , 108(21), 6692–6696. [Link]

  • Neuman, R. C., Jr. (n.d.). Reactions of Enolate Ions and Enols. Chapter 18. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(4), 661–667. [Link]

  • Khan Academy. (n.d.). Enolate formation from aldehydes. [Link]

  • Pearson Study Prep. (2015). Formation of Enolates. YouTube. [Link]

  • Perfumer & Flavorist. (2011). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal fragrance. [Link]

  • Givaudan. (n.d.). Methyl Pamplemousse. [Link]

  • BrainKart. (2018). Aldehydes and ketones: Reactions of enolate ions. [Link]

  • Deshmukh, A. V., et al. (2012). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). [Link]

  • Perfumer & Flavorist. (2011). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal. [Link]

  • Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4410-4417. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • LTQ 8.1, Spring 2024. (2024). Reactions of Enols and Enolates; Aldol Reactions. YouTube. [Link]

  • CAS Common Chemistry. (n.d.). Methyl pamplemousse. [Link]

  • PubChem. (n.d.). 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene. [Link]

  • OrganicChemistryTutor.com. (2022). Mechanism Challenge #2 || Acyl Substitution or Enolate or SN2?. YouTube. [Link]

  • Kass, S. R. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. J. Org. Chem., 81(9), 3711–3719. [Link]

Sources

Application Note: High-Throughput Quantification of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the accurate and robust quantification of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a significant compound in the fragrance and flavor industries.[1] Recognizing the need for precise measurement in complex matrices such as consumer products and biological samples, this document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to method validation, ensuring data integrity and reproducibility in accordance with international guidelines.

Introduction: The Analytical Imperative for this compound

This compound, also known as Methyl Pamplemousse, is an organic compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol .[1][2][3] It is characterized by a distinctive grapefruit-like aroma, which has led to its widespread use as a fragrance ingredient.[1] Given its application in various consumer products, the ability to accurately quantify this compound is paramount for quality control, stability testing, and safety assessments.

The volatile nature of this compound presents unique analytical challenges.[4][5][6] This guide provides a detailed examination of two robust analytical techniques, HPLC and GC-MS, chosen for their specificity, sensitivity, and applicability to the chemical properties of this compound. The subsequent sections will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the analytical process.

Overall Analytical Workflow

The quantification of this compound necessitates a structured approach, from initial sample handling to final data analysis. The following diagram outlines the critical stages of the analytical workflow.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Data Analysis & Validation Sample_Collection Sample Collection & Storage Extraction Analyte Extraction Sample_Collection->Extraction Matrix-specific protocol Cleanup Sample Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Reporting Reporting Validation->Reporting

Caption: Overall workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of this compound, particularly in liquid samples or extracts. A reverse-phase method is presented here, offering excellent separation and quantification capabilities.[7][8]

Rationale for Method Selection

A reverse-phase HPLC method is chosen due to the non-polar nature of this compound. The use of a C18 column with a polar mobile phase ensures good retention and separation from polar matrix components. UV detection is suitable due to the presence of a chromophore in the molecule.

Experimental Protocol

HPLC_Protocol Start Start Sample_Prep Sample Preparation: - Dilute in Mobile Phase - Filter (0.45 µm) Start->Sample_Prep HPLC_System HPLC System Preparation: - Equilibrate Column Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition End End Data_Acquisition->End GCMS_Protocol Start Start Sample_Prep Sample Preparation: - Headspace or Solvent Extraction Start->Sample_Prep GC_System GC-MS System Preparation: - Condition Inlet and Column Sample_Prep->GC_System Injection Inject Sample (Split/Splitless) GC_System->Injection Separation Chromatographic Separation Injection->Separation Ionization_Detection Electron Ionization & Mass Detection Separation->Ionization_Detection Data_Acquisition Data Acquisition & Analysis (SIM/Scan) Ionization_Detection->Data_Acquisition End End Data_Acquisition->End

Sources

Application Note: GC-MS Analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated methodology for the qualitative and quantitative analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8), a key fragrance ingredient also known as Methyl Pamplemousse.[1][2] Given its volatility and application in consumer products, a robust and reliable analytical method is essential for quality control, purity assessment, and formulation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile organic compounds (VOCs), offering unparalleled separation efficiency and definitive identification.[3][4] This guide provides a step-by-step protocol, from sample preparation to data interpretation, grounded in established analytical principles to ensure accuracy, precision, and trustworthiness in results.

Introduction: The Analyte and the Technique

This compound is a synthetic acetal recognized for its distinct grapefruit-like aroma, making it a valuable component in the fragrance and flavor industries.[1][5] Its chemical structure (Molecular Formula: C₁₁H₂₂O₂, Molecular Weight: 186.29 g/mol ) and boiling point of approximately 214-215 °C make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][5]

The choice of GC-MS is predicated on its dual-stage analytical power. The gas chromatograph separates the volatile components of a mixture based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (a carrier gas).[6] Subsequently, the mass spectrometer bombards the eluted components with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for highly confident identification.[7][8] This document outlines a complete workflow designed for researchers, scientists, and quality control professionals.

Diagram: Overall Analytical Workflow

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: GC-MS Analysis cluster_data Part 3: Data Processing sp Sample Acquisition dil Dilution in Volatile Solvent (e.g., Hexane) sp->dil filt Filtration (0.22 µm PTFE) dil->filt vial Transfer to GC Vial filt->vial inj Autosampler Injection vial->inj gc GC Separation (Temperature Program) inj->gc ms MS Detection (EI, Scan Mode) gc->ms tic TIC Evaluation ms->tic spec Mass Spectrum Extraction tic->spec lib Library Search (NIST/Wiley) spec->lib quant Quantification (Calibration Curve) lib->quant report Final Report quant->report GCMS_Schematic Vial GC Vial in Autosampler Injector Heated Injector (Vaporization) Vial->Injector 1. Injection GC_Oven GC Column in Oven (Separation) Injector->GC_Oven 2. Separation MS_Source Ion Source (EI, 70eV) GC_Oven->MS_Source 3. Ionization Quad Quadrupole (Mass Filtering) MS_Source->Quad 4. Filtering Detector Detector (Signal) Quad->Detector 5. Detection Data_System Data System Detector->Data_System

Caption: Simplified schematic of the GC-MS instrument process.

ParameterValue/SettingRationale
Injector Split/SplitlessProvides flexibility. Splitless mode is preferred for trace analysis, while a split ratio (e.g., 50:1) is used for higher concentrations to prevent column overload. [9]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte (B.P. ~215 °C) without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency. [10]
Flow Rate 1.0 mL/minA standard flow rate for typical 0.25 mm I.D. columns, balancing analysis time and resolution.
Column 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms or equivalent)A non-polar 5% diphenyl / 95% dimethyl polysiloxane column is versatile for a wide range of VOCs and provides excellent inertness. [9]
Oven Program 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)The initial hold separates very volatile components from the solvent front. The ramp rate provides good separation of mid-range volatiles, and the final hold ensures elution of any less volatile compounds.
Injection Volume 1 µLStandard volume for capillary GC.
ParameterValue/SettingRationale
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible fragmentation patterns for library matching. [11]
Electron Energy 70 eVThe universal standard for EI, ensuring that spectra are comparable to established libraries like NIST and Wiley. [11]
Mass Range 45 - 400 m/zA scan range that starts above the common air/water/solvent ions (N₂, O₂, H₂O, CO₂) and extends well beyond the molecular weight (186.29) to capture all relevant fragments and the molecular ion.
Source Temp. 230 °CHot enough to prevent analyte condensation without causing thermal degradation.
Quadrupole Temp. 150 °CEnsures consistent mass filtering performance.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the MS, which protects the filament from premature burnout.

Data Analysis and Interpretation

Chromatographic Analysis

The primary output from the GC is the Total Ion Chromatogram (TIC), which plots signal intensity versus retention time. The peak corresponding to this compound should be sharp, symmetrical, and elute at a consistent retention time under the specified conditions.

Mass Spectral Interpretation

By extracting the mass spectrum from the apex of the target peak in the TIC, the compound's identity can be confirmed.

  • Molecular Ion (M⁺·): The peak representing the intact molecule after losing one electron. For this compound, the molecular ion peak is expected at m/z 186 . [7][12]Its presence is a strong indicator of the compound's molecular weight.

  • Key Fragments: The power of MS lies in predictable fragmentation. For this compound, characteristic fragmentation pathways include:

    • Loss of a methoxy group (-OCH₃): A peak at m/z 155 (186 - 31) is highly probable due to the cleavage of the acetal functional group.

    • Loss of a methoxy radical and methanol: Subsequent fragmentation can lead to other stable ions.

    • Cleavage at the quaternary carbon: A peak at m/z 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺ is also a likely and stable fragment.

  • Library Confirmation: The definitive step is to compare the acquired experimental mass spectrum against a trusted spectral library. A match quality score of >80% with the National Institute of Standards and Technology (NIST) library spectrum provides high confidence in the identification. [13][14][15]

Method Validation: Establishing Trustworthiness

A protocol is only as reliable as its validation. To ensure the method is fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [16][17]

  • Specificity: The method's ability to uniquely identify the analyte. This is demonstrated by resolving the analyte peak from all other potential components and by the unique mass spectrum, which provides an extra layer of specificity beyond retention time alone. [18]* Linearity: A calibration curve should be prepared using at least five concentration levels. The plot of peak area versus concentration should yield a correlation coefficient (r²) of ≥0.999. [16][19]* Accuracy: Assessed by performing recovery studies on a sample matrix spiked with a known amount of analyte. Recoveries should typically fall within 98-102%. [16][18]* Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2% for repeatability. [16][17]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). [18][20]* Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature ramp rate or carrier gas flow rate to ensure it remains unaffected. [16][18]

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the analysis of this compound. By combining a systematic sample preparation procedure with optimized instrumental parameters and a thorough data interpretation strategy, this guide serves as a self-validating system for professionals in the fragrance, flavor, and chemical industries. Adherence to these protocols will ensure high-quality, defensible data for routine quality control and research applications.

References

  • NIST Mass Spectral Library. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved from [Link]

  • Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. (n.d.). Retrieved from [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (n.d.). Retrieved from [Link]

  • NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]

  • Mass spectral interpretation - Wikipedia. (n.d.). Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed. (2014). Retrieved from [Link]

  • NIST MS and MS/MS Libraries - SpectralWorks. (n.d.). Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Chemical Properties of this compound (CAS 67674-46-8). (n.d.). Cheméo. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry - ASTM. (2024, October 28). Retrieved from [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). Retrieved from [Link]

  • 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]

  • ASTM D5769 - Standard Test Method by GC-MS - SCION Instruments. (n.d.). Retrieved from [Link]

  • 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. (2020, November 4). Retrieved from [Link]

  • Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation. (n.d.). Retrieved from [Link]

  • Interpretation of Mass Spectra: Mclafferty, EI Techniques - StudySmarter. (2023, October 21). Retrieved from [Link]

  • Preparing Samples for GC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved from [Link]

  • Method Development for an Untargeted HS-SPME-GC-MS Analysis of Terpenes and Cannabinoids for the Geographical Sourcing of Marijuana | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • grapefruit acetal methyl pamplemousse (Givaudan) - The Good Scents Company. (n.d.). Retrieved from [Link]

  • A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC - PubMed Central. (2020, July 6). Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (2023, October 22). Retrieved from [Link]

  • Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed. (n.d.). Retrieved from [Link]

  • Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. (n.d.). Retrieved from [Link]

  • Direct Interface GC/MS Method - EPA. (n.d.). Retrieved from [Link]

  • Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry - YouTube. (2021, June 30). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. (2023, April 2). Retrieved from [Link]

  • HS-GC/MS Solution for the Determination of Terpenes - AZoLifeSciences. (2021, September 24). Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Separation and Purity Assessment of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and impurity profiling of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene. Also known by its common trade name, Methyl Pamplemousse, this compound is a vital ingredient in the fragrance industry, prized for its distinct grapefruit-like aroma.[1][2] Ensuring its purity is paramount for the final fragrance profile's quality, consistency, and safety. The developed reversed-phase HPLC (RP-HPLC) method provides excellent resolution between the parent compound and its potential process-related impurities, offering a reliable protocol for quality control and research applications.

Introduction: The Analytical Challenge

This compound is a synthetic fragrance compound classified as an acetal.[3] It is typically synthesized via the acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1] This synthesis pathway can introduce several impurities, including unreacted starting materials, by-products from oxidation, and other side reactions.[][5] The presence of these impurities, even at trace levels, can significantly alter the olfactory properties of the final product and may introduce undesirable characteristics.

Therefore, a robust analytical method is required to separate and quantify this compound from structurally similar compounds. This guide explains the rationale behind the method development choices and provides a step-by-step protocol suitable for researchers, scientists, and drug development professionals involved in the quality assessment of fragrance materials.

Method Development Rationale: A Mechanistic Approach

The successful separation of a target analyte from its impurities hinges on exploiting the differences in their physicochemical properties. The strategy for this method is built on the principles of reversed-phase chromatography, which is the predominant mode for analyzing the vast majority of organic compounds in HPLC.[6]

Choice of Chromatographic Mode: Reversed-Phase HPLC

This compound is a non-polar organic molecule. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal choice for this type of analyte.[7][8] In this mode, retention is primarily driven by hydrophobic interactions. Non-polar compounds, like our target analyte, interact more strongly with the non-polar stationary phase and are retained longer. Conversely, more polar impurities, such as the starting aldehyde (2,2,5-trimethyl-4-hexenal), will have less affinity for the stationary phase and elute earlier.[8][9] This fundamental principle allows for an effective separation based on polarity differences.

Stationary Phase Selection: The C18 Column

The industry workhorse for reversed-phase separations is the C18 (octadecylsilane or ODS) bonded silica column.[6] Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention for non-polar compounds like this compound. For this application, a column with low silanol activity, such as the Newcrom R1 or an equivalent end-capped C18 column, is recommended to minimize peak tailing that can occur from secondary interactions between polar functional groups on impurities and residual silanol groups on the silica surface.[10]

Mobile Phase Optimization: Driving the Separation

The mobile phase in RP-HPLC is typically a mixture of water and a miscible, less polar organic solvent.[6]

  • Organic Modifier: Acetonitrile (MeCN) is chosen for its low viscosity, low UV cutoff wavelength, and excellent solvating properties.

  • Aqueous Phase & Additive: An acidic modifier is incorporated to improve peak shape. Phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid is added at a low concentration (0.1%).[10] This suppresses the ionization of residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.

  • Elution Mode: A gradient elution program, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This ensures that polar impurities are eluted efficiently at the beginning of the run, while the main, more retained compound is eluted later with good peak shape and in a reasonable timeframe.

Detection

The carbon-carbon double bond in the hexene chain of the target molecule acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. A Photodiode Array (PDA) or Diode Array Detector (DAD) is optimal, set to a low wavelength (e.g., 210 nm) to capture the absorbance of the analyte and potential impurities. The ability of a DAD to acquire full UV spectra for each peak is invaluable for peak purity assessment.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to system suitability test (SST) criteria is essential for ensuring the reliability of the results.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a DAD/PDA detector.

  • Column: C18 Reversed-Phase Column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, >99%)

  • Standard: this compound reference standard (>98% purity).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 (ODS), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD/PDA at 210 nm (Bandwidth 4 nm)
Injection Volume 5 µL
Gradient Program See Table 2

Table 1: Optimized HPLC Method Parameters.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 40.0 60.0
15.0 5.0 95.0
18.0 5.0 95.0
18.1 40.0 60.0

| 25.0 | 40.0 | 60.0 |

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 100 µg/mL using the same diluent as the working standard. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

The following diagram outlines the complete experimental workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: H2O+FA, B: MeCN+FA) B Prepare Standard & Sample (Dilute to 100 µg/mL) A->B C Filter Sample (0.45 µm Syringe Filter) B->C D Equilibrate HPLC System (Initial Conditions, 15 min) C->D E Inject Sample/Standard (5 µL) D->E F Run Gradient Program (25 min Total Run Time) E->F G Detect at 210 nm (DAD/PDA) F->G H Integrate Chromatogram G->H I Identify Peaks (Retention Time Matching) H->I J Quantify Impurities (% Area Normalization) I->J K Generate Report J->K

Caption: HPLC analytical workflow from sample preparation to data reporting.

Expected Results and Interpretation

The described method will yield a chromatogram where impurities are well-resolved from the main analyte peak.

  • Elution Order: Highly polar impurities (e.g., residual methanol or synthesis by-products with hydroxyl or carboxyl groups) will elute first, close to the solvent front. The starting material, 2,2,5-trimethyl-4-hexenal, being more polar than the final acetal product, will elute before the main peak. The this compound peak will be the most retained major peak due to its higher hydrophobicity.

  • Peak Purity: The DAD detector allows for the assessment of peak purity by comparing UV spectra across the peak. A spectrally pure peak suggests the absence of co-eluting impurities.

  • Quantification: Impurity levels can be estimated using area percent normalization, assuming a similar response factor for structurally related impurities. For accurate quantification, reference standards for each impurity would be required.

Conceptual Chromatogram

The following diagram illustrates the expected separation profile.

Chromatogram cluster_0 Conceptual HPLC Separation Intensity Intensity start end end start->end Time (min) top start->top       p1 peak1 peak1 p1:t->peak1:c p2 p3 p2:t->p3:t peak2 p3:t->peak2:c p4 p5 p4:t->p5 peak2:c->p4:t label2 6,6-dimethoxy-2,5,5- trimethylhex-2-ene p0 p0 p0->p1:t peak1:c->p2:t

Sources

Application Note & Protocol: Evaluating and Implementing 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene as a Novel Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the evaluation and application of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene as a novel internal standard (IS) for quantitative analysis, primarily in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). While traditionally used in the fragrance industry for its grapefruit-like aroma, its unique physicochemical properties present an opportunity for its use in analytical chemistry.[1][2] This document details the rationale for its selection, step-by-step protocols for its implementation, and a validation strategy aligned with international guidelines to ensure data integrity and accuracy.

Part 1: Scientific Rationale and Suitability

The internal standard method is a cornerstone of quantitative analysis, designed to correct for variations in sample injection volume, sample preparation losses, and instrument response drift.[3][4] An ideal internal standard is a compound that is chemically similar to the analyte but absent from the sample matrix, stable, and chromatographically resolved from all other components.[5][6]

This compound, hereafter referred to as DMTMH, possesses several characteristics that make it a promising candidate for an internal standard in specific applications.

Causality Behind Experimental Choices: The selection of DMTMH is predicated on its structural and physical properties. Its moderate volatility and boiling point (214-215 °C) make it suitable for GC analysis of semi-volatile compounds.[7][8] The presence of an acetal functional group and a hydrocarbon backbone provides a chemical profile that can mimic a range of analytes, such as other ethers, esters, or terpenes, ensuring similar behavior during sample extraction and chromatographic analysis.[9] Furthermore, its molecular weight of 186.29 g/mol places it in a common mass range for many small molecule drug compounds and metabolites.[1]

However, its primary use as a fragrance ingredient means that a critical first step is to verify its absence in the samples of interest, particularly in applications involving food, beverage, or cosmetic analysis.[1] The acetal group may also exhibit sensitivity to highly acidic conditions, a factor to consider during sample preparation.[10]

Physicochemical Properties of DMTMH
PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [7]
Boiling Point 214-215 °C at 760 mmHg[8]
Appearance Colorless to pale yellow liquid[8]
Solubility Poor in water; soluble in organic solvents[1]
Synonyms Methyl Pamplemousse, Grapefruit Acetal[7][10]

Part 2: Experimental Protocols

These protocols are designed as a self-validating system. Successful completion of each stage provides the necessary evidence to proceed to the next, ensuring trustworthiness in the final analytical method.

Protocol 1: Preparation of DMTMH Internal Standard Stock Solution

Objective: To prepare a concentrated, stable stock solution of DMTMH for consistent addition to all samples, standards, and blanks.

Materials:

  • This compound (≥98% purity)

  • GC-grade or HPLC-grade solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Select an appropriate solvent. The choice of solvent should be based on the solubility of both DMTMH and the target analyte(s), as well as compatibility with the chromatographic system.

  • Accurately weigh approximately 100 mg of DMTMH into a 100 mL volumetric flask. Record the exact weight.

  • Dissolve the DMTMH in a small amount of the selected solvent.

  • Once fully dissolved, bring the flask to volume with the solvent.

  • Cap the flask and invert it 15-20 times to ensure homogeneity. This is your 1 mg/mL Stock Solution .

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at 2-8°C. The stability of this solution under storage should be verified over time.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations appropriate for the expected analyte concentration range. A typical working IS concentration is one that yields a robust detector response similar to that of the analyte at its target concentration.[3]

Protocol 2: Method Development and Suitability Assessment

Objective: To confirm that DMTMH is a suitable internal standard for a specific analyte and matrix by ensuring it is chromatographically resolved and does not suffer from matrix interference.

Procedure:

  • Matrix Screening: Analyze a minimum of six representative blank matrix samples (samples without the analyte or the IS). Confirm the absence of any peak at the expected retention time of DMTMH. This validates the specificity of the method.[11]

  • Analyte and IS Screening:

    • Inject a solution containing only the target analyte.

    • Inject a solution containing only the DMTMH working standard.

    • Inject a solution containing both the analyte and DMTMH.

  • Chromatographic Evaluation:

    • Confirm that the DMTMH peak does not co-elute with the analyte or any other matrix components. A chromatographic resolution (Rs) of >1.5 is recommended.

    • The peak shape for DMTMH should be symmetrical (tailing factor between 0.9 and 1.2).

  • Response Factor Calculation: The response factor (RF) is used to correct for differences in detector response between the analyte and the IS.

    • Prepare a standard containing a known concentration of the analyte (C_A) and the DMTMH internal standard (C_IS).

    • Analyze the standard and determine the peak areas for the analyte (Area_A) and the IS (Area_IS).

    • Calculate the Response Factor using the formula: RF = (Area_A / C_A) / (Area_IS / C_IS)

    This process should be repeated with multiple concentrations to ensure the RF is consistent across the calibration range.[12]

G cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development prep_stock Prepare DMTMH Stock Solution prep_work Prepare Working Solutions (Analyte + IS) prep_stock->prep_work screen_mix Analyze Analyte + IS Mixture prep_work->screen_mix screen_matrix Analyze Blank Matrix (min. 6 sources) check_interference Interference Check screen_matrix->check_interference check_resolution Evaluate Resolution & Peak Shape screen_mix->check_resolution check_interference->check_resolution No peak at IS RT calc_rf Calculate Response Factor (RF) check_resolution->calc_rf Rs > 1.5 caption Workflow for Suitability Assessment of DMTMH as an Internal Standard.

Caption: Workflow for Suitability Assessment of DMTMH as an Internal Standard.

Part 3: Quantitative Method Validation Protocol

This protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14] It ensures the analytical method is fit for its intended purpose.

Objective: To formally validate the analytical method for Linearity, Accuracy, and Precision using DMTMH as the internal standard.

Protocol 3.1: Linearity

Procedure:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Add a constant, fixed amount of the DMTMH working solution to each calibration standard.

  • Analyze each standard in triplicate.

  • For each data point, calculate the ratio of the analyte peak area to the IS peak area (Area Ratio).

  • Plot the Area Ratio (y-axis) against the analyte concentration (x-axis).

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Protocol 3.2: Accuracy & Precision

Procedure:

  • Prepare Quality Control (QC) samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., Low, Medium, and High).

  • Add a constant, fixed amount of the DMTMH working solution to each QC sample.

  • Analyze five replicates of each QC level on the same day (for repeatability/intra-day precision).

  • Repeat the analysis on at least two different days, preferably with different analysts or instruments, to determine intermediate precision.

  • Accuracy is calculated as the percent recovery: % Recovery = (Mean Measured Concentration / Nominal Concentration) x 100

  • Precision is expressed as the percent relative standard deviation (%RSD): %RSD = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100

Acceptance Criteria (Typical):

  • Accuracy: Mean recovery should be within 85-115% for each level.

  • Precision: %RSD should be ≤ 15% for each level (≤ 20% at the Lower Limit of Quantification).

G cluster_calc Quantification start Obtain Sample, Blank, and Calibration Standards add_is Spike Each with a Fixed Volume of DMTMH Working Solution start->add_is prep Perform Sample Preparation (e.g., Extraction, Derivatization) add_is->prep analysis GC or GC-MS Analysis prep->analysis data_proc Data Processing analysis->data_proc ratio Calculate: (Analyte Area) / (IS Area) data_proc->ratio curve Plot Ratio vs. Concentration (from Calibration Standards) ratio->curve quantify Determine Unknown Concentration from Calibration Curve curve->quantify caption General workflow for sample analysis using the DMTMH internal standard method.

Caption: General workflow for sample analysis using the DMTMH internal standard method.

Part 4: Data Interpretation

The use of DMTMH as an internal standard should significantly improve the precision of the method compared to an external standard approach. The following table presents example validation data.

Example Validation Summary
Validation ParameterConcentration LevelAcceptance CriteriaResultPass/Fail
Linearity (R²) 10 - 200 µg/mL≥ 0.990.9992Pass
Accuracy (% Recovery) Low QC (25 µg/mL)85 - 115%98.7%Pass
Mid QC (100 µg/mL)85 - 115%101.2%Pass
High QC (175 µg/mL)85 - 115%99.5%Pass
Precision (%RSD) Low QC (25 µg/mL)≤ 15%4.8%Pass
Mid QC (100 µg/mL)≤ 15%3.1%Pass
High QC (175 µg/mL)≤ 15%2.5%Pass

Conclusion

This compound is a viable and effective internal standard for specific chromatographic applications, provided that its suitability is rigorously demonstrated through the protocols outlined in this guide. Its chemical properties make it a strong candidate for methods analyzing semi-volatile small molecules where matrix effects and volumetric inconsistencies are a concern. The key to its successful implementation lies in a thorough, systematic validation that confirms its lack of interference and its ability to track the analytical behavior of the target analyte, thereby ensuring the generation of highly accurate and precise quantitative data.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Internal Standards and LOD. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Internal standard calculations ensure improved determinations. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical method validation. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard In Gas Chromatography? YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 174, 113700. Retrieved from [Link]

Sources

Application Notes for Methyl Pamplemousse in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the application of Methyl Pamplemousse (CAS 67674-46-8) in flavor chemistry. Methyl Pamplemousse, a synthetic aroma compound, is valued for its distinct fresh, bitter, grapefruit-peel character.[1][2] While extensively used in the fragrance industry, its application in flavor research presents unique opportunities and challenges.[3] These notes detail its chemical properties, synthesis, analytical quantification, sensory evaluation protocols, and stability in food matrices, providing a foundational framework for its investigation and use in creating novel flavor profiles.

Introduction and Chemical Profile

Methyl Pamplemousse, known commercially by Givaudan and also as Amarocit® by Symrise, is a synthetic acetal.[1][4] It is not known to occur naturally.[4] Its olfactory profile is characterized by a potent and diffusive fresh, citrus, grapefruit-peel aroma with a notable bitterness and slightly woody, green undertones.[1][2][5] This complexity allows it to impart a realistic and zesty grapefruit nuance to flavor compositions, moving beyond simple citrus notes to introduce sophistication and modernity.[1][6]

Chemically, it is 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene.[4][7] Its structure as an acetal contributes to its relative stability, particularly in alkaline conditions, making it suitable for a range of applications where citrus aldehydes might falter.[4][8] However, its stability in acidic media is a critical consideration for flavor chemists.[8][9]

Table 1: Physicochemical Properties of Methyl Pamplemousse

PropertyValueSource(s)
Chemical Name 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene[7]
Synonyms Amarocit®, Grapefruit Acetal[1]
CAS Number 67674-46-8[4]
FEMA Number 3743[1]
Molecular Formula C₁₁H₂₂O₂[6][10]
Molecular Weight 186.29 g/mol [1][6]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 215°C (419°F)[5][6]
Flash Point 75°C (167°F)[6]
Specific Gravity 0.865 - 0.885 @ 25°C[5]
Log P 4.3[6][10]
Odor Profile Fresh, citrus, bitter grapefruit peel, slightly woody and green[1][2][5]

Synthesis and Purity Analysis

Understanding the synthesis of a flavor ingredient is critical for anticipating potential impurities that could impact the final sensory profile.

Synthesis Pathway

Methyl Pamplemousse is synthesized via an acetalization reaction.[6] The process involves the reaction of 2,2,5-trimethyl-4-hexenal with methanol in the presence of a catalyst like calcium chloride.[4][8]

Synthesis Isobutyraldehyde Isobutyraldehyde Aldehyde 2,2,5-trimethyl-4-hexenal Isobutyraldehyde->Aldehyde Aldol Condensation (Conceptual Step) PrenylChloride Prenyl Chloride PrenylChloride->Aldehyde Aldol Condensation (Conceptual Step) MP Methyl Pamplemousse Aldehyde->MP Acetalization Methanol Methanol (CH3OH) Methanol->MP Acetalization Catalyst CaCl2 (Catalyst) Catalyst->MP

Caption: Synthesis of Methyl Pamplemousse.

Protocol: Purity Analysis by GC-MS

Ensuring the purity of Methyl Pamplemousse is paramount. The primary analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the purity of a Methyl Pamplemousse sample and identify any residual precursors or by-products.

Materials:

  • Methyl Pamplemousse sample

  • High-purity solvent (e.g., Ethanol or Dichloromethane)

  • GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS)

Procedure:

  • Sample Preparation: Prepare a 1% solution (v/v) of the Methyl Pamplemousse sample in the chosen solvent.

  • GC-MS Parameters (Typical):

    • Injector: Split mode (e.g., 50:1), 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS).[11]

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Mass range 35-350 amu.

  • Data Analysis:

    • Integrate the peak corresponding to Methyl Pamplemousse (C₁₁H₂₂O₂).

    • Calculate purity based on the relative peak area (% Area).

    • Use the MS library (e.g., NIST) to tentatively identify impurity peaks. Pay close attention to masses corresponding to the starting aldehyde.

Analytical Quantification in a Food Matrix

Quantifying Methyl Pamplemousse in a complex matrix like a beverage requires a robust extraction and detection method.

Protocol: Quantification in a Beverage using SPME-GC-MS

Solid Phase Microextraction (SPME) is a solvent-free method ideal for extracting volatile compounds from liquid matrices.[12]

Objective: To determine the concentration of Methyl Pamplemousse in a model citrus beverage.

Materials:

  • Beverage sample containing Methyl Pamplemousse.

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).[11]

  • Heated agitator.

  • GC-MS system.

  • Internal Standard (IS), e.g., d-limonene or a non-native ester.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of Methyl Pamplemousse in a control beverage matrix (without the analyte) at concentrations spanning the expected range (e.g., 0.1 to 10 ppm).

  • Sample Preparation:

    • Place 5 mL of the beverage sample (or standard) into a 20 mL headspace vial.

    • Add a known concentration of the internal standard.

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Equilibrate the vial at 40°C for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Immediately desorb the fiber in the GC inlet (e.g., 250°C for 5 minutes).

    • Use the GC-MS parameters outlined in Section 2.2.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

    • Determine the concentration of Methyl Pamplemousse in the unknown sample using the regression equation from the calibration curve.

SPME_Workflow cluster_Prep Sample Preparation cluster_Extraction SPME Headspace Extraction cluster_Analysis Analysis Sample 1. Place 5mL Beverage in 20mL Vial IS 2. Add Internal Standard Sample->IS Seal 3. Seal Vial IS->Seal Equilibrate 4. Equilibrate at 40°C Seal->Equilibrate Expose 5. Expose Fiber to Headspace (30 min) Equilibrate->Expose Desorb 6. Desorb Fiber in GC Inlet Expose->Desorb GCMS 7. GC-MS Analysis Desorb->GCMS Quant 8. Quantify vs. Calibration Curve GCMS->Quant

Caption: SPME-GC-MS workflow for flavor analysis.

Sensory Evaluation

Sensory analysis is crucial for understanding the impact of Methyl Pamplemousse. Gas Chromatography-Olfactometry (GC-O) helps identify its contribution among other volatiles, while descriptive sensory panels characterize its profile in the final product.[11][12]

Protocol: Descriptive Analysis of a Flavored Beverage

Objective: To characterize the sensory profile of a beverage flavored with Methyl Pamplemousse and compare it to a control.

Panelists: A trained panel of 10-12 individuals, skilled in identifying and rating citrus and bitter flavor attributes.[13]

Procedure:

  • Reference Standards: Provide panelists with reference standards for key attributes (e.g., grapefruit oil for "grapefruit," quinine solution for "bitter," limonene for "terpene-like").

  • Sample Presentation: Serve samples, including a control (no Methyl Pamplemousse) and a test sample, in coded, identical containers at a controlled temperature.

  • Evaluation: Ask panelists to rate the intensity of pre-defined attributes (e.g., Grapefruit Aroma, Bitterness, Freshness, Chemical/Artificial) on a structured scale (e.g., a 15-cm line scale or a 7-point intensity scale).[13]

  • Data Analysis: Use statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles between the control and test samples.[14]

Stability in Food & Beverage Systems

The stability of Methyl Pamplemousse is highly dependent on the pH of the matrix.

Acetal Chemistry and pH Sensitivity

Acetals are stable under neutral to basic conditions but are susceptible to acid-catalyzed hydrolysis.[15][16] In acidic environments, such as those found in many soft drinks and yogurts, the acetal can hydrolyze back to its parent aldehyde (2,2,5-trimethyl-4-hexenal) and methanol.[9][17] This degradation is often the rate-determining step and can lead to a significant shift in the flavor profile, potentially introducing unwanted "chemical" or "green" off-notes from the resulting aldehyde.[15]

Key Causality: The hydrolysis mechanism is initiated by the protonation of one of the ether oxygens, making it a good leaving group (methanol). The resulting resonance-stabilized carbocation is then attacked by water, ultimately leading to the cleavage of the acetal bond.[9][15]

Protocol: Accelerated Stability Study

Objective: To assess the stability of Methyl Pamplemousse in an acidic beverage model over time.

Materials:

  • Control beverage base at a target pH (e.g., pH 3.0).

  • Methyl Pamplemousse.

  • Incubator/water bath set to an elevated temperature (e.g., 40°C) to accelerate degradation.

  • SPME-GC-MS system for quantification.

Procedure:

  • Sample Preparation: Spike the beverage base with a known concentration of Methyl Pamplemousse (e.g., 5 ppm). Dispense into multiple sealed vials.

  • Storage: Store the vials at 40°C.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove three vials for analysis. Immediately cool them to stop further degradation.

  • Analysis: Quantify the remaining concentration of Methyl Pamplemousse in each vial using the SPME-GC-MS protocol (Section 3.1).

  • Data Interpretation: Plot the concentration of Methyl Pamplemousse versus time to determine its degradation kinetics and calculate its half-life under the test conditions. A complete loss of acetals can be observed in low pH environments within hours.[9]

Table 2: Expected Stability Profile

Matrix ConditionExpected StabilityRationale
Low pH (e.g., < 4.0) PoorAcid-catalyzed hydrolysis of the acetal functional group.[8][15]
Neutral pH (e.g., 6.5-7.5) GoodThe acetal linkage is stable in the absence of acid catalysis.[9][16]
High pH (e.g., > 8.0) ExcellentResistant to base-catalyzed hydrolysis; suitable for soaps and detergents.[2][4]

Conclusion and Field Insights

Methyl Pamplemousse is a powerful and versatile ingredient for the flavor chemist. Its true value lies in its ability to deliver a fresh, bitter grapefruit note that is distinct from natural citrus oils.[10][18] Researchers should leverage its excellent stability in alkaline and neutral pH applications. However, for acidic systems, its use requires careful consideration of its degradation pathway. Encapsulation or formulation with pH-buffering systems may be necessary to preserve its integrity in products like carbonated soft drinks. Its synergy with other citrus notes and its ability to boost vetiver-type accords make it a key component in building complex, modern flavor profiles.[7][10]

References

  • ScenTree. Methyl Pamplemousse® (CAS N° 67674-46-8). Available from: [Link]

  • Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Available from: [Link]

  • ScenTree. Methyl Pamplemousse® (CAS N° 67674-46-8). Available from: [Link]

  • ScentSeeker. Methyl Pamplemousse. Available from: [Link]

  • Givaudan. Methyl Pamplemousse. Available from: [Link]

  • The Good Scents Company. grapefruit acetal methyl pamplemousse (Givaudan). Available from: [Link]

  • The Perfumers Apprentice. Methyl Pamplemousse (Givaudan). Available from: [Link]

  • Strohalm, M., et al. (2014). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton. Organometallics. Available from: [Link]

  • Rein, S., et al. (2014). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2. Available from: [Link]

  • Lee, J. H., & Lee, J. H. (2023). Comparative study on volatile compounds and taste components of various citrus cultivars using electronic sensors, GC–MS, and GC-olfactometry. Food Science and Biotechnology. Available from: [Link]

  • Brezňan, D., et al. (2019). Acetals in food flavourings. Open Chemistry. Available from: [Link]

  • Buettner, A., & Schieberle, P. (2001). Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice ( Citrus paradisi Macfayden ) by Quantitation and Flavor Reconstitution Experiments | Request PDF. Available from: [Link]

  • Tandon, K., et al. (2019). Effects of Varying the Color, Aroma, Bitter, and Sweet Levels of a Grapefruit-Like Model Beverage on the Sensory Properties and Liking of the Consumer. Foods. Available from: [Link]

  • Mahattanatawee, K., et al. (2008). Evaluation of aroma-active compounds in Pontianak orange peel oil ( Citrus nobilis Lour. Var. microcarpa Hassk.) by gas chromatography-olfactometry, aroma reconstitution, and omission test. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Jia, C., et al. (2018). Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O. Molecules. Available from: [Link]

  • Buettner, A., & Schieberle, P. (2001). Evaluation of key aroma compounds in hand-squeezed grapefruit juice (Citrus paradisi Macfayden) by quantitation and flavor reconstitution experiments. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Wiley Analytical Science. (2022). When life gives you lemons, check the aroma with GC-MS-O. Available from: [Link]

  • ACS Publications. Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Available from: [Link]

  • Li, Y., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules. Available from: [Link]

  • ResearchGate. Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available from: [Link]

  • YouTube. (2019). Stability of acetals and hemi-acetals in acid and base. Available from: [Link]

  • ResearchGate. (2019). (PDF) Acetals in food flavourings. Available from: [Link]

Sources

"investigating the release of fragrance from a 6,6-dimethoxy-2,5,5-trimethylhex-2-ene matrix"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Investigating the Release of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene from a Controlled-Release Matrix

Abstract

The performance and consumer appeal of fragranced products are critically dependent on the longevity and character of the scent over time. Controlled-release technologies are paramount for modulating the evaporation of volatile aroma compounds to achieve a desired sensory experience. This document provides a comprehensive technical guide for researchers and product developers on the methodologies required to investigate the release kinetics of the fragrance molecule this compound from a polymer matrix. This molecule, known commercially by names such as Methyl Pamplemousse, imparts a fresh, grapefruit-like citrus note and is utilized in a wide array of consumer products.[1][2] We present an integrated analytical strategy employing Thermogravimetric Analysis (TGA) for assessing bulk release characteristics and Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity temporal quantification. This guide details the underlying scientific principles, provides step-by-step experimental protocols, and outlines methods for data analysis and kinetic modeling, establishing a robust framework for the development and validation of advanced fragrance delivery systems.

Foundational Concepts & Experimental Design

The Target Analyte: this compound

This compound is a synthetic fragrance ingredient prized for its vibrant and stable grapefruit scent profile.[1][3] Unlike many natural citrus components, it offers greater stability in various product bases, particularly soaps.[2] Understanding its physicochemical properties is the first step in designing a release study.

PropertyValueSource
CAS Number 67674-46-8[4]
Molecular Formula C₁₁H₂₂O₂[4][5]
Molecular Weight 186.29 g/mol [4][5]
Boiling Point ~214-215 °C @ 760 mmHg[3][4]
Vapor Pressure ~0.53 hPa @ 25 °C[3]
Scent Profile Fresh, citrus, grapefruit peel, bitter[1]
Solubility 66 mg/L in water @ 20 °C (low)[4]

Table 1: Physicochemical properties of this compound.

The molecule's moderate vapor pressure and relatively high boiling point suggest it is a "top-to-middle note" fragrance, providing initial impact with some longevity.[3] The goal of incorporating it into a matrix is to further extend its presence.

The Matrix: A System for Controlled Release

A matrix is a carrier system designed to entrap an active ingredient and release it over time.[6][7] For fragrances, polymeric matrices are common due to their tunable properties and ability to control release through diffusion.[6][8] The release of a volatile compound from a polymer matrix is governed by several factors:

  • Diffusion: The primary mechanism, whereby fragrance molecules migrate through the polymer's amorphous regions to the surface before evaporating.[9][10]

  • Matrix Properties: The polymer's chemical nature, crystallinity, glass transition temperature (Tg), and porosity all influence the rate of diffusion.[6]

  • Environmental Conditions: Temperature, humidity, and airflow significantly impact the rate of evaporation from the matrix surface.

For the protocols herein, we will consider a generic, inert polymer matrix (e.g., a biodegradable polyester like Poly-ε-caprolactone or a stable silicone like Polydimethylsiloxane) as the carrier. The principles described are broadly applicable to other systems such as waxes, gels, or inorganic carriers.

Integrated Analytical Strategy

A multi-faceted analytical approach is required to fully characterize fragrance release. We combine a bulk analysis technique (TGA) with a high-sensitivity surface-emanation technique (HS-SPME/GC-MS).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time.[11][12] By holding the fragrance-infused matrix at a constant temperature (isothermal TGA), we can directly measure the mass loss due to fragrance evaporation, providing a rapid assessment of the overall release profile and thermal stability.[13][14]

  • Headspace SPME with GC-MS: This is the gold-standard method for analyzing volatile and semi-volatile compounds in complex matrices.[15][16][17] A fused-silica fiber coated with a sorbent material is exposed to the headspace (the air above the sample) to adsorb the released fragrance molecules.[18][19][20] The fiber is then transferred to a GC-MS for thermal desorption, separation, and quantification.[15] This technique is exceptionally sensitive and allows for the creation of a detailed release profile over extended periods.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation Prep Prepare Fragrance-Infused Polymer Matrix TGA Bulk Analysis: Isothermal TGA Prep->TGA Sample for TGA SPME Temporal Headspace Sampling: HS-SPME Prep->SPME Sample for HS-SPME Data_TGA Mass Loss vs. Time Profile TGA->Data_TGA GCMS Quantification: GC-MS Analysis SPME->GCMS Analyze Fiber Data_GCMS Concentration vs. Time Profile GCMS->Data_GCMS Kinetics Kinetic Modeling Data_GCMS->Kinetics

Fig 1. Integrated workflow for fragrance release investigation.

Experimental Protocols

Protocol 1: Preparation of Fragrance-Infused Matrix

Causality: This protocol uses a solvent-casting method, which is ideal for thermally sensitive fragrances and allows for uniform dispersion at a laboratory scale. Poly-ε-caprolactone (PCL) is chosen as an example due to its low melting point, biodegradability, and well-documented properties.

Materials:

  • Poly-ε-caprolactone (PCL) pellets (e.g., Mn 80,000)

  • This compound (≥98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Glass petri dishes or PTFE molds

  • Analytical balance, magnetic stirrer, fume hood

Procedure:

  • Polymer Dissolution: In a fume hood, prepare a 10% (w/v) solution of PCL in DCM. For example, dissolve 2.0 g of PCL pellets in 20 mL of DCM in a glass beaker. Stir with a magnetic stir bar until fully dissolved. Rationale: Creating a homogenous solution is essential for uniform fragrance loading.

  • Fragrance Addition: Weigh the desired amount of this compound. A typical loading is 5-20% by weight of the polymer. For a 10% loading in the example above, add 0.2 g of the fragrance to the PCL solution.

  • Homogenization: Stir the solution for 15 minutes to ensure the fragrance is fully dispersed. Keep the beaker covered with aluminum foil to minimize solvent and fragrance evaporation.

  • Casting: Pour the solution into a glass petri dish or PTFE mold. The volume will determine the final thickness of the matrix film.

  • Solvent Evaporation: Place the mold in the fume hood at ambient temperature for 24 hours to allow the DCM to evaporate slowly. Then, transfer the film to a vacuum oven at 30°C for another 24 hours to remove any residual solvent. Rationale: Slow evaporation prevents the formation of bubbles and ensures a non-porous film. Complete solvent removal is critical as residual solvent can act as a plasticizer and alter release rates.

  • Sample Preparation: Once fully dried, carefully remove the film. Cut uniform samples (e.g., 10 mm discs or 10x10 mm squares) for subsequent analysis. Store samples in a sealed, airtight container (e.g., glass desiccator) away from light.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: Isothermal TGA provides a direct measure of fragrance release under controlled temperature, allowing for rapid screening of different matrix formulations. The temperature is chosen to be representative of a specific application (e.g., 35°C for on-skin, 50°C for a heated device).

Instrumentation & Materials:

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas (UHP grade)

  • Prepared fragrance-matrix samples (approx. 5-10 mg)

  • TGA pans (aluminum or alumina)

Procedure:

  • Instrument Setup: Set the purge gas (Nitrogen) flow rate to 20-50 mL/min. Rationale: The inert gas flow removes the evaporated fragrance from the sample area, preventing saturation and ensuring the measured mass loss is diffusion-limited.

  • Sample Loading: Place an empty TGA pan on the balance and tare it. Place a single, uniform piece of the fragrance-matrix sample (5-10 mg) into the pan. Record the exact initial mass.

  • Experimental Program:

    • Equilibrate at 25°C.

    • Ramp temperature to the target isothermal temperature (e.g., 40°C) at a rate of 20°C/min.

    • Hold isothermally at 40°C for a desired duration (e.g., 10 hours).

  • Data Acquisition: Record the sample mass as a function of time throughout the isothermal hold.

  • Analysis: Plot the normalized mass (%) versus time. The resulting curve represents the cumulative release of the fragrance. The release rate can be calculated from the derivative of this curve.

Protocol 3: Dynamic Headspace Sampling (HS-SPME)

Causality: This protocol quantifies the fragrance released into the air over time, closely mimicking real-world product performance. A time-course study is essential to build a kinetic release profile.

Instrumentation & Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS for broad volatile capture)

  • SPME autosampler or manual holder

  • Incubator or heated agitator

  • Prepared fragrance-matrix samples

Procedure:

  • Sample Preparation: Place one uniform piece of the fragrance-matrix sample into a 20 mL headspace vial. Prepare one vial for each time point in your study (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). A "time zero" sample is crucial for measuring any fragrance released during initial handling.

  • Incubation: Place all vials in an incubator set to a controlled temperature (e.g., 32°C).

  • Time-Course Sampling: At each designated time point: a. Remove the corresponding vial from the incubator. b. Immediately place it in the heated agitator of the autosampler (or a heated block for manual sampling) set to the same temperature. c. Allow the vial to equilibrate for 5 minutes. d. Expose the SPME fiber to the vial's headspace for a fixed extraction time (e.g., 15 minutes). Rationale: Consistency in extraction time and temperature is critical for reproducible, quantitative results. These parameters should be optimized during method development.

  • Desorption & Analysis: Immediately after extraction, transfer the SPME fiber to the GC-MS inlet for analysis as described in Protocol 2.4.

  • Blank Run: Run a blank analysis (exposing the fiber to an empty vial) to check for system contaminants or fiber carryover.

Protocol 4: Quantification by GC-MS

Causality: GC-MS provides the necessary selectivity and sensitivity to identify and quantify the target fragrance molecule, even in the presence of other potential volatiles. An external calibration is mandatory for converting instrument response (peak area) into an absolute amount (mass).

Instrumentation & Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Heated injection port with a SPME liner (narrow diameter)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (UHP grade) as carrier gas

  • Stock solution of this compound standard in methanol (e.g., 1000 µg/mL)

Procedure:

  • Calibration Curve Preparation: a. Prepare a series of calibration standards by diluting the stock solution in methanol (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). b. Inject a fixed volume (1 µL) of each standard directly into the GC-MS using a liquid autosampler. c. Record the peak area for the target analyte at its characteristic retention time. d. Plot peak area versus concentration (µg/mL) and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) validate the calibration.

  • GC-MS Method:

    • Inlet: 250°C, Splitless mode for 2 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 75, 107, 155) for maximum sensitivity.

  • Sample Analysis: a. Insert the SPME fiber from Protocol 2.3 into the GC inlet. b. Allow it to desorb for the specified time (e.g., 5 minutes). c. Start the GC-MS run and acquire the data.

  • Data Processing: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Integrate the peak area from the SIM data. c. Use the calibration curve equation to calculate the equivalent liquid concentration, which can be converted to an absolute mass of analyte captured on the fiber.

Data Analysis and Interpretation

Release Profile Construction

From the HS-SPME/GC-MS data, you will have the mass of fragrance released at each time point. Plot the cumulative mass released (µg) versus time (hours). This curve visually represents the fragrance release kinetics.

Time (hours)Mass Released in Interval (ng)Cumulative Mass Released (ng)
1150.2150.2
2135.8286.0
4210.5 (for 2 hrs)496.5
8350.1 (for 4 hrs)846.6
12280.9 (for 4 hrs)1127.5
24455.3 (for 12 hrs)1582.8

Table 2: Example of structured quantitative data for fragrance release.

Kinetic Modeling

To understand the release mechanism, the data can be fitted to mathematical models.[21][22] This provides a quantitative descriptor of the release profile.

  • Zero-Order Model: Qt = Q0 + K0*t

    • Describes a constant release rate, typical of reservoir systems or matrix systems where the surface area does not change.

  • First-Order Model: log(Q0 - Qt) = log(Q0) - K1*t / 2.303

    • Describes a release rate that is proportional to the amount of fragrance remaining in the matrix.[23]

  • Korsmeyer-Peppas Model: Mt / M∞ = Kp*t^n

    • An empirical model that is excellent for describing release from polymeric systems. The release exponent 'n' provides insight into the mechanism (n ≈ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport).[22]

G cluster_mech Release Mechanisms cluster_model Kinetic Models Diffusion Fickian Diffusion n ≈ 0.5 Anomalous Anomalous ZeroOrder Case II Transport n ≈ 1.0 KP_Model Korsmeyer-Peppas Mt / M∞ = Kp*t^n KP_Model->Diffusion Value of 'n' indicates mechanism KP_Model->Anomalous Value of 'n' indicates mechanism KP_Model->ZeroOrder Value of 'n' indicates mechanism

Fig 2. Relationship between the Korsmeyer-Peppas model and release mechanisms.

Conclusion and Best Practices

This application note provides a robust, multi-faceted strategy for characterizing the release of this compound from a matrix. The combination of TGA and HS-SPME/GC-MS allows for both rapid screening and detailed kinetic profiling.

Key Best Practices:

  • Controls are Essential: Always analyze a "blank" matrix (no fragrance) to check for interfering compounds and a "neat" fragrance sample to confirm identity.

  • Replicates: All analyses should be performed in triplicate to ensure statistical validity.

  • SPME Fiber Care: Condition new fibers as per the manufacturer's instructions and run a blank after each sample analysis to prevent carryover.

  • Environmental Control: Maintain consistent temperature and minimize airflow around samples during headspace generation to ensure reproducibility.

By following these protocols, researchers can generate high-quality, reliable data to accelerate the development of innovative and effective controlled-release fragrance systems, leading to superior product performance and consumer satisfaction.

References

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology.
  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal fragrance. Perfumer & Flavorist.
  • Smolecule. (n.d.). This compound. Smolecule.
  • PubChem. (n.d.). This compound.
  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). ScenTree.
  • Goh, C. Y., et al. (2021). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. ACS Nano.
  • Purdue University Graduate School. (2024).
  • ResearchGate. (n.d.). Release kinetic parameters of fragrances from different carriers in isothermal TGA conditions.
  • PerfumersWorld. (n.d.). GCMS Analysis. PerfumersWorld.
  • Alpha Chemistry. (2024).
  • Mettler Toledo. (n.d.). Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo.
  • Whorton, C. (1995).
  • ResearchGate. (2025). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer.
  • MDPI. (2023). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. MDPI.
  • ResearchGate. (2025). Evaporation of the fragrance component, cinnamyl alcohol, using simultaneous TG–DTA.
  • PubMed. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.
  • Mettler Toledo. (n.d.). TGA/DSC 1 - The Way to a Good Perfume. Mettler Toledo.
  • ResearchGate. (n.d.). pH‐activated dissociation, subsequently pH‐triggered fragrance release, and kinetic models of polymer profragrances.
  • PubMed Central. (2023). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents.
  • van Asten, A. (2002). The importance of GC and GC-MS in perfume analysis. TrAC Trends in Analytical Chemistry.
  • Cosmetics & Toiletries. (2013). Controlled-release Mechanisms of Fragrances. Cosmetics & Toiletries.
  • PubMed Central. (2020). Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching.
  • Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • MDPI. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. MDPI.
  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?. YouTube.
  • COMSOL. (n.d.).

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a valuable fragrance and flavor compound also known as Methyl Pamplemousse.[1][2][3] This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.

Synthesis Overview

The most direct and industrially relevant synthesis of this compound involves the acid-catalyzed acetalization of the corresponding aldehyde, 2,2,5-trimethyl-4-hexenal.[1][3] The precursor aldehyde can be synthesized from isobutyraldehyde and prenyl chloride.[3] An alternative described method involves the condensation of 2-methylbut-3-en-ol with isobutanal to generate the intermediate aldehyde, which is subsequently converted to the dimethyl acetal.[4]

This guide focuses on the critical final acetalization step, as it is an equilibrium-controlled process where optimization is key to achieving high yield and purity.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_step Final Acetalization Step Isobutyraldehyde Isobutyraldehyde Aldehyde 2,2,5-trimethyl-4-hexenal Isobutyraldehyde->Aldehyde [Ref: 14] PrenylChloride Prenyl Chloride PrenylChloride->Aldehyde [Ref: 14] Product This compound Aldehyde->Product Acetalization [Ref: 1] Methanol Methanol (Excess) Methanol->Product AcidCatalyst Acid Catalyst (e.g., p-TSA) AcidCatalyst->Product Water Water (byproduct) Product->Water Equilibrium

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the final synthesis step?

A1: The final step is an acid-catalyzed nucleophilic addition-elimination reaction to form an acetal.[5] The reaction begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of methanol (the nucleophile) then attacks this carbon. Following a proton transfer, a hemiacetal intermediate is formed.[6] The hydroxyl group of the hemiacetal is then protonated to form a good leaving group (water). The departure of water is assisted by the lone pair of the adjacent methoxy group, forming a resonance-stabilized oxonium ion. A second molecule of methanol attacks this highly reactive intermediate, and a final deprotonation step yields the stable acetal product.[5][7]

Q2: Why is this reaction considered challenging to optimize?

A2: Acetal formation is a reversible, equilibrium-limited reaction.[6][7] The presence of the byproduct, water, in the reaction mixture can hydrolyze the acetal product back to the starting aldehyde and methanol, lowering the overall yield.[6] Therefore, successful synthesis hinges on effectively shifting the equilibrium toward the product side. This is typically achieved by either using a large excess of the alcohol reagent or by actively removing water as it is formed.[6]

Q3: What are the most critical parameters to control for a high-yield synthesis?

A3: The three most critical parameters are:

  • Water Removal: Meticulous removal of water is non-negotiable for driving the reaction to completion.

  • Catalyst Loading: The concentration of the acid catalyst must be optimized. Too little catalyst results in a slow reaction, while too much can promote side reactions.

  • Temperature Control: The reaction temperature must be sufficient to facilitate the reaction and azeotropic removal of water (if using a Dean-Stark apparatus) but not so high as to cause degradation of the starting material or product.[8]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem: My reaction is stalled, and NMR analysis shows a significant amount of unreacted 2,2,5-trimethyl-4-hexenal.

Q: I've run the reaction for several hours, but it's not going to completion. What are the likely causes and how can I fix it?

A: An incomplete reaction is almost always due to the reaction reaching equilibrium prematurely. The presence of water, even in small amounts, will prevent the reaction from being driven to completion.

Causality & Solution Pathway:

  • Inefficient Water Removal: The primary culprit is the failure to remove the water byproduct effectively.

    • Insight: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products.[6]

    • Solution A (Dean-Stark): If using a Dean-Stark apparatus with a solvent like toluene, ensure that a true azeotrope is forming and collecting. The boiling point of the toluene-water azeotrope is around 85°C.[8] If the reaction temperature is too high (e.g., 150°C), you may be distilling your alcohol reagent instead of just the azeotrope.[8] Ensure the apparatus is properly set up and there are no leaks.

    • Solution B (Chemical Dehydration): Add activated 4Å molecular sieves to the reaction mixture. These will sequester water as it is formed. Alternatively, using trimethyl orthoformate or 2,2-dimethoxypropane can serve as both a reagent source (via transacetalization) and a chemical water scavenger.[4]

  • Insufficient Catalyst Activity or Concentration: The acid catalyst may be insufficient or deactivated.

    • Insight: The catalyst facilitates the reaction by protonating the carbonyl, making it more susceptible to nucleophilic attack.[5]

    • Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is not old or hydrated.[8] You may need to empirically optimize the catalyst loading; a typical starting point is 1-5 mol%.

  • Insufficient Methanol: While removing water is key, having a large excess of the methanol reactant also helps push the equilibrium forward.

    • Insight: Increasing the concentration of a reactant will shift the equilibrium towards the products.[6]

    • Solution: Use methanol as the co-solvent if possible, or ensure at least 10-20 equivalents are present relative to the aldehyde.

Troubleshooting Start Problem: Incomplete Reaction (Starting Aldehyde Remains) Q1 Is water being actively removed? Start->Q1 Q2 Is catalyst active & at correct loading? Q1->Q2 Yes Sol1 ACTION: - Check Dean-Stark setup for proper azeotrope formation. - Add 4Å molecular sieves. - Use trimethyl orthoformate as water scavenger. Q1->Sol1 No Q3 Is methanol in sufficient excess? Q2->Q3 Yes Sol2 ACTION: - Use fresh, anhydrous acid catalyst. - Titrate catalyst loading (1-5 mol%). Q2->Sol2 No Sol3 ACTION: - Increase methanol to >10 equivalents. - Consider using methanol as co-solvent. Q3->Sol3 No End SUCCESS: Reaction proceeds to completion. Q3->End Yes Sol1->Q1 Re-evaluate Sol2->Q2 Re-evaluate Sol3->Q3 Re-evaluate

Caption: Troubleshooting decision tree for incomplete acetalization.
Problem: The reaction yields are low, and I'm observing significant side product formation.

Q: My crude product is a complex mixture, and the yield of the desired acetal is poor. What side reactions could be occurring?

A: High temperatures or excessive acid catalyst can lead to degradation pathways. The presence of the alkene functionality in the starting material and product introduces potential complications.

Causality & Solution Pathway:

  • Acid-Catalyzed Polymerization/Oligomerization: The double bond in 2,2,5-trimethyl-4-hexenal can be protonated by the strong acid catalyst, generating a tertiary carbocation which can initiate polymerization with other alkene molecules.

    • Insight: Alkenes can undergo cationic polymerization in the presence of strong acids.[9][10]

    • Solution: Reduce the reaction temperature to the minimum required for efficient water removal. Use the lowest effective catalyst concentration. Consider a milder, solid-supported acid catalyst that can be filtered out upon completion.

  • Aldol Condensation of Precursor: If the synthesis of the precursor aldehyde (2,2,5-trimethyl-4-hexenal) is performed in situ or if there are impurities, base-catalyzed self-condensation of isobutyraldehyde could occur.

    • Insight: Enolizable aldehydes can undergo self-condensation.

    • Solution: Ensure the starting aldehyde is pure before beginning the acetalization step. A clean precursor synthesis is critical.

ParameterStandard ConditionOptimized Condition for Sensitive SubstratesRationale
Temperature Toluene Reflux (~110°C)Benzene Reflux (~80°C) or lower temp with sievesMinimizes acid-catalyzed side reactions like polymerization.[8]
Catalyst p-TSA (1-5 mol%)Pyridinium p-toluenesulfonate (PPTS) or Amberlyst resinMilder catalysts reduce the risk of degrading acid-sensitive functional groups.
Water Removal Dean-Stark4Å Molecular Sieves or Trimethyl OrthoformateAllows for lower reaction temperatures as azeotropic distillation is not required.
Problem: I am considering an alternative synthesis involving an olefination reaction. How can I optimize this step?

Q: If I were to synthesize the C=C double bond last, for instance, from a ketone precursor like 6,6-dimethoxy-2,5,5-trimethylhexan-2-one, what is the best approach?

A: For synthesizing a trisubstituted alkene, especially from a potentially hindered ketone, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction.

Causality & Solution Pathway:

  • Reagent Choice: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphorus ylide used in a Wittig reaction.[11][12] This is particularly advantageous for reactions with sterically hindered ketones.[11] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies purification significantly compared to the triphenylphosphine oxide from a Wittig reaction.[12][13]

  • Stereoselectivity Control: The standard HWE reaction strongly favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.[12][14]

    • Insight: The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric intermediates. Equilibration of these intermediates generally favors the path to the E-alkene.[12]

    • Optimization: For exclusive (E)-alkene formation, conditions that promote equilibration are best (e.g., NaH as a base in THF). If the (Z)-alkene were desired, modified conditions such as the Still-Gennari modification (using electron-withdrawing groups on the phosphonate and strongly dissociating conditions like KHMDS/18-crown-6) would be necessary.[12]

Experimental Protocols

Protocol: Acid-Catalyzed Acetalization of 2,2,5-trimethyl-4-hexenal

This protocol is a representative procedure for the final synthesis step.

Materials:

  • 2,2,5-trimethyl-4-hexenal (1.0 eq)

  • Anhydrous Methanol (20 eq)

  • Anhydrous Toluene (approx. 2 mL per mmol of aldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 2,2,5-trimethyl-4-hexenal, anhydrous toluene, and anhydrous methanol.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the stirring solution.

  • Reaction: Heat the mixture to reflux (the oil bath temperature will be around 120-130°C to maintain a steady reflux in toluene). Vigorously stir the reaction and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC or GC analysis, observing the disappearance of the starting aldehyde. The reaction is typically complete within 4-12 hours, once water ceases to collect in the trap.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to quench the acid), water, and brine.[11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow oil.[11] Purify the residue by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

References

  • MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 10). Acetal Practice Problems [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • Reddit. (2022, March 26). r/chemistry - Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. Retrieved from [Link]

  • Preprints.org. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2022, June 23). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the generation and functionalization of C(alkenyl)–Pd species for synthesis of polysubstituted alkenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Alkene synthesis. Retrieved from [Link]_ alkene.pdf

  • RIFM. (2023, April 2). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • SciSpace. (n.d.). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Retrieved from [Link]

  • Chad's Prep. (2020, April 29). 8 - Reactions of Alkenes [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 28). 8: Alkenes - Reactions and Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 67674-46-8). Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). With Grignard Reagents. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal fragrance. Retrieved from [Link]

Sources

"byproducts formed during the synthesis of Methyl Pamplemousse"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl Pamplemousse. This resource is designed for researchers, scientists, and professionals in the drug development and fragrance industries. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yield and purity.

Unveiling the Synthesis of Methyl Pamplemousse

Methyl Pamplemousse, known for its vibrant grapefruit aroma, is synthesized through the acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[1][2] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous calcium chloride.[1][2][3] While the primary reaction is straightforward, the presence of a reactive α,β-unsaturated aldehyde and an alcohol creates the potential for several side reactions, leading to the formation of various byproducts. Understanding and controlling these side reactions is critical for a successful synthesis.

Diagram of the Main Synthetic Pathway

Synthesis_Pathway Reactant1 2,2,5-trimethyl-4-hexenal Product Methyl Pamplemousse Reactant1->Product Acetalization Reactant2 Methanol (CH3OH) Reactant2->Product Catalyst Calcium Chloride (CaCl2) Catalyst->Product

Caption: Synthesis of Methyl Pamplemousse via acetalization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of Methyl Pamplemousse, focusing on the identification and mitigation of byproducts.

Q1: My final product shows a lower than expected yield and contains several impurities in the GC-MS analysis. What are the most likely byproducts?

Based on the reactivity of the starting materials, several byproducts can form. The most common are:

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate.[4][5][6] Incomplete reaction can leave a significant amount of this unstable intermediate, which can revert to the starting aldehyde upon workup or distillation.

  • Michael Adduct: Methanol can undergo a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated aldehyde, forming 3-methoxy-2,2,5-trimethylhexanal.[7][8][9][10]

  • Aldol Condensation Products: The starting aldehyde, 2,2,5-trimethyl-4-hexenal, can undergo self-condensation, especially in the presence of acidic or basic impurities, leading to higher molecular weight aldol adducts.[11][12][13][14]

  • Ethers of the Unsaturated Alcohol: If the starting aldehyde contains impurities of the corresponding alcohol (2,2,5-trimethyl-4-hexen-1-ol), or if reduction of the aldehyde occurs, this alcohol can react with methanol to form an ether.[15][16][17]

  • Polymers: Polymerization of the unsaturated aldehyde can occur under harsh acidic conditions.

Diagram of Potential Byproduct Formation

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 2,2,5-trimethyl-4-hexenal 2,2,5-trimethyl-4-hexenal Hemiacetal Intermediate Hemiacetal Intermediate 2,2,5-trimethyl-4-hexenal->Hemiacetal Intermediate + Methanol Michael Adduct Michael Adduct 2,2,5-trimethyl-4-hexenal->Michael Adduct Michael Addition + Methanol Aldol Condensation Products Aldol Condensation Products 2,2,5-trimethyl-4-hexenal->Aldol Condensation Products Self-Condensation Methyl Pamplemousse Methyl Pamplemousse Hemiacetal Intermediate->Methyl Pamplemousse + Methanol - H2O 2,2,5-trimethyl-4-hexen-1-ol Corresponding Alcohol (Impurity/Reduction) Ether Byproduct Ether Byproduct 2,2,5-trimethyl-4-hexen-1-ol->Ether Byproduct + Methanol

Caption: Pathways for byproduct formation during synthesis.

Q2: How can I minimize the formation of the Michael adduct?

The formation of the Michael adduct is favored by conditions that promote nucleophilic attack on the β-carbon of the unsaturated aldehyde. To minimize this:

  • Control Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled acetal formation over the thermodynamically favored Michael addition.

  • Choice of Catalyst: While calcium chloride is common, exploring other Lewis acids or solid acid catalysts might alter the selectivity. A milder catalyst may reduce the propensity for Michael addition.

  • Stoichiometry: Using a moderate excess of methanol can help drive the acetalization equilibrium forward without significantly increasing the rate of Michael addition.

Q3: I suspect aldol condensation is occurring. What are the signs and how can I prevent it?

Signs of aldol condensation include the presence of high-boiling point impurities in your GC-MS analysis and potentially a yellowish or brownish discoloration of the reaction mixture. To prevent this:

  • Ensure Anhydrous Conditions: The presence of water can facilitate side reactions. Ensure all reagents and glassware are thoroughly dried. Anhydrous calcium chloride also acts as a dehydrating agent.

  • Maintain a Neutral pH during Workup: During the workup, avoid strongly acidic or basic conditions that can catalyze aldol condensation. A mild basic wash (e.g., saturated sodium bicarbonate solution) is recommended to neutralize the catalyst.

  • Purify the Starting Aldehyde: Impurities in the starting 2,2,5-trimethyl-4-hexenal can initiate condensation reactions. Ensure the purity of the aldehyde before starting the synthesis.

Q4: My final product has a faint, unpleasant odor, different from the expected grapefruit scent. What could be the cause?

This could be due to trace amounts of unreacted starting materials or certain byproducts.

  • Residual Aldehyde: Unreacted 2,2,5-trimethyl-4-hexenal can have a different, sometimes pungent, odor.

  • Aldol Byproducts: These higher molecular weight compounds can contribute to off-notes.

  • Oxidation Products: α,β-Unsaturated aldehydes can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, leading to the corresponding carboxylic acid or other degradation products.[18][19]

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Actions
Low Yield Incomplete reaction, formation of byproducts, loss during workup/purification.Monitor reaction progress (TLC/GC), optimize reaction time and temperature, ensure efficient water removal, careful workup and purification.
Presence of Michael Adduct Favorable conditions for 1,4-addition.Lower reaction temperature, use a milder catalyst, control stoichiometry of methanol.
Presence of Aldol Products Presence of acidic/basic impurities, non-anhydrous conditions.Use purified starting materials, ensure anhydrous conditions, maintain neutral pH during workup.
Off-notes in Final Product Residual starting materials, byproduct contamination, oxidation.Ensure complete reaction, purify the product thoroughly (e.g., fractional distillation), handle under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the role of calcium chloride in this reaction?

Calcium chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[1][2] Additionally, anhydrous calcium chloride serves as a dehydrating agent, sequestering the water produced during the reaction and helping to drive the equilibrium towards the formation of the acetal.[4]

Q2: Can I use other catalysts for this synthesis?

Yes, other acid catalysts can be used for acetal formation, such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or other Lewis acids like zinc chloride.[20] However, the choice of catalyst can significantly impact the reaction rate and the formation of byproducts. Stronger Brønsted acids might increase the likelihood of polymerization or other side reactions with the double bond.[21]

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting aldehyde spot and the appearance of the product spot.

  • Gas Chromatography (GC): Periodically analyze small aliquots of the reaction mixture to quantify the conversion of the starting material to the product.

Q4: What is the recommended procedure for purifying the final product?

The crude product is typically purified by fractional distillation under reduced pressure. This allows for the separation of the lower-boiling starting materials and the higher-boiling byproducts from the desired Methyl Pamplemousse. A typical purification protocol would involve:

  • Neutralizing the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Washing with brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filtering off the drying agent.

  • Performing fractional distillation under vacuum.

Experimental Protocol: Synthesis of Methyl Pamplemousse

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Anhydrous Methanol

  • Anhydrous Calcium Chloride

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,5-trimethyl-4-hexenal (1 equivalent) and anhydrous methanol (3-5 equivalents).

  • Catalyst Addition: Slowly add anhydrous calcium chloride (0.5-1 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the catalyst.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum to obtain pure Methyl Pamplemousse.[3]

Analytical Characterization:

The purity and identity of the final product and any byproducts should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS)[22][23][24][25] and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link][1][26]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Roveda, J. G., et al. (2009). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Bronsted Acid-Catalyzed Reactions of Unsaturated Acetals. Retrieved from [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers [Video]. YouTube. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]

  • Givaudan. (n.d.). Methyl Pamplemousse. Retrieved from [Link]

  • Google Patents. (n.d.). EP0144815A1 - Alpha-tertiary dimethyl acetals, their preparation and use as perfumes.
  • Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.9: Reactions of Aldehydes and Ketones with Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of α,β-unsaturated alcohols to α,β-unsaturated.... Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Hekserij. (n.d.). Methyl Pamplemousse (Giv). Retrieved from [Link]

  • Givaudan. (n.d.). Methyl Pamplemousse. Retrieved from [Link]

  • Tuşa, F. D., et al. (2016). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. AIP Conference Proceedings. Retrieved from [Link]

  • Wang, S., et al. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. PMC. Retrieved from [Link]

  • Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. PMC. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Retrieved from [Link]

  • Princeton University. (n.d.). Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction with α. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2009-02-Brown.pdf]([Link] Macmillan Group/files/publications/2009-02-Brown.pdf)

  • PubMed. (2017). Natural Occurrence of Aldol Condensation Products in Valencia Orange Oil. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020101902A8 - Self-condensation of aldehydes.

Sources

Technical Support Center: Purification of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (commonly known as Methyl Pamplemousse). The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges. The advice provided is grounded in the fundamental principles of organic chemistry to help you understand the causality behind each step.

Question 1: My post-reaction mixture is contaminated with the starting aldehyde (2,2,5-trimethyl-4-hexenal). How can I effectively remove it?

Answer: The presence of the starting aldehyde is a common issue, arising from incomplete acetalization. The key to separation lies in the polarity difference between the aldehyde and the desired acetal product. The aldehyde, with its polar carbonyl group (C=O), is significantly more polar than the target compound, this compound, which is an acetal/ether.[1] Flash column chromatography is the most effective method for this separation.

The principle of normal-phase chromatography is that polar compounds adsorb more strongly to the polar stationary phase (like silica gel), while non-polar compounds travel through the column more quickly with the non-polar mobile phase.[2][3]

Recommended Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as the stationary phase. The amount of silica should be 20-50 times the weight of your crude sample for effective separation.[1]

  • Select the Eluent (Mobile Phase): The choice of solvent is critical. For a non-polar compound like your target acetal, start with a very non-polar eluent system. A good starting point is a mixture of 2-5% ethyl acetate in hexane.[4] This low-polarity mobile phase will carry your non-polar product through the column while the more polar aldehyde remains adsorbed to the silica at the top.

  • Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin passing the eluent through the column. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The target compound, being less polar, will elute first.

  • Increase Polarity (if necessary): After your product has been fully collected, you can increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to wash the more polar aldehyde impurity off the column, confirming its removal.

Question 2: Analytical data (GC/NMR) indicates the presence of residual methanol from the synthesis. What is the best way to remove it?

Answer: Methanol is a highly polar and volatile impurity with a boiling point of approximately 65°C, which is significantly lower than that of the target product (boiling point ~196-215°C).[5][6] This large difference in physical properties allows for straightforward removal.

  • Aqueous Workup: The most effective initial step is an aqueous wash. Since methanol is miscible with water, washing your crude organic extract with water, followed by a brine (saturated NaCl solution) wash, will transfer the majority of the methanol into the aqueous layer. The brine wash also helps to break up emulsions and remove residual water from the organic layer.

  • Removal Under Reduced Pressure: After drying the organic layer with an anhydrous salt (e.g., MgSO₄), any remaining traces of methanol and the drying solvent can be efficiently removed on a rotary evaporator under reduced pressure.

  • Fractional Distillation: If significant amounts of methanol persist, performing a fractional distillation is highly effective. The methanol will distill off as the first, low-boiling fraction, long before the target compound begins to vaporize.[7][8]

Question 3: My column chromatography separation is poor. The product and impurities are eluting together. What adjustments can I make?

Answer: Poor separation in column chromatography typically points to an issue with the mobile phase polarity or column technique.[9]

  • Optimize the Mobile Phase: The most crucial variable is the polarity of your eluent. If your non-polar product is eluting with more polar impurities, your solvent system is likely too polar.

    • Action: Decrease the percentage of the polar solvent component (e.g., move from 10% ethyl acetate/hexane to 2% ethyl acetate/hexane). Small, systematic changes in solvent polarity are key.[1]

    • Best Practice: Before running a large-scale column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your target compound.

  • Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air gaps.

  • Sample Loading: The initial band of the sample loaded onto the column should be as narrow and concentrated as possible. Overloading the column with too much sample or dissolving it in too much solvent will result in broad, overlapping bands.

Question 4: The product is an acetal. Are there any stability issues I should be aware of during purification?

Answer: Yes, acetals are sensitive to acidic conditions.[6][10] The presence of residual acid catalyst from the synthesis reaction can cause the acetal to hydrolyze back to the starting aldehyde and methanol, especially upon heating during distillation.

  • Neutralization Step: Before any heat-intensive purification step like distillation, it is critical to neutralize the crude product. This can be done by washing the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the aqueous workup.

  • Stability to Base: Conversely, the compound is noted for its stability in alkaline conditions, which is why it is frequently used in soaps and detergents.[10][11] Therefore, using a mild base for neutralization poses no risk to the product's integrity.

Frequently Asked Questions (FAQs)

Question 1: What is the most recommended purification strategy for this compound?

Answer: The optimal strategy depends on the scale of the reaction and the nature of the primary impurities. A combination of methods is often best.

G cluster_start Initial State cluster_workup Aqueous Workup cluster_analysis Purity Assessment cluster_purification Purification Path cluster_end Final Product Start Crude Reaction Mixture Workup 1. Quench Reaction 2. Wash with NaHCO₃ (aq) 3. Wash with Brine Start->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Analysis Analyze Sample (GC, TLC, or crude NMR) Concentrate->Analysis Decision Primary Impurity? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  High-boiling impurities or  large boiling point differences Chromatography Flash Column Chromatography Decision->Chromatography  Polar impurities  (e.g., starting aldehyde) Final_Check Final Purity Analysis (GC-MS, NMR) Distillation->Final_Check Chromatography->Final_Check Product Pure Product Final_Check->Product

  • Initial Workup (Essential for all scales): Perform a standard aqueous workup. Neutralize any acid catalyst with a sodium bicarbonate wash, then wash with water and brine to remove water-soluble impurities like methanol. Dry the organic layer thoroughly.

  • For High Purity & Removal of Polar Impurities: Flash column chromatography is superior for removing impurities with different polarities, such as the starting aldehyde.[1] This method provides the highest purity, especially for research and development quantities.

  • For Large Scale & Removal of Volatile Impurities: Fractional distillation is highly effective for large-scale purification, especially if the main impurities have significantly different boiling points.[12][13] It is less labor-intensive than chromatography for multi-gram to kilogram quantities.

Question 2: How can I definitively assess the purity of my final product?

Answer: A multi-technique approach is recommended for a comprehensive purity assessment of this volatile organic compound (VOC).[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. GC separates the components of your sample, and the resulting chromatogram should show one major peak for your product.[15] The mass spectrometer provides the mass-to-charge ratio, confirming the molecular weight (186.29 g/mol ) of the compound in that peak and helping to identify any impurity peaks.[14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. A pure sample will show clean signals corresponding to the protons and carbons of this compound, with correct integrations and no signals from starting materials or solvents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the absence of key functional group impurities. For a pure product, you should see characteristic C-O ether/acetal stretches and the absence of a strong, broad O-H stretch (from alcohol/water) or a sharp C=O stretch around 1700 cm⁻¹ (from the starting aldehyde).

Question 3: What are the key physical and chemical properties of pure this compound?

Answer: Knowing the properties of the target compound is essential for designing purification protocols and verifying the final product.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[6][16]
Molecular Weight 186.29 g/mol [6][16]
Appearance Colorless to pale yellow liquid[10]
Odor Fresh, citrus, grapefruit-peel-like[10][16]
Boiling Point 196 - 215 °C at 760 mmHg[5][6]
Chemical Class Acetal[6][10]
Experimental Protocol: Flash Column Chromatography for Aldehyde Removal

This protocol provides a detailed methodology for purifying this compound from its more polar aldehyde precursor.

Materials:

  • Crude product mixture

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (reagent grade or higher)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis:

    • Dissolve a tiny amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 5% Ethyl Acetate/Hexane).

    • Visualize the plate under a UV lamp and/or with a potassium permanganate stain. The less polar product should have a higher Rf value than the more polar starting aldehyde. Adjust the solvent system until good separation is observed.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand.

    • In a beaker, mix the required amount of silica gel (approx. 50x the sample weight) with the initial, non-polar eluent (e.g., 2% Ethyl Acetate/Hexane) to form a slurry.

    • Pour the slurry into the column, using additional eluent to rinse the beaker. Tap the column gently to ensure even packing.

    • Open the stopcock to drain some solvent until the level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 gram) in a minimal volume of the eluent or a more volatile solvent like dichloromethane (DCM).

    • Using a pipette, carefully add the sample solution to the top of the silica gel, ensuring the bed is not disturbed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC to track the elution of your product.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis:

    • Obtain a final GC-MS and/or NMR spectrum to confirm purity and identity.

References
  • Smolecule. (n.d.). This compound.
  • Chrom Tech, Inc. (2024, November 20).
  • University of Colorado Boulder. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Goldbio. (n.d.). How Chromatography Works: Separation Science Explained with 5 Simple Examples.
  • Integrated Liner Technologies. (2023, August 23).
  • Khan Academy. (n.d.).
  • Frontiers. (2024, June 24). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review.
  • ChemicalBook. (n.d.). METHYL PAMPLEMOUSSE | 67674-46-8.
  • Chemistry LibreTexts. (2021, June 20). 2.
  • YouTube. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds)
  • Vernier. (n.d.).
  • Wikipedia. (n.d.).
  • Government of Canada. (2023, July 31).
  • National Institutes of Health (NIH). (n.d.). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC.
  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8).
  • AAT Bioquest. (2024, May 9).
  • Food and Chemical Toxicology. (2023, April 2). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8.
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5- trimethyl-4-hexene: The Grapefruit Acetal fragrance.
  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan).
  • ResearchGate. (2025, August 6). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton.

Sources

"stability of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8), also known by its common trade name, Methyl Pamplemousse. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges regarding its stability under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned cloudy and a new, sharp odor is present after adding a mild aqueous acid. What is happening?

A1: You are likely observing the acid-catalyzed hydrolysis of the acetal functional group. This compound is an acetal, a functional group known to be highly sensitive to acidic conditions, even in the presence of trace amounts of acid and water.[1][2] Under these conditions, the acetal hydrolyzes back to its parent aldehyde, 2,2,5-trimethyl-4-hexenal, and two equivalents of methanol.[3] The cloudiness may be due to the lower solubility of the aldehyde in your reaction medium, and the sharp odor is characteristic of the newly formed aldehyde.

The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[4] The mechanism involves protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol).[1] The subsequent steps involve nucleophilic attack by water and elimination of the second methoxy group to yield the aldehyde.

Q2: I am running a reaction in a basic medium (e.g., NaOH in methanol). Should I be concerned about the stability of this compound?

A2: Generally, this compound is stable under most basic and neutral conditions.[5] The acetal and ether functionalities are not susceptible to cleavage by bases.[2][6] However, there are two potential, less common, scenarios to consider under very strong basic conditions or with elevated temperatures:

  • Alkene Isomerization: Strong bases can potentially catalyze the isomerization of the double bond from the 2-position to a thermodynamically more stable position, if one exists.[7][8] This involves the abstraction of an allylic proton to form a resonance-stabilized carbanion, followed by reprotonation at a different position.[9]

  • Elimination Reactions: While less likely for this specific structure, strong, bulky bases can promote elimination reactions in molecules with suitable leaving groups.[10][11] In this case, direct elimination involving the methoxy groups is not a facile pathway.

For most standard applications using common bases like hydroxides or alkoxides at moderate temperatures, the compound will remain intact. One source notes instability in "very alkaline detergents," which may suggest that prolonged exposure to harsh basic conditions could lead to degradation, though the specific mechanism is not detailed.[12]

Q3: Can I use strong, non-aqueous acids like trifluoroacetic acid (TFA) with this compound?

A3: Using strong, non-aqueous acids will almost certainly lead to rapid degradation. The primary reaction will be the cleavage of the acetal.[6] Additionally, the alkene double bond can react with strong acids. In a non-aqueous acidic environment, you might observe:

  • Acid-catalyzed addition: The alkene can be protonated by the strong acid to form a carbocation, which can then be attacked by any available nucleophile in the reaction mixture.[13][14]

  • Cationic polymerization: The stable tertiary carbocation formed after protonation of the alkene could potentially initiate polymerization.

Therefore, it is strongly advised to avoid the use of strong acids unless the intended reaction is the modification of the this compound molecule itself.

Troubleshooting Guides

Problem 1: Unexpected side products observed during a reaction under acidic conditions.
  • Symptom: GC-MS or NMR analysis shows the presence of 2,2,5-trimethyl-4-hexenal and methanol, in addition to other unexpected peaks.

  • Likely Cause: Incomplete or slow intended reaction, allowing the competing acetal hydrolysis to become a significant pathway. The newly formed aldehyde may then participate in subsequent reactions.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: If the presence of water is not required for your primary reaction, ensure all solvents and reagents are rigorously dried. The presence of even catalytic amounts of water will facilitate acetal hydrolysis.

    • Use a Non-Protic Acid: If acidic conditions are required, consider using a Lewis acid instead of a Brønsted-Lowry acid to minimize the proton concentration available for hydrolysis.

    • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis relative to your desired reaction.

    • Protecting Group Strategy: If the acetal functionality is not involved in the desired transformation, it is acting as a protecting group for the aldehyde. If it is too labile for your reaction conditions, you may need to reconsider your synthetic strategy.

Problem 2: Loss of material and formation of an isomeric impurity during a reaction with a strong base at high temperature.
  • Symptom: Analysis shows a new compound with the same mass as the starting material, but with different spectroscopic properties (e.g., a shift in the alkene signals in the NMR spectrum).

  • Likely Cause: Base-catalyzed isomerization of the carbon-carbon double bond.[15] Strong bases can deprotonate the allylic position, leading to a resonance-stabilized intermediate that can be protonated to form a different, often more thermodynamically stable, alkene isomer.[8]

  • Troubleshooting Steps:

    • Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base.

    • Lower Reaction Temperature: Isomerization reactions often have a significant activation energy. Reducing the temperature can minimize this side reaction.

    • Change the Solvent: The choice of solvent can influence the equilibrium of isomerization.[8] Experiment with different solvents to see if the formation of the impurity can be suppressed.

Data Summary & Protocols

Table 1: Stability Profile of this compound
ConditionReagentsStabilityPrimary Degradation Pathway
Mild Aqueous Acid Acetic acid, dilute HCl, H₂SO₄UnstableAcetal Hydrolysis
Strong Anhydrous Acid Trifluoroacetic acid, HBr, HIHighly UnstableAcetal Cleavage, Alkene Addition/Polymerization
Mild Aqueous Base NaOH, K₂CO₃, NaHCO₃StableNone
Strong Anhydrous Base NaH, KOtBu, LDAGenerally StablePotential for Alkene Isomerization at elevated temperatures
Experimental Protocol: Monitoring Acetal Hydrolysis

This protocol provides a method to quantify the rate of hydrolysis under mild acidic conditions.

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile. Prepare a buffered aqueous solution at the desired pH (e.g., pH 5 using an acetate buffer).

  • Initiation: In a thermostatted vial at a set temperature (e.g., 25 °C), combine 9 mL of the acidic buffer with 1 mL of the stock solution. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the hydrolysis by adding the aliquot to a vial containing 900 µL of a basic solution (e.g., 1 M sodium carbonate in acetonitrile) to neutralize the acid catalyst.

  • Analysis: Analyze the quenched samples by a suitable method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material and the appearance of the aldehyde product.

  • Data Processing: Plot the concentration of this compound versus time to determine the rate of degradation.

Visual Guides

Acetal_Hydrolysis cluster_start Starting Material cluster_conditions Conditions cluster_products Degradation Products SM This compound Cond H₃O⁺ (catalytic) Excess H₂O SM->Cond Prod1 2,2,5-trimethyl-4-hexenal Cond->Prod1 Prod2 Methanol (2 eq.) Cond->Prod2

Caption: Acid-catalyzed hydrolysis of the subject compound.

Base_Isomerization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Potential Product Start This compound Inter Resonance-Stabilized Allylic Anion Start->Inter - H⁺ (Strong Base) Inter->Start + H⁺ Product Isomeric Alkene Inter->Product + H⁺ Product->Inter - H⁺ (Strong Base)

Caption: Potential pathway for base-catalyzed alkene isomerization.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • JoVE. (2023). Video: Elimination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Fiveable. (n.d.). Allylic Ether Definition. Retrieved from [Link]

  • PMC. (2025). Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. Retrieved from [Link]

  • YouTube. (2019). E2 reactions of alkoxides on alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Metal-Catalyzed Olefin Isomerization Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex | ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]

  • The Isomerization of Olefins. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. Retrieved from [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]

  • JoVE. (2023). Video: Ethers to Alkyl Halides: Acidic Cleavage. Retrieved from [Link]

  • Elimination Reactions of Alcohols. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • RSC Publishing. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Retrieved from [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • MSU chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Reactions of Alkenes. (n.d.). Retrieved from [Link]

  • Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide1. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • PMC - NIH. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 67674-46-8). Retrieved from [Link]

  • SLT. (2025). Why Allylic Alcohol Is Stable. Retrieved from [Link]

  • gsrs. (n.d.). 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. (2023). Retrieved from [Link]

Sources

"troubleshooting poor yield in the acetalization of 2,2,5-trimethyl-4-hexenal"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetalization of 2,2,5-Trimethyl-4-hexenal

Welcome to the technical support center for the acetalization of 2,2,5-trimethyl-4-hexenal. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The inherent steric hindrance of 2,2,5-trimethyl-4-hexenal presents unique challenges not always encountered with simpler aldehydes. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reaction yields.

Troubleshooting Guide: Poor Yield in the Acetalization of 2,2,5-Trimethyl-4-hexenal

Low yield is the most common issue reported for this reaction. The following guide provides a systematic approach to identifying and resolving the root cause.

Initial Assessment: Where Did the Mass Go?

Before optimizing, it's crucial to analyze your crude reaction mixture (e.g., by ¹H NMR or GC-MS) to determine the fate of your starting material. The problem can generally be categorized into three scenarios:

  • High Recovery of Starting Material: The reaction is not proceeding to completion.

  • Presence of Side Products: Competing reaction pathways are consuming the starting material.

  • Complex Mixture/Baseline Material: Potential for degradation or polymerization.

The following flowchart will guide you through the troubleshooting process based on your initial findings.

Troubleshooting_Acetalization Troubleshooting Flowchart for Poor Acetal Yield start Start: Poor Acetal Yield check_crude Analyze Crude Reaction Mixture (¹H NMR, GC-MS) start->check_crude high_sm High Starting Material Recovery? check_crude->high_sm side_products Significant Side Products? high_sm->side_products No incomplete_rxn Issue: Incomplete Reaction high_sm->incomplete_rxn Yes degradation Degradation/Polymerization? side_products->degradation No side_rxn Issue: Side Reactions side_products->side_rxn Yes degradation_issue Issue: Degradation degradation->degradation_issue Yes end_point Optimized Yield degradation->end_point No water_removal Improve Water Removal: - Use Dean-Stark trap - Add molecular sieves - Use a chemical water scavenger incomplete_rxn->water_removal catalyst Optimize Catalyst: - Increase catalyst loading - Switch to a stronger acid (e.g., PTSA) - Ensure catalyst is active water_removal->catalyst reaction_time Increase Reaction Time/Temperature catalyst->reaction_time reaction_time->end_point aldol Aldol Condensation Likely (α,β-unsaturated aldehyde byproduct) side_rxn->aldol temp_control Lower Reaction Temperature aldol->temp_control catalyst_mild Use a Milder Catalyst (e.g., Pyridinium p-toluenesulfonate) temp_control->catalyst_mild catalyst_mild->end_point harsh_conditions Conditions Too Harsh degradation_issue->harsh_conditions reduce_temp Significantly Reduce Temperature harsh_conditions->reduce_temp reduce_catalyst Reduce Catalyst Loading reduce_temp->reduce_catalyst protect_alkene Consider Alkene Stability reduce_catalyst->protect_alkene protect_alkene->end_point

Caption: Troubleshooting workflow for low-yield acetalization.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls, and I recover a significant amount of unreacted 2,2,5-trimethyl-4-hexenal. What is the primary cause?

A1: This is a classic sign of an equilibrium that has not been sufficiently driven towards the product. Acetal formation is a reversible reaction that produces one equivalent of water.[1][2] According to Le Châtelier's principle, this water must be removed to push the reaction to completion. The steric hindrance around the carbonyl group of 2,2,5-trimethyl-4-hexenal already disfavors the formation of the tetrahedral intermediate, making water removal even more critical.

Recommended Actions:

  • Implement a Dean-Stark Trap: This is the most effective method for physically removing water via azeotropic distillation with a suitable solvent like toluene or benzene.[3][4]

  • Use a Drying Agent: Add freshly activated molecular sieves (4Å) to the reaction mixture.[5] Be aware that sieves can sometimes act as a mild acid scavenger, so they should be used in conjunction with, not as a replacement for, an acid catalyst.[6]

  • Chemical Water Scavengers: For smaller-scale reactions where a Dean-Stark trap is impractical, consider using a chemical water scavenger like trimethyl orthoformate or 2,2-dimethoxypropane.[7][8] These react with water to form volatile byproducts.

Q2: I'm observing a higher-boiling point impurity in my crude product. What could it be?

A2: Given that you are working with an aldehyde under acidic conditions, the most likely high-boiling impurity is a product of an aldol condensation side reaction.[9] Aldehydes with α-hydrogens can undergo self-condensation, and this process is also acid-catalyzed. In the case of 2,2,5-trimethyl-4-hexenal, this would lead to the formation of an α,β-unsaturated aldehyde dimer.

Mitigation Strategies:

  • Temperature Control: Aldol condensations often have a higher activation energy than acetal formation. Running the reaction at the lowest possible temperature that still allows for efficient water removal can favor the desired reaction.

  • Catalyst Choice: While a strong acid is needed to promote acetalization of this hindered aldehyde, excessively strong acids or high concentrations can accelerate the aldol side reaction. Consider using a milder, yet still effective, catalyst.

CatalystTypical ConditionsSuitability for Hindered Aldehydes
p-Toluenesulfonic acid (PTSA)0.01-0.05 eq., Toluene, reflux (Dean-Stark)High. The standard choice for driving the reaction to completion.
Pyridinium p-toluenesulfonate (PPTS)0.1 eq., Toluene, reflux (Dean-Stark)Moderate. Milder, may require longer reaction times.
Zirconium(IV) chloride (ZrCl₄)Catalytic, CH₂Cl₂, room temp.Good. A Lewis acid option that can be effective at lower temps.[10]
Strong Acid Ion-Exchange ResinExcess resin, Toluene, reflux (Dean-Stark)Good. Easy to remove by filtration, can reduce acidic workup issues.[11]
Q3: Can the α,β-unsaturation in 2,2,5-trimethyl-4-hexenal cause problems?

A3: Yes, the double bond introduces potential complications. Under strongly acidic and high-temperature conditions, you might observe isomerization of the double bond or other unwanted reactions. While the acetal group is a protecting group for the aldehyde, it does not protect the alkene.[12] If your downstream chemistry is sensitive, it is crucial to confirm the integrity of the double bond in your final product. Using the mildest possible conditions to achieve acetalization is always the best practice.[13]

Q4: The reaction seems to be under kinetic vs. thermodynamic control. How does this apply here?

A4: The concept of kinetic versus thermodynamic control is highly relevant.[14][15][16][17][18]

  • The kinetic product is the one that forms fastest (lowest activation energy).

  • The thermodynamic product is the most stable one.

In acetalization, the hemiacetal is the kinetic product, forming rapidly and reversibly. The full acetal is the thermodynamic product.[19] To favor the thermodynamic product (the desired acetal), you need conditions that allow the reversible reactions to reach equilibrium. This means:

  • Sufficiently long reaction times.

  • Elevated temperatures to overcome the activation energy barriers for both the forward and reverse reactions.

  • Continuous removal of water to ensure the final equilibrium state heavily favors the acetal.

Attempting the reaction at a low temperature for a short time will likely result in a mixture containing significant amounts of the hemiacetal intermediate and unreacted starting material.[15]

Experimental Protocols

Protocol 1: Optimized Acetalization using a Dean-Stark Apparatus

This protocol is designed to maximize yield by ensuring the complete removal of water.

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.02 equivalents)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[3] Ensure all glassware is oven-dried.

  • To the flask, add 2,2,5-trimethyl-4-hexenal (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).

  • Add ethylene glycol (1.5 eq) and PTSA (0.02 eq).

  • Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap.

  • Continue refluxing until no more water collects in the trap (the volume of collected water should match the theoretical amount). This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude acetal by vacuum distillation or column chromatography.

Protocol 2: Purification of the Acetal

Impurities such as unreacted aldehyde, diol, and aldol byproducts must be removed to obtain a pure product.

Method 1: Vacuum Distillation This is often the most effective method for separating the desired acetal from less volatile impurities. The boiling point of the target acetal will be significantly higher than the starting aldehyde but likely lower than any aldol condensation products.

Method 2: Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The acetal is significantly less polar than the diol and aldol byproducts but slightly more polar than the starting aldehyde. Elution order is typically: starting aldehyde -> desired acetal -> aldol byproduct -> ethylene glycol.

References

  • Study.com. (n.d.). Cyclic Acetal Definition, Formation & Mechanism. Retrieved from [Link][20]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link][21]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link][1]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link][22]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link][2]

  • Google Patents. (n.d.). US4423238A - Process for purifying acetals. Retrieved from [23]

  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link][24]

  • PubMed Central. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Retrieved from [Link][25]

  • ScienceDirect. (n.d.). Acetalization under Dean−Stark conditions using CPME as a green alternative. Retrieved from [Link][26]

  • ResearchGate. (2014). How to remove water in a condensation reaction on microscale (without Dean Stark)?. Retrieved from [Link][5]

  • PubMed. (n.d.). Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link][14]

  • ChemRxiv. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Retrieved from [Link][27]

  • Ashenhurst, J. (2012). Kinetic and Thermodynamic Products. Master Organic Chemistry. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link][10]

  • Caltech. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from [Link][6]

  • Google Patents. (n.d.). EP0144815A1 - Alpha-tertiary dimethyl acetals, their preparation and use as perfumes. Retrieved from [28]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link][19]

  • Perfumer & Flavorist. (2011). 1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: The Grapefruit Acetal. Retrieved from [Link][29]

  • MDPI. (2022). Acetalization of Glycerol with Citral over Heteropolyacids Immobilized on KIT-6. Retrieved from [Link][30]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link][16]

  • MDPI. (n.d.). Non-Porous Sulfonic Acid Catalysts Derived from Vacuum Residue Asphaltenes for Glycerol Valorization via Ketalization with Acetone. Retrieved from [Link][11]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link][17]

  • University of York. (n.d.). Dean Stark Trap. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2020). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). Retrieved from [Link][4]

  • ResearchGate. (2025). Application of acetone acetals as water scavengers and derivatization agents prior to the gas chromatographic analysis of polar residual solvents in aqueous samples. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link][18]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][12]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. Retrieved from [Link][31]

  • Reddit. (2024). Acetal hydrolysis to cyclization Stuck. Retrieved from [Link][32]

  • ACS Publications. (n.d.). An Efficient Method for the Acetalization of .alpha.,.beta.-Unsaturated Aldehydes. Retrieved from [Link][13]

  • University of Manchester. (n.d.). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Retrieved from [Link][33]

Sources

"preventing the oxidation of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support guide for this compound (also known by trade names such as Methyl Pamplemousse).[1][2] This document, designed for our scientific and research partners, provides in-depth answers to frequently encountered questions regarding the stability and handling of this compound. As Senior Application Scientists, we aim to explain not just the protocols but the underlying chemical principles to ensure the integrity of your experiments.

Section 1: Understanding Compound Stability

This section addresses the fundamental reasons for the potential degradation of this compound.

FAQ 1: Why is my sample of this compound degrading? What are the common signs of degradation?

Degradation is primarily due to oxidation upon exposure to atmospheric oxygen.[3] The molecular structure of this compound contains two functional groups that are particularly susceptible to oxidative processes: an alkene (carbon-carbon double bond) and an acetal group , which is structurally a type of ether.[4][5]

Ethers are well-known to undergo a process called autoxidation, a spontaneous reaction with air that forms unstable and potentially explosive hydroperoxides and peroxides.[6][7][8] This is a slow process that is significantly accelerated by exposure to light and heat.[9][10] Similarly, the alkene group can be oxidized, leading to byproducts such as α-hydroxy ketones or cleavage of the double bond.[11][12]

Signs of Degradation:

  • Formation of Peroxides: The most critical and hazardous sign of degradation. Peroxides may not be visible but can be detected chemically. In severe cases, explosive peroxide crystals can form, especially around the cap of a container.[10]

  • Changes in Physical Properties: You may observe a change in color (yellowing), an increase in viscosity, or the formation of a precipitate.

  • Inconsistent Experimental Results: The most common indicator for researchers is when reactions involving the compound yield unexpected byproducts or fail entirely. This can be due to the altered reactivity of the oxidized compound or the quenching of sensitive reagents by peroxides.

FAQ 2: Can you illustrate the primary oxidation mechanism I should be concerned about?

The most insidious degradation pathway is the autoxidation of the acetal functional group, which follows a free-radical chain mechanism.[13] This process is self-propagating, meaning a single initiation event can lead to a cascade of oxidation reactions. The key steps are initiation, propagation, and termination.

The process begins when an initiator (like a radical formed by UV light) abstracts a hydrogen atom from the carbon adjacent to the ether oxygens (the acetal carbon), forming a carbon-centered radical. This radical then reacts with molecular oxygen in a chain reaction to form dangerous hydroperoxides.[13]

Ether Autoxidation Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination RH Acetal (R-H) R_radical Carbon Radical (R•) RH->R_radical H• abstraction O2 Oxygen (O₂) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H R_radical2 Carbon Radical (R•) ROOH->R_radical2 Generates new R• R_radical3 R• RH2 Another Acetal Molecule (R-H) NonRadical Non-Radical Products R_radical3->NonRadical ROO_radical2 ROO• ROO_radical2->NonRadical

Caption: Free-radical autoxidation of the acetal group.

Section 2: Proactive Prevention Strategies

The best way to manage oxidation is to prevent it from occurring. This involves proper storage, handling, and, where appropriate, chemical stabilization.

FAQ 3: What are the ideal short-term and long-term storage conditions?

Proper storage is the first line of defense against oxidation. The goal is to minimize exposure to the key initiators: air (oxygen) and light.[9][14][15]

Core Storage Protocol:

  • Container: Store the compound in its original, tightly sealed amber glass or opaque container to protect it from light.[10] Do not use containers with ground-glass stoppers, as peroxide crystals can form in the joint and detonate upon turning.[10]

  • Atmosphere: For long-term storage or after the container has been opened, the headspace should be purged with an inert gas like argon or nitrogen before sealing. Argon is denser than air and can form a more effective protective blanket.[16][17]

  • Temperature: Store in a cool, dark, and well-ventilated location.[3][9] While refrigeration slows many chemical reactions, it does not prevent peroxide formation and is generally not recommended for ethers as it can cause peroxides to precipitate from the solution, increasing shock sensitivity.[9][10]

  • Labeling: Crucially, all peroxide-forming chemicals must be labeled with the date received and the date first opened.[9][10] This allows you to track the age of the compound and adhere to testing schedules.

FAQ 4: Can I use an antioxidant to prevent oxidation? If so, which ones are recommended?

Yes, adding a chemical stabilizer (antioxidant) is a highly effective method for preventing autoxidation, particularly for long-term storage or use as a component in a formulation. Antioxidants work by interrupting the free-radical chain reaction.[8] The most common types are radical scavengers, such as hindered phenols.[18][19]

Antioxidant NameTypeMechanism of ActionTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Radical ScavengerDonates a hydrogen atom to peroxy radicals, forming a stable radical that terminates the oxidation chain.[8]50 - 250 ppmWidely used and effective. May be removed by distillation or chromatography.[14]
Butylated Hydroxyanisole (BHA) Radical ScavengerSimilar mechanism to BHT, interrupts the free-radical cascade.[8]50 - 250 ppmA mixture of isomers, provides excellent protection.
α-Tocopherol (Vitamin E) Radical ScavengerA natural phenolic antioxidant that is effective at terminating radical chains.[20][21]100 - 500 ppmUseful for applications where synthetic antioxidants are undesirable.
Propyl Gallate (PG) Radical ScavengerA phenolic compound that is a highly effective antioxidant.[21]100 - 500 ppmShows strong evidence for delaying oxidation in organic compounds.[21]

Important Consideration: The presence of an inhibitor slows, but does not completely stop, peroxide formation.[14] Furthermore, inhibitors can be consumed over time. Therefore, periodic testing for peroxides is still a mandatory safety practice.

Section 3: Protocols for Air-Sensitive Applications

For high-purity applications or reactions involving sensitive reagents (e.g., organometallics, catalysts), simple precautions are insufficient. The compound and all other reagents must be handled under a strictly inert atmosphere.

FAQ 5: My experiment is highly sensitive. How do I properly degas my reaction solvents?

Dissolved oxygen in solvents is a common cause of reaction failure.[22] Degassing is the process of removing these dissolved gases.[23] The most common and accessible method in a standard laboratory is sparging with an inert gas.

Solvent Degassing Workflow start Start prep_flask Place solvent in a flask with a septum-sealed sidearm start->prep_flask insert_needles Insert long gas inlet needle (below solvent surface) and short outlet needle prep_flask->insert_needles bubble_gas Bubble dry N₂ or Ar gently through the solvent insert_needles->bubble_gas timer Continue for 15-30 minutes bubble_gas->timer remove_needles Raise inlet needle above surface, then remove both needles timer->remove_needles Yes maintain_pressure Maintain positive pressure with an inert gas balloon remove_needles->maintain_pressure end End: Degassed Solvent maintain_pressure->end

Caption: Workflow for degassing solvents via inert gas sparging.

Detailed Protocol: Solvent Degassing by Sparging

  • Glassware: Use an oven- or flame-dried flask (e.g., a Schlenk flask) equipped with a magnetic stir bar and sealed with a rubber septum.[17][24]

  • Add Solvent: Transfer the desired volume of solvent into the flask via syringe or cannula.

  • Needle Setup: Puncture the septum with two stainless-steel needles. One long needle should reach deep below the solvent surface (gas inlet), and a second, shorter needle should act as a gas outlet just piercing the septum.[23]

  • Sparging: Connect the inlet needle to a source of dry nitrogen or argon and begin a slow, steady bubbling of gas through the solvent. The inert gas physically displaces the dissolved oxygen, which exits through the outlet needle.[23][25]

  • Duration: For most applications, sparging for 15-30 minutes while stirring is sufficient.[26]

  • Completion: After the required time, raise the inlet needle above the solvent surface but keep the gas flowing to flush the headspace. Then, remove the outlet needle first, followed by the inlet needle. The flask is now filled with degassed solvent under a positive pressure of inert gas.

For ultimate degassing, three cycles of the "Freeze-Pump-Thaw" method are considered the most effective technique.[22][27]

FAQ 6: How do I set up a reaction under a completely inert atmosphere?

Handling air-sensitive reagents requires specialized techniques and equipment, such as a Schlenk line or a glove box, to prevent any contact with atmospheric oxygen or moisture.[28][29][30]

Basic Inert Atmosphere Reaction Setup Protocol:

  • Dry Glassware: All glassware must be rigorously dried, typically by heating in an oven at >125 °C overnight and assembling while hot, or by flame-drying under vacuum on a Schlenk line.[24][31]

  • Assemble and Purge: Assemble the reaction apparatus (e.g., flask, condenser) and connect it to a dual-manifold Schlenk line or a nitrogen/argon line vented through an oil bubbler.[31] Evacuate the apparatus using the vacuum line and refill with inert gas. Repeat this "vac-refill" cycle three times to ensure all air is removed.

  • Solvent/Reagent Transfer: Add degassed solvents and liquid reagents using dry, gas-tight syringes or via cannula transfer.[31][32] The Sure/Seal™ packaging system is designed for the convenient transfer of air-sensitive reagents using these techniques.[24][28]

  • Solid Transfer: Add solid reagents under a positive flow of inert gas (a "nitrogen blanket") or inside a glove box.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, indicated by a slow bubble rate in the oil bubbler.[31] This ensures that any potential leaks will cause inert gas to flow out, rather than air to flow in.

Section 4: Troubleshooting and Safety

FAQ 7: I suspect my compound has already oxidized. How can I test for the presence of peroxides?

Periodic testing is a critical safety measure. If a container of this compound is past its expiration date, has been open for more than 6-12 months, or shows any visual signs of degradation, it must be tested before use.[15]

  • Semi-Quantitative Test Strips: The easiest and safest method is to use commercially available peroxide test strips.[10] These strips are dipped into a sample of the compound and develop a color that corresponds to the peroxide concentration (in ppm). Follow the manufacturer's instructions carefully.

  • Potassium Iodide (KI) Test: A classic qualitative test involves shaking a small sample (1-2 mL) of the compound with an equal volume of a freshly prepared, acidified 10% potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides, as they oxidize the iodide (I⁻) to iodine (I₂).[13]

Action Levels:

  • < 30 ppm: Generally safe for use.

  • 30 - 100 ppm: Use with caution. Do not distill or concentrate the material.[15]

  • > 100 ppm or Visible Crystals: EXTREME HAZARD. Do not handle or attempt to open the container. The material is potentially shock-sensitive and explosive. Contact your institution's Environmental Health & Safety (EHS) office for professional disposal.[10]

References

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. [Link]

  • JoVE. (2026). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • Princeton University Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives. [Link]

  • Read Chemistry. (2025). Autoxidation of Ethers. [Link]

  • Yu, M., & Masaki, Y. (2002). Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enones. Organic Letters, 4(17), 2853–2855. [Link]

  • Britannica. (2025). Autoxidation | chemical reaction. [Link]

  • Wikipedia. Rubottom oxidation. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sakaguchi, S., et al. (1996). Selective Oxidation of Vinyl Ethers and Silyl Enol Ethers with Hydrogen Peroxide Catalyzed by Peroxotungstophosphate. The Journal of Organic Chemistry, 61(25), 8959–8963. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs). [Link]

  • Imparato, C., et al. (2021). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics, 23(4), 2697-2710. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Wikipedia. Silyl enol ether. [Link]

  • Dudley, G. B., & Williams, D. R. (1971). The oxidation of enol ethers. Journal of the Chemical Society D: Chemical Communications, (19), 1171. [Link]

  • Chemistry Stack Exchange. (2017). Preventing build-up of Diethyl Ether Peroxides. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere, with no water. [Link]

  • University of York, Department of Chemistry. Degassing solvents. [Link]

  • Western Sydney University. Ethers and peroxide forming compounds. [Link]

  • University of York, Department of Biology. Use of Peroxide Forming Chemicals. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere, with no O2. [Link]

  • Farzaliyev, V. M., et al. (2012). ANTIOXIDANTS OF HYDROCARBONS: FROM SIMPLICITY TO COMPLEXITY. [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Wikipedia. Degassing. [Link]

  • Dr. Aman Bajpai. (2022). How to do Degassing in Lab?. [Link]

  • ResearchGate. Antioxidants of Hydrocarbons: From Simplicity to Complexity. [Link]

  • Nimse, S. B., & Pal, D. (2015). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 20(7), 12493–12524. [Link]

  • Quinchia, L. A., et al. (2014). Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. Journal of Agricultural and Food Chemistry, 62(4), 938–944. [Link]

  • Xu, D., et al. (2021). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants, 9(10), 99. [Link]

  • ScenTree. Methyl Pamplemousse® (CAS N° 67674-46-8). [Link]

  • PubChem. This compound. [Link]

  • The Fragrance Conservatory. This compound. [Link]

  • NIST WebBook. 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. [Link]

  • The Good Scents Company. methyl pamplemousse (Givaudan). [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 174, 113679. [Link]

  • FooDB. Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). [Link]

Sources

Technical Support Center: Enhancing the Shelf-Life of Formulations Containing Methyl Pamplemousse

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl Pamplemousse. This guide is designed for researchers, formulators, and drug development professionals who are working with this unique and vibrant fragrance ingredient. As a synthetic acetal, Methyl Pamplemousse (CAS 67674-46-8) provides a remarkably authentic bitter, zesty grapefruit peel aroma, lending a fresh, modern character to a wide array of products.[1][2] While it was developed to offer greater stability than its natural counterparts, like grapefruit oil, understanding its chemical behavior is paramount to creating robust, long-lasting formulations.[1]

This document moves beyond simple protocols to provide a deep, mechanistic understanding of the challenges you may face. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively design stable, high-performance formulations from the outset.

Troubleshooting Guide: Common Formulation Issues

This section addresses specific problems you might encounter during development and shelf-life testing. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing a clear, actionable resolution.

Question 1: My formulation containing Methyl Pamplemousse is turning yellow or brown over time. What is the likely cause and how can I prevent it?

Answer:

Discoloration is one of the most common stability issues for fragrance-containing products. The underlying cause is almost always a chemical reaction involving the fragrance ingredient itself or its interaction with the product base.

  • Causality: The primary culprit is oxidation . Fragrance molecules, including Methyl Pamplemousse, can be susceptible to attack by atmospheric oxygen.[3] This process is often accelerated by exposure to UV light, heat, and the presence of trace metal ions (like iron or copper), which act as catalysts.[3][4] The oxidation products are often colored compounds, leading to the observed yellowing or browning. Another potential cause, particularly in bases containing primary or secondary amines, is the formation of a Schiff base , which can also be highly colored.

  • Troubleshooting & Resolution Protocol:

    • Isolate the Variable: First, confirm the source of discoloration. Conduct your stability test on the product base without any fragrance. If the base remains color-stable, Methyl Pamplemousse or its interaction with the base is the cause.[4]

    • Introduce Antioxidants: To combat oxidation, the inclusion of an antioxidant is the most effective strategy.[5] These molecules work by neutralizing the free radicals that propagate the oxidative chain reaction.[6][7]

      • For oil-based or emulsion systems: Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) are excellent, oil-soluble choices.

      • For aqueous systems: Consider water-soluble antioxidants or derivatives like Ascorbyl Palmitate.[3]

    • Add a Chelating Agent: If metal ion catalysis is suspected (e.g., from raw materials or processing equipment), incorporate a chelating agent like Disodium EDTA or Tetrasodium EDTA. These agents "trap" metal ions, rendering them unable to participate in oxidative reactions.

    • Protect from Light: Package the final product in opaque or UV-protected containers to minimize light-induced degradation.[8] Including a UV absorber in the formulation itself can also be highly effective.[4]

Question 2: The characteristic grapefruit scent of Methyl Pamplemousse has faded or developed an "off-note" in my product. Why is this happening?

Answer:

A change in olfactory character indicates that the Methyl Pamplemousse molecule is degrading. The goal is to identify the degradation pathway and implement a targeted solution.

  • Causality:

    • Oxidation: As with discoloration, oxidation is a major cause of odor degradation. The breakdown of the molecule not only reduces its concentration but also creates new, often undesirable-smelling byproducts (e.g., rancid or metallic off-notes).[3][6]

    • Hydrolysis: Methyl Pamplemousse is a dimethyl acetal.[1] Acetal functional groups are known to be susceptible to hydrolysis (cleavage by water) under acidic conditions, which would break the molecule down and destroy its characteristic odor. Stability data confirms that Methyl Pamplemousse has poor performance in highly acidic environments (e.g., pH 2).[9][10]

  • Troubleshooting & Resolution Protocol:

    • Measure and Monitor pH: The first step is to check the pH of your formulation. If it is in the acidic range (below pH 4-5), you may be experiencing acid-catalyzed hydrolysis. Adjust the pH of your base to a more neutral range (pH 5.5 - 7.5) if the product type allows, and repeat the stability test.

    • Implement an Antioxidant System: If the pH is not in a problematic range, oxidation is the most probable cause. Refer to the antioxidant and chelator recommendations in the discoloration section above. A combination of an antioxidant and a chelating agent often provides synergistic protection.

    • Headspace Analysis (Advanced): For a definitive diagnosis, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of aged samples.[11] This will allow you to quantify the remaining Methyl Pamplemousse and identify the specific degradation products, confirming whether the pathway is oxidative or hydrolytic.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimal use and stabilization of Methyl Pamplemousse.

What is the general stability profile of Methyl Pamplemousse?

Methyl Pamplemousse is known for its relatively good stability, especially compared to natural citrus oils.[1] However, its performance varies significantly depending on the product base and pH.

Table 1: Stability Profile of Methyl Pamplemousse in Various Applications
Application TypeTypical pH RangeStability RatingKey Considerations
Alcoholic Perfume5.5 - 7.0Very Good (9/9)Generally stable, but antioxidants can prevent long-term oxidation.[4][12]
Body Lotion / Cream5.5 - 7.5Good (6/9)Prone to oxidation due to high water/oil interface. Antioxidants recommended.[9][12]
Shampoo / Shower Gel5.0 - 6.5Very Good (9/9)Generally a stable environment.[9][10][12]
Bar Soap9.0 - 10.0Very Good (9/9)Excellent stability in alkaline soap bases.[9][10][13]
Antiperspirant (AP Roll-on)3.5 - 4.5Poor (3/9)Low pH can lead to acetal hydrolysis.[10][12]
Acidic Cleaners2.0 - 3.0Poor (0-1/9)Unsuitable for highly acidic formulations due to rapid hydrolysis.[10][14]
Liquid Bleach>11Poor (3/9)Highly oxidative and alkaline environment leads to degradation.[9][12]

Stability ratings are compiled and averaged from industry sources. A 9 indicates very good performance, while a 1 indicates major problems.[12]

Which stabilizing agents are most effective for Methyl Pamplemousse?

The choice of stabilizer depends on your formulation's base (aqueous, oil-based, emulsion) and the primary degradation pathway you are trying to prevent.

Table 2: Recommended Stabilizing Agents for Formulations with Methyl Pamplemousse
AgentRecommended Use LevelMechanism of ActionSolubilityBest For
BHT (Butylated Hydroxytoluene)0.01% - 0.1%Radical Scavenger (Antioxidant)OilAnhydrous products, emulsions (oil phase). Prevents rancidity and color/odor change.
Tocopherol (Vitamin E)0.05% - 0.5%Radical Scavenger (Antioxidant)OilEmulsions, natural/clean beauty formulations. Protects oils and fragrances.[3][6]
Ascorbyl Palmitate 0.01% - 0.1%Oxygen Scavenger (Antioxidant)Oil (Slightly water dispersible)Emulsions. Offers synergistic effects with Tocopherol.[3]
Rosemary Extract 0.02% - 0.2%Radical Scavenger (Antioxidant)Oil"Clean label" and natural formulations. Effective for stabilizing essential oils.[3]
Disodium/Tetrasodium EDTA 0.05% - 0.2%Chelating AgentWaterAqueous products and emulsions (water phase). Inactivates metal ions that catalyze oxidation.

How do I design and execute a reliable stability test for my formulation?

A robust stability testing program is essential to predict a product's shelf-life.[15][16] Accelerated stability testing uses exaggerated conditions to speed up aging.[16]

Workflow for Formulating and Testing a Stable Product

G cluster_0 Phase 1: Formulation & Initial Assessment cluster_1 Phase 2: Accelerated Stability Testing cluster_2 Phase 3: Troubleshooting & Optimization A 1. Develop Base Formulation B 2. Add Methyl Pamplemousse (0.1% - 10%) [18] A->B C 3. Initial Assessment (Color, Odor, pH, Viscosity) B->C D 4. Store Samples under Stress Conditions - 40-45°C Oven - Full Spectrum Light Box - Room Temp (Control) [21, 22] C->D E 5. Evaluate at Intervals (1, 2, 4, 8, 12 weeks) D->E F 6. Observe Changes (Color, Odor, Separation, pH) E->F G 7. Instability Detected? (e.g., Yellowing, Scent Fade) F->G H 8. Identify Cause (Oxidation vs. Hydrolysis) G->H Yes K 11. Final Stable Formulation G->K No I 9. Add Stabilizer - Antioxidant (BHT, Vit E) - Chelator (EDTA) - Adjust pH H->I J 10. Re-run Stability Test I->J J->D Iterate

Caption: A workflow for developing and ensuring the stability of a Methyl Pamplemousse formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing Methodology

  • Sample Preparation: Prepare three identical batches of your final formulation containing Methyl Pamplemousse. Package them in the intended final consumer packaging. Also, prepare a control batch of the formulation base without the fragrance.

  • Storage Conditions:

    • Elevated Temperature: Place one set of samples in a stability oven at 40°C. This simulates approximately one year of shelf life for every three months of testing.[16]

    • Light Exposure: Place a second set of samples in a photostability chamber with controlled UV and visible light exposure.

    • Control: Keep the third set at ambient room temperature (approx. 20-25°C), protected from direct light.

  • Evaluation Schedule: Evaluate all samples (including the control) at specific time points: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Parameters to Assess:

    • Visual: Note any changes in color, clarity, or phase separation.

    • Olfactory: On a clean perfume blotter, evaluate the odor profile against the Time 0 control. Note any loss of intensity or the appearance of off-notes.[15]

    • Physicochemical: Measure the pH and viscosity of the formulation to check for drift from the initial specification.

Protocol 2: GC-MS Analysis for Quantifying Degradation

For a precise measurement of stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method.[11]

  • Standard Preparation: Create a calibration curve using known concentrations of pure Methyl Pamplemousse in a suitable solvent (e.g., ethanol).

  • Sample Extraction: At each stability time point, extract a known amount of your formulation into the same solvent. The specific extraction method (e.g., liquid-liquid extraction, SPME) will depend on your product matrix.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will identify them.

  • Quantification: By comparing the peak area of Methyl Pamplemousse in your samples to the calibration curve, you can accurately determine its concentration. A decrease in concentration over time is a direct measure of its degradation.

Visualizing the Stabilization Strategy

The diagram below illustrates the primary degradation pathways for Methyl Pamplemousse and how targeted interventions can protect the molecule, preserving the integrity of your formulation.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_solutions Protective Interventions MP Methyl Pamplemousse (Stable Acetal) Oxidation Oxidative Degradation MP->Oxidation Hydrolysis Acetal Hydrolysis MP->Hydrolysis Stress Stress Factors {UV Light | Heat | Metal Ions} Radicals Free Radicals (O₂•) Stress->Radicals Acid Acidic Conditions (Low pH) Acid->Hydrolysis Radicals->Oxidation Degraded_Ox Degradation Products {Discoloration | Off-Notes} Oxidation->Degraded_Ox Degraded_Hy Degradation Products {Loss of Odor} Hydrolysis->Degraded_Hy Antioxidants Antioxidants (BHT, Tocopherol) Antioxidants->Radicals Neutralize Chelators Chelating Agents (EDTA) Chelators->Stress Inactivate Metals pH_Control pH Buffering / Adjustment (Maintain pH > 4.5) pH_Control->Acid Neutralize

Caption: Degradation pathways of Methyl Pamplemousse and corresponding stabilization strategies.

References

  • BTSA. (n.d.). How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants. Retrieved from [Link][3]

  • BTSA. (n.d.). Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link][6]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link][9]

  • Scentspiracy. (n.d.). Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. Retrieved from [Link][1]

  • BTSA. (n.d.). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. Retrieved from [Link][5]

  • Fragrantica. (n.d.). Methyl Pamplemousse. Retrieved from [Link][2]

  • Givaudan. (n.d.). Methyl Pamplemousse. Retrieved from [Link][10]

  • Orchadia Solutions. (2014). Fragrance Stability. COSSMA. Retrieved from [Link][4]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link][14]

  • Google Patents. (2005). US20050244349A1 - Methods for stabilizing ingredients within cosmetics, personal care and household products. Retrieved from [8]

  • Patsnap Eureka. (2025, July 22). Carbolic Acid in the Stabilization of Fragrance Compounds. Retrieved from [Link][7]

  • IJNRD. (2024, May). 'Scents That Endure: Exploring the Longevity of Perfumes'. International Journal of Novel Research and Development, 9(5). Retrieved from [Link][15]

  • PerfumersWorld. (n.d.). Methyl Pample Mousse. Retrieved from [Link][12]

  • Learn Canyon. (2025, May 8). What Determines Shelf Life In Organic Formulation. Retrieved from [Link][16]

  • Testing Laboratory. (2026, January 9). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link][17]

  • ResearchGate. (2025, August 6). Synthesis and Olfactory Characterization of Sila-Methyl Pamplemousse and Related Odorants with a 2,2,5-Trimethyl-2-silahex-4-ene Skeleton. Retrieved from [Link][18]

Sources

Technical Support Center: Matrix Effects in the Mass Spectetric Analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: Matrix Effects

In mass spectrometry, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal.[2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4]

For a volatile organic compound like this compound, which is an acetal by chemical class, these effects can be particularly pronounced, especially when analyzing complex biological or environmental samples.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects in the analysis of this compound?

A1: Matrix effects in the analysis of this compound, whether by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), stem from several sources:

  • Co-eluting Endogenous/Exogenous Components: Substances from the sample matrix that have similar physicochemical properties to this compound can co-elute and compete for ionization.[2][9] In biological samples, this can include lipids, salts, and other small molecules.[10][11]

  • Ionization Source Competition: In Electrospray Ionization (ESI) for LC-MS, co-eluting compounds can compete for charge at the droplet surface, leading to ion suppression.[9][10] In GC-MS, matrix components can coat the injector liner, creating "active sites" that can either protect the analyte from thermal degradation (enhancement) or cause its degradation (suppression).[12][13]

  • Changes in Droplet Properties (ESI): High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[14][15]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: A common and effective method is to perform a post-extraction spike experiment. This involves comparing the signal response of the analyte in a pure solvent to the response of the analyte spiked into a blank matrix extract that has undergone the full sample preparation procedure.[16]

Scenario Observation Interpretation
No Matrix Effect Analyte response in matrix extract is similar to the response in pure solvent.The sample preparation method effectively removes interfering components.
Ion Suppression Analyte response in matrix extract is significantly lower than in pure solvent.Co-eluting components are hindering the ionization of your analyte.[9]
Ion Enhancement Analyte response in matrix extract is significantly higher than in pure solvent.Co-eluting components are facilitating the ionization of your analyte.[4]

A quantitative assessment can be made by calculating the matrix factor (MF) as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Pure Solvent)

An MF value close to 1 indicates minimal matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most reliable approach to correct for matrix effects.[17][18][19] A SIL-IS is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H).[17][20]

Why it works: The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects.[17][21] By monitoring the ratio of the analyte to the SIL-IS, variations due to matrix effects can be effectively normalized.

Troubleshooting Guides

Guide 1: Addressing Ion Suppression in LC-ESI-MS

Issue: You observe a significantly lower signal for this compound in your sample compared to the standard in pure solvent, and your post-extraction spike experiment confirms ion suppression.

Troubleshooting Workflow:

A Ion Suppression Detected B Optimize Sample Preparation A->B Start Here C Modify Chromatographic Conditions B->C If suppression persists G Problem Resolved B->G D Adjust MS Parameters C->D If suppression persists C->G E Implement Matrix-Matched Calibration D->E If suppression persists D->G F Use a Stable Isotope-Labeled IS E->F For highest accuracy E->G F->G

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Protocol:

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[3][16]

    • Action:

      • Solid-Phase Extraction (SPE): Develop a more selective SPE protocol. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) and elution solvents to better isolate this compound from matrix interferences.

      • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent polarity to improve the partitioning of your analyte away from interfering compounds.

      • Sample Dilution: A simple yet often effective strategy is to dilute the sample extract.[2][3][14] This reduces the concentration of all matrix components, potentially mitigating their suppressive effects.

  • Modify Chromatographic Conditions:

    • Rationale: If sample preparation is insufficient, altering the chromatography can separate the analyte from the co-eluting interferences.[16]

    • Action:

      • Gradient Optimization: Modify the mobile phase gradient to increase the resolution between your analyte and the interfering peaks.[2]

      • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) to alter selectivity.

      • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[14]

  • Adjust Mass Spectrometer Parameters:

    • Rationale: While less effective than the previous steps, optimizing MS settings can sometimes help.

    • Action:

      • Ion Source Parameters: Adjust settings like nebulizer gas flow, drying gas temperature, and capillary voltage to find conditions that favor your analyte's ionization.

      • Alternative Adducts: If you are monitoring the protonated molecule [M+H]+, check if other adducts like [M+NH4]+ or [M+Na]+ are less susceptible to suppression in your matrix.[2]

  • Implement Matrix-Matched Calibration:

    • Rationale: If matrix effects cannot be eliminated, they can be compensated for by preparing calibration standards in a blank matrix that is representative of your samples.[13]

    • Action: Obtain a blank matrix (e.g., plasma, soil extract) that is free of this compound. Prepare your calibration standards by spiking known amounts of the analyte into this blank matrix and subjecting them to the same sample preparation procedure as your unknown samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: This is the most robust method for correcting matrix effects.[19]

    • Action: Synthesize or purchase a SIL version of this compound (e.g., with deuterium or ¹³C labels). Add a known amount of the SIL-IS to all samples, standards, and quality controls at the beginning of the sample preparation process. Quantify using the peak area ratio of the analyte to the SIL-IS.

Guide 2: Managing Matrix-Induced Enhancement in GC-MS

Issue: You observe an unexpectedly high and variable response for this compound in your samples, suggesting matrix-induced signal enhancement.

Troubleshooting Workflow:

A Signal Enhancement Detected B Injector Maintenance & Inertness A->B Start Here C Use Analyte Protectants B->C If enhancement persists F Problem Resolved B->F D Implement Matrix-Matched Calibration C->D Alternative approach C->F E Use a Stable Isotope-Labeled IS D->E For highest accuracy D->F E->F

Caption: Troubleshooting workflow for signal enhancement.

Step-by-Step Protocol:

  • Injector Maintenance and Inertness:

    • Rationale: Matrix-induced enhancement in GC-MS is often caused by non-volatile matrix components coating the GC inlet and liner, masking active sites that would otherwise cause analyte degradation.[12][13] This leads to a higher-than-expected signal.

    • Action:

      • Regular Maintenance: Regularly replace the injector liner and septum.

      • Inert Liners: Use deactivated, inert liners to minimize active sites from the start.

  • Use Analyte Protectants:

    • Rationale: Analyte protectants are compounds added to both samples and standards that mimic the protective effect of the matrix.[22] This equalizes the response between the standards and the samples.

    • Action: Add a small amount of an analyte protectant mixture (e.g., containing sorbitol, gulonolactone) to all your standards and sample extracts before injection.

  • Implement Matrix-Matched Calibration:

    • Rationale: Similar to LC-MS, preparing your calibration standards in a blank matrix will ensure that both the standards and samples experience the same degree of enhancement.[22]

    • Action: Prepare calibration standards in a blank matrix extract and process them alongside your unknown samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: As with ion suppression, a SIL-IS is the most effective way to compensate for matrix-induced enhancement because it will be affected in the same way as the native analyte.[18]

    • Action: Spike all samples, standards, and QCs with a known amount of a SIL version of this compound. Quantify using the peak area ratio.

Regulatory Context and Method Validation

It is crucial to evaluate and control for matrix effects during bioanalytical method validation as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][23][24][25][26][27] These guidelines emphasize the need to demonstrate the accuracy and precision of your method in the presence of the biological matrix.[25][28][29][30][31]

References

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved from [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (n.d.). ACS Publications. Retrieved from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]

  • Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017, September 27). LCGC International. Retrieved from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • This compound. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]

  • Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). MDPI. Retrieved from [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). LCGC International. Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. Retrieved from [Link]

  • Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved from [Link]

  • 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene. (2010, April 8). FooDB. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Matrix effects and selectivity issues in LC-MS-MS. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020, February 11). Agilent. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE. (n.d.). Gsrs. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene (CAS 67674-46-8), a valuable fragrance ingredient known for its fresh, grapefruit-like aroma.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and production managers in successfully scaling this synthesis from the laboratory bench to pilot and production scales.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the acetalization reaction. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.

Q1: My reaction shows low conversion and the yield of the desired acetal is poor. What are the likely causes and how can I improve it?

A1: Low conversion in the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal is a common scale-up challenge, primarily rooted in the reversible nature of the reaction.[3] Several factors can be optimized to drive the equilibrium toward the product.

Potential Causes & Solutions:

  • Presence of Water: Water is a byproduct of the reaction. Its accumulation will shift the equilibrium back towards the starting materials, limiting the final yield.[4] On a large scale, passive drying agents become impractical.

    • Solution A - Chemical Dehydration: Employ a water scavenger. Trimethyl orthoformate (TMOF) is highly effective as it reacts with water to form methanol and methyl formate, and can also serve as a source of the methoxy group.[5][6]

    • Solution B - Physical Dehydration: If the solvent system allows, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.

    • Solution C - Reagent Stoichiometry: Use a large excess of methanol to act as both a reagent and the solvent, pushing the equilibrium forward.

  • Insufficient Catalyst Activity or Loading: The reaction relies on an acid catalyst. Inadequate catalyst concentration will result in slow reaction rates and incomplete conversion.

    • Solution: While strong mineral acids like HCl or H₂SO₄ are effective, they can be corrosive and difficult to remove at scale.[7] Consider using solid acid catalysts like Amberlyst-15 or acidic zeolites, which can be easily filtered out post-reaction.[4][8] For homogeneous catalysts, even trace amounts (e.g., 0.1 mol%) can be highly effective, but ensure accurate dosing, especially at scale.[9]

  • Suboptimal Temperature and Reaction Time: Acetalization kinetics are temperature-dependent.

    • Solution: While the reaction can proceed over a wide temperature range, from -60°C to 50°C, higher temperatures will increase the reaction rate.[9] However, excessively high temperatures can promote side reactions. Monitor the reaction progress using in-process controls (IPC) like GC analysis to determine the optimal endpoint and avoid unnecessary heating.

Troubleshooting Workflow for Low Conversion

Start Low Conversion Detected (via GC-IPC) Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst loading/activity sufficient? Check_Water->Check_Catalyst No Implement_Dehydration Implement Dehydration: - Add TMOF - Use Dean-Stark Check_Water->Implement_Dehydration Yes Check_Temp Are reaction temperature and time optimized? Check_Catalyst->Check_Temp No Optimize_Catalyst Optimize Catalyst: - Increase loading - Switch to solid acid catalyst Check_Catalyst->Optimize_Catalyst Yes End High Conversion Achieved Check_Temp->End No Optimize_Conditions Optimize Conditions: - Increase temperature cautiously - Extend reaction time - Monitor via GC Check_Temp->Optimize_Conditions Yes Implement_Dehydration->Check_Catalyst Optimize_Catalyst->Check_Temp Optimize_Conditions->End

Caption: A workflow for diagnosing and resolving low reaction conversion.

Q2: I'm observing significant side product formation during scale-up. What are these impurities and how can I prevent them?

A2: The starting aldehyde, 2,2,5-trimethyl-4-hexenal, contains functional groups susceptible to side reactions under acidic or thermal stress.

Common Side Products & Mitigation Strategies:

Side ProductPotential CausePrevention Strategy
Hemiacetal Incomplete reaction; an intermediate in the acetalization pathway.[3]Drive the reaction to completion by addressing the points in Q1 (water removal, catalyst, time).
Aldol Condensation Products Self-condensation of the aldehyde, catalyzed by acid.Maintain a moderate reaction temperature. Ensure a sufficiently high concentration of methanol to favor acetalization over self-condensation.
Oxidation Products (Carboxylic Acids) Presence of air (oxygen) with the labile aldehyde functionality.[10]Maintain an inert atmosphere (e.g., nitrogen or argon blanket) over the reaction, especially if heating for prolonged periods.
Knoevenagel-type Products Condensation reactions if other enolizable species are present.[11]Ensure high purity of starting materials and clean reactors to avoid cross-contamination.
Q3: Purification by distillation is proving difficult and giving inconsistent purity. How can I improve the downstream process?

A3: this compound is a volatile organic compound (VOC), and its purification requires careful consideration of its physical properties and stability.[12][13]

Purification Challenges & Solutions:

  • Thermal Instability: Acetals can be sensitive to acid-catalyzed hydrolysis, and this degradation can be accelerated at the high temperatures required for atmospheric distillation.[3][14]

    • Solution: Perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point, minimizing thermal stress and preventing decomposition. The boiling point is approximately 196-201°C at atmospheric pressure.[15]

  • Residual Acid Catalyst: Any remaining acid catalyst will promote decomposition during distillation.

    • Solution: Implement a thorough aqueous workup before distillation. After the reaction is complete, quench the mixture with a weak base like sodium bicarbonate or sodium carbonate solution to neutralize the acid. Wash the organic phase with brine to remove water-soluble impurities.

  • VOC Handling: As a VOC, emissions must be controlled for environmental and safety reasons.

    • Solution: Use a well-ventilated area and ensure the distillation apparatus is connected to a suitable cold trap or scrubber system to capture volatile emissions. Adsorption onto activated carbon is a common method for VOC abatement.[12][16]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

A1: The most direct and industrially favored route is the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol .[1] This is a single-step synthesis from a readily available precursor.

While other classical organic reactions could theoretically be used to construct parts of the molecule, they present significant scale-up challenges:

  • Wittig Reaction: Could form the C=C double bond. However, this route would be multi-step and requires stoichiometric amounts of a phosphonium ylide. The major byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to remove on a large scale, often requiring extensive chromatography, which is undesirable in production.[10][17]

  • Grignard Reaction: Could be used to form C-C bonds in the carbon skeleton. Grignard reactions are highly exothermic and notoriously sensitive to moisture and air.[18][19] Their initiation can be unpredictable, posing a significant safety risk of a runaway reaction when scaled up.[20][21]

The direct acetalization route is preferred for its atom economy, operational simplicity, and more manageable safety profile.

Q2: What are the critical safety considerations for the scale-up of this synthesis?

A2: Safety must be the primary consideration. The main hazards are associated with the reagents and the reaction conditions.

  • Flammability: Methanol and other potential organic solvents are highly flammable. Ensure all reactors and transfer systems are properly grounded to prevent static discharge. Operate in a controlled environment with no ignition sources.

  • Corrosivity: Acid catalysts are corrosive. Use appropriate materials of construction for the reactor and transfer lines. Ensure personnel are equipped with proper personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and lab coats.

  • Exotherm Management: While acetalization is not violently exothermic like a Grignard reaction, a significant exotherm can occur upon addition of the acid catalyst, especially on a large scale. The catalyst should be added slowly and controllably, with efficient reactor cooling and temperature monitoring in place.

  • Pressure Management: The reaction should be performed in a vessel equipped with a pressure relief system, as an uncontrolled exotherm could lead to solvent boiling and over-pressurization.[18]

Q3: Which analytical techniques are essential for process control and final product release?

A3: A robust analytical package is crucial for ensuring batch consistency and final product quality.

AnalysisPurposeMethod
Starting Material ID & Purity Confirm identity and purity of 2,2,5-trimethyl-4-hexenal.GC, NMR, FT-IR
In-Process Control (IPC) Monitor the disappearance of starting material and formation of product.Gas Chromatography (GC)
Water Content Ensure anhydrous conditions in reagents and solvents.Karl Fischer Titration
Final Product Release Confirm identity, purity, and absence of impurities.GC (for purity assay), NMR & FT-IR (for structure), Odor Panel
Q4: Can I use a heterogeneous catalyst, and what are the benefits for scale-up?

A4: Yes, heterogeneous acid catalysts are an excellent choice for scaling up this synthesis.[8]

Examples:

  • Sulfonated polystyrene resins (e.g., Amberlyst-15)

  • Acidic zeolites or clays[4]

Advantages for Scale-Up:

  • Simplified Workup: The catalyst is removed by simple filtration, eliminating the need for aqueous quenching and washing steps. This significantly reduces downstream processing time and waste generation.

  • Catalyst Recyclability: Solid catalysts can often be recovered, washed, and reused for multiple batches, improving process economics.

  • Continuous Flow Compatibility: Heterogeneous catalysts are ideal for packed-bed reactors in a continuous flow setup, which can offer superior heat management, safety, and throughput compared to batch processing.[22]

Q5: What is the mechanism of the acid-catalyzed acetalization?

A5: Understanding the mechanism helps in troubleshooting. It is a sequence of protonation, addition, and elimination steps. Every step in the process is reversible.[3]

Mechanism: Acid-Catalyzed Acetalization

G cluster_steps Aldehyde Aldehyde (R-CHO) Protonation1 Protonation Methanol1 CH3OH Addition1 Nucleophilic Attack H_plus H+ Protonated_Aldehyde Protonated Aldehyde Hemiacetal Hemiacetal Deprotonation1 Deprotonation Protonation2 Protonation Protonated_Hemiacetal Protonated Hemiacetal Elimination Elimination of H2O Carbocation Oxocarbenium Ion Water H2O Carbocation->Water - H2O Addition2 Nucleophilic Attack Acetal Acetal Deprotonation2 Deprotonation Methanol2 CH3OH Protonation1->Protonated_Aldehyde Addition1->Hemiacetal Deprotonation1->Hemiacetal -H+ Protonation2->Protonated_Hemiacetal +H+ Elimination->Carbocation Addition2->Acetal Deprotonation2->Acetal -H+

Caption: The reversible mechanism of acid-catalyzed acetal formation.

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a starting point for laboratory-scale synthesis, which can be adapted for scale-up.

Materials:

  • 2,2,5-trimethyl-4-hexenal (1 eq)

  • Methanol, anhydrous (10-20 eq)

  • Trimethyl orthoformate (TMOF) (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 (0.01-0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Suitable reaction flask, condenser, and magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Charge the flask with 2,2,5-trimethyl-4-hexenal, anhydrous methanol, and trimethyl orthoformate.

  • Catalyst Addition: Begin stirring and add the acid catalyst (e.g., p-TSA). A slight exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture to room temperature. If using a homogeneous catalyst, slowly add saturated sodium bicarbonate solution to neutralize the acid.

  • Workup: Transfer the mixture to a separatory funnel. If an aqueous phase is present, separate the layers. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Isolation: If using a heterogeneous catalyst, filter off the catalyst and wash it with a small amount of methanol. Combine the filtrate and washings.

  • Purification: Concentrate the organic solution under reduced pressure to remove the excess methanol. Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound, as a colorless liquid.

References

  • Google Patents. (2008). WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
  • YMER. (n.d.). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. DOI:10.1039/C8GC03605E. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • University of Georgia. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. DOI: 10.1021/acsomega.8b00516. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). 1,1-Dimethoxy-2,2,5- trimethyl-4-hexene: The Grapefruit Acetal fragrance. Retrieved from [Link]

  • MANN+HUMMEL. (n.d.). VOC filtration: Next-gen solutions against volatile organic compounds. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Alen. (2024). What are Volatile Organic Compounds (VOCs) and How to Remove Them. Retrieved from [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]

  • ACS Omega. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]

  • Condorchem Enviro Solutions. (n.d.). VOC Treatment (Volatile Organic Compounds emissions). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • PubMed. (n.d.). Elimination of volatile organic compounds by biofiltration: a review. Retrieved from [Link]

  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • MIT News. (2021). Study: Indoor air cleaners fall short on removing volatile organic compounds. Retrieved from [Link]

  • ResearchGate. (2016). What are the specific dangers associated with Grignard reagents?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two gas chromatography (GC) methods for the quantitative analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a volatile fragrance component also known as Methyl Pamplemousse. The validation protocols and comparative data presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) <1225>.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals to illustrate the practical application of analytical method validation principles.

Introduction: The Imperative of Method Validation

In the pharmaceutical and allied industries, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][8] For a compound like this compound, which may be a component in a final product or a starting material, a validated analytical method is crucial for quality control, stability testing, and ensuring product consistency.

This guide will compare two common GC-based analytical approaches for the analysis of this volatile organic compound (VOC):

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Method B: Gas Chromatography with Mass Spectrometry (GC-MS)

The physicochemical properties of this compound (Molecular Formula: C₁₁H₂₂O₂, Molecular Weight: ~186.29 g/mol , Boiling Point: 214-215 °C) make it an ideal candidate for GC analysis.[9][10][11]

The Validation Workflow: A Visual Overview

The validation process follows a structured path, assessing various performance characteristics to ensure the method is fit for its purpose.

ValidationWorkflow cluster_Methods Analytical Methods cluster_ValidationParameters Validation Parameters (ICH Q2) MethodA Method A: GC-FID Specificity Specificity MethodA->Specificity Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Robustness Robustness MethodA->Robustness LOQ Quantitation Limit MethodA->LOQ MethodB Method B: GC-MS MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Robustness MethodB->LOQ ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Robustness->ValidationReport LOQ->ValidationReport

Caption: Overall workflow for the validation of analytical methods.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards and quality control samples are prepared by serial dilution of the stock solution in methanol. For accuracy studies, a placebo matrix (e.g., a simple cosmetic base without the active ingredient) is spiked with known concentrations of the analyte.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, split ratio 20:1.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

Method B: Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column and GC conditions: Same as Method A.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full Scan and Selected Ion Monitoring (SIM) mode. For quantification, the primary ion m/z 75 is used.

Validation Parameters: A Comparative Analysis

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][12]

Experimental Protocol:

  • Inject a blank (methanol).

  • Inject a placebo matrix solution.

  • Inject a solution of this compound standard.

  • Inject a spiked placebo sample.

  • If available, inject solutions of known related substances.

Comparison:

ParameterMethod A (GC-FID)Method B (GC-MS)
Blank & Placebo Analysis No interfering peaks observed at the retention time of the analyte.No interfering peaks at the analyte's retention time. Mass spectra of the baseline confirm the absence of co-eluting species.
Peak Purity Not directly assessable. Relies on symmetrical peak shape.Mass spectral analysis across the peak demonstrates spectral homogeneity, confirming peak purity.
Advantage Simple, robust, and widely available.High degree of certainty in analyte identification due to mass spectral data. Can distinguish between co-eluting compounds if they have different mass spectra.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary:

ParameterMethod A (GC-FID)Method B (GC-MS - SIM mode)Acceptance Criteria
Range 10 - 150 µg/mL10 - 150 µg/mLAs defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Concentration LevelMethod A (GC-FID) % Recovery (Mean ± SD)Method B (GC-MS) % Recovery (Mean ± SD)Acceptance Criteria
Low (80%) 99.2 ± 1.1%100.5 ± 0.9%98.0 - 102.0%
Medium (100%) 100.8 ± 0.8%101.2 ± 0.6%98.0 - 102.0%
High (120%) 99.5 ± 1.3%99.8 ± 1.0%98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary:

Precision LevelMethod A (GC-FID) %RSDMethod B (GC-MS) %RSDAcceptance Criteria
Repeatability 0.9%0.7%≤ 2.0%
Intermediate Precision 1.5%1.2%≤ 3.0%

PrecisionConcept cluster_Repeatability Repeatability cluster_Intermediate Intermediate Precision r1 Day 1 r2 Analyst 1 r3 Instrument 1 i1 Day 2 i2 Analyst 2 i3 Instrument 2 Precision Precision Precision->r1 Same Conditions Precision->i1 Different Conditions

Caption: Conceptual difference between repeatability and intermediate precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method parameters.

  • Analyze a standard solution with each modified condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

Data Summary:

Parameter VariedMethod A (GC-FID) EffectMethod B (GC-MS) Effect
Oven Temperature (± 2 °C) Minor shift in retention time, no significant impact on quantification.Minor shift in retention time, no significant impact on quantification or mass spectra.
Carrier Gas Flow (± 0.1 mL/min) Minor shift in retention time, no significant impact on quantification.Minor shift in retention time, no significant impact on quantification or mass spectra.
Inlet Temperature (± 5 °C) No significant impact.No significant impact.

Overall Comparison and Recommendations

FeatureMethod A: GC-FIDMethod B: GC-MS
Selectivity GoodExcellent
Sensitivity GoodExcellent (especially in SIM mode)
Cost of Instrumentation LowerHigher
Ease of Use SimplerMore complex data analysis
Confidence in Identification Based on retention time onlyHigh (retention time + mass spectrum)

Recommendations:

  • For routine quality control where the sample matrix is well-defined and interfering components are not expected, Method A (GC-FID) is a cost-effective, robust, and reliable choice.

  • For formulation development, stability studies where degradation products might be present, or for release testing of high-value products, Method B (GC-MS) is the superior choice. Its excellent selectivity and the ability to confirm the identity of the analyte provide a higher level of analytical certainty.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • United States Pharmacopeia. Validation of Compendial Methods. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Nyman, P. J., Limm, W., Begley, T. H., & Chirtel, S. J. (2012). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 95(2), 529–536. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 67674-46-8). [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • PubChem. This compound. [Link]

Sources

"comparative study of different catalysts for the synthesis of Methyl Pamplemousse"

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of fragrance creation, the synthesis of unique and stable aroma chemicals is paramount. Methyl Pamplemousse (also known as Amarocit® or grapefruit acetal) is a key ingredient in modern perfumery, prized for its vibrant, bitter grapefruit peel aroma with woody undertones.[1][2][3] Its stability, particularly in alkaline media like soaps and detergents, makes it a versatile component in a wide range of consumer products.[4] This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Methyl Pamplemousse, offering researchers and process chemists the insights needed to optimize their synthetic routes for efficiency, selectivity, and sustainability.

The Core Chemistry: Acetalization of 2,2,5-trimethyl-4-hexenal

The industrial synthesis of Methyl Pamplemousse proceeds via the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[4] This reaction involves the nucleophilic addition of two equivalents of methanol to the aldehyde carbonyl group, forming a geminal diether, with the concurrent elimination of water. The choice of catalyst is critical as it dictates the reaction rate, yield, and the ease of product purification.

The Reaction Mechanism

The acetalization reaction is a reversible process that is typically catalyzed by an acid. The mechanism can be summarized in the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2,2,5-trimethyl-4-hexenal, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

  • Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of water: A molecule of water is eliminated, resulting in the formation of a resonance-stabilized carbocation.

  • Second nucleophilic attack: A second molecule of methanol attacks the carbocation.

  • Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable acetal, Methyl Pamplemousse, and regenerate the acid catalyst.

A Comparative Analysis of Catalytic Systems

The ideal catalyst for the synthesis of Methyl Pamplemousse should offer high activity, selectivity, and be easily separable from the reaction mixture. Below, we compare the performance of different classes of catalysts for this transformation.

Homogeneous Acid Catalysts

Homogeneous acid catalysts are soluble in the reaction medium and are widely used in industrial acetal synthesis.

  • Mineral Acids (e.g., Sulfuric Acid, Hydrochloric Acid): These are strong protonic acids that effectively catalyze the acetalization reaction. They are cost-effective and readily available. However, their corrosive nature poses challenges for reactor materials, and their removal from the reaction mixture often requires neutralization steps, leading to the formation of salt waste.

  • Organic Acids (e.g., p-Toluenesulfonic Acid): These are solid organic acids that are often used in laboratory-scale synthesis. While they are effective catalysts, they can be difficult to separate from the product and may not be economically viable for large-scale production.

  • Lewis Acids (e.g., Calcium Chloride, Zinc Chloride): Lewis acids, such as the commonly cited calcium chloride, can also catalyze acetal formation.[4] They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. While often less corrosive than strong mineral acids, they are typically used in stoichiometric or high catalytic loadings and can be challenging to remove completely from the product.

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants and products, offering significant advantages in terms of catalyst separation, recyclability, and reduced waste generation.

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are sulfonic acid-functionalized polymers that act as solid protonic acid catalysts. They exhibit high catalytic activity and can be easily removed from the reaction mixture by simple filtration. Their thermal stability can be a limiting factor, but for the relatively mild conditions of acetalization, they are an excellent choice.

  • Zeolites (e.g., H-ZSM-5, H-Beta): These are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. Their shape-selective properties can be advantageous in certain reactions, although for the synthesis of a relatively small molecule like Methyl Pamplemousse, this may be less critical. Zeolites are highly stable and can be regenerated and reused multiple times.

  • Sulfated Zirconia and Other Solid Superacids: These materials possess very strong acid sites and can be highly effective catalysts for acetalization. They are known for their high thermal stability and resistance to deactivation.

  • Heteropolyacids (e.g., Tungstophosphoric Acid): These are polyoxometalates with strong Brønsted acidity. They can be used in both homogeneous and heterogeneous systems (when supported on a solid carrier). They are highly active catalysts but can be more expensive than other options.

Performance Comparison of Catalytic Systems

The following table summarizes the anticipated performance of different catalyst types for the synthesis of Methyl Pamplemousse based on analogous acetalization reactions reported in the literature.

Catalyst TypeCatalyst ExamplesYieldSelectivityCatalyst SeparationReusabilityEnvironmental Impact
Homogeneous
Mineral AcidsH₂SO₄, HClGood to HighHighDifficult (Neutralization)NoHigh (Corrosion, Salt Waste)
Organic Acidsp-TSAGood to HighHighDifficultNoModerate
Lewis AcidsCaCl₂, ZnCl₂Moderate to GoodHighDifficultNoModerate
Heterogeneous
Ion-Exchange ResinsAmberlyst-15HighHighEasy (Filtration)GoodLow
ZeolitesH-ZSM-5, H-BetaGood to HighHighEasy (Filtration)ExcellentLow
Solid SuperacidsSulfated ZirconiaHighHighEasy (Filtration)ExcellentLow

Experimental Protocols

Detailed methodologies for key catalytic systems are outlined below.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2,5-trimethyl-4-hexenal and an excess of anhydrous methanol (3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain Methyl Pamplemousse.

Protocol 2: Heterogeneous Catalysis using an Acidic Ion-Exchange Resin (e.g., Amberlyst-15)

Materials:

  • 2,2,5-trimethyl-4-hexenal

  • Methanol (anhydrous)

  • Amberlyst-15 resin (pre-dried)

  • Soxhlet extractor (optional, for continuous water removal)

Procedure:

  • Pack a column with pre-dried Amberlyst-15 resin.

  • In a round-bottom flask, dissolve 2,2,5-trimethyl-4-hexenal in an excess of anhydrous methanol.

  • Pass the solution through the packed column at a controlled flow rate. Alternatively, the resin can be added directly to the reaction flask, and the mixture can be stirred at room temperature or with gentle heating. For enhanced water removal, a Soxhlet extractor containing molecular sieves can be incorporated into the setup.

  • Monitor the reaction progress by analyzing the eluate or reaction mixture by GC.

  • Once the reaction is complete, the catalyst can be simply filtered off.

  • The filtrate, containing the product and excess methanol, can be concentrated under reduced pressure.

  • The crude Methyl Pamplemousse can be purified by vacuum distillation.

  • The recovered resin can be washed with methanol, dried, and reused for subsequent batches.

Visualizing the Process

Reaction Pathway

Synthesis_of_Methyl_Pamplemousse Reactant1 2,2,5-trimethyl-4-hexenal Intermediate Hemiacetal Reactant1->Intermediate + Methanol Reactant2 Methanol (2 eq.) Reactant2->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate H+ Product Methyl Pamplemousse Intermediate->Product + Methanol - H2O Byproduct Water

Caption: Synthesis of Methyl Pamplemousse via acid-catalyzed acetalization.

Experimental Workflow Comparison

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H_Start 1. Mix Reactants & Catalyst H_Reaction 2. Reaction with Water Removal H_Start->H_Reaction H_Quench 3. Neutralization H_Reaction->H_Quench H_Extraction 4. Liquid-Liquid Extraction H_Quench->H_Extraction H_Waste Waste (Salt Solution) H_Quench->H_Waste H_Purification 5. Distillation H_Extraction->H_Purification Het_Start 1. Mix Reactants & Catalyst Het_Reaction 2. Reaction Het_Start->Het_Reaction Het_Filter 3. Catalyst Filtration Het_Reaction->Het_Filter Het_Purification 4. Distillation Het_Filter->Het_Purification Het_Recycle Catalyst Recycle Het_Filter->Het_Recycle

Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of Methyl Pamplemousse has significant implications for process efficiency, cost, and environmental impact. While traditional homogeneous catalysts are effective, the trend is shifting towards heterogeneous systems due to their ease of separation and reusability, aligning with the principles of green chemistry.[5] Ion-exchange resins and zeolites, in particular, offer a compelling combination of high activity, selectivity, and operational simplicity.

Future research in this area will likely focus on the development of novel solid acid catalysts with enhanced activity and stability, as well as the optimization of reaction conditions for continuous flow processes. The insights provided in this guide aim to empower researchers to make informed decisions in selecting the most appropriate catalytic system for their specific needs in the synthesis of this important fragrance ingredient.

References

  • ScenTree. Methyl Pamplemousse® (CAS N° 67674-46-8). [Link]

  • YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

  • Scentspiracy. Amarocit / Methyl Pamplemousse (67674-46-8) — Fruity Synthetic Ingredient for Perfumery. [Link]

Sources

A Comparative-Performance Analysis of Acetal-Based Protecting Groups: Spotlight on 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

<

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] Acetal protecting groups, in particular, serve as indispensable tools for the temporary masking of hydroxyl and carbonyl functionalities, safeguarding them from a wide array of reaction conditions.[3][4] This guide provides a comprehensive comparison of the novel acetal, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, with established protecting groups such as dimethoxymethane (DMM), diethoxymethane (DEM), and 2,2-dimethoxypropane (DMP). We will delve into their relative stabilities, ease of formation and cleavage, and provide supporting experimental data to inform your selection process.

Introduction to Acetal Protecting Groups

At their core, acetals are geminal-diether derivatives formed from the reaction of a carbonyl compound with two equivalents of an alcohol, or a diol.[4] Their utility as protecting groups stems from their inherent stability in neutral to strongly basic environments, rendering them inert to common nucleophilic reagents like Grignard reagents and metal hydrides.[5][6] However, this stability is readily reversed under acidic conditions, allowing for facile deprotection and regeneration of the original functional group.[3]

The ideal protecting group should be easy to introduce and remove, stable to the reaction conditions it is meant to endure, and should not introduce unwanted reactivity or stereochemical complexity.[7] This guide will explore how this compound, a structurally unique acetal, measures up to these criteria in comparison to its more conventional counterparts.

A Closer Look at the Contenders

Let's familiarize ourselves with the chemical structures of the acetal protecting groups under consideration:

  • This compound: Also known by the trivial name Methyl Pamplemousse, this compound is characterized by a hexene backbone with two methoxy groups on the sixth carbon and methyl groups at the second and fifth positions.[8] Its molecular formula is C₁₁H₂₂O₂.[8][9]

  • Dimethoxymethane (DMM): Also known as methylal, DMM is the simplest acyclic acetal, formed from formaldehyde and methanol.[10] It is a colorless, volatile liquid.[11]

  • Diethoxymethane (DEM): A colorless, volatile liquid with an agreeable odor, DEM is the diethyl acetal of formaldehyde.[12]

  • 2,2-dimethoxypropane (DMP): Also known as acetone dimethyl acetal, DMP is derived from the condensation of acetone and methanol. It is a versatile reagent used for the protection of diols as acetonides.[13][14]

Comparative Performance Analysis

The efficacy of a protecting group is a multifactorial consideration. Here, we compare our selected acetals across key performance indicators.

Stability Profile

The stability of an acetal protecting group is intrinsically linked to its structure and the electronic and steric environment around the acetal carbon. Generally, acetals are stable under basic, reductive, and oxidative conditions.[3] The primary point of differentiation lies in their lability under acidic conditions.

Protecting GroupStability to Strong Bases (e.g., n-BuLi, LDA)Stability to Grignard ReagentsStability to Metal Hydrides (e.g., LiAlH₄, NaBH₄)Relative Stability to Acidic Hydrolysis
This compound HighHighHighModerate (Expected)
Dimethoxymethane (DMM) / MOM ether HighHighHighHigh[3]
Diethoxymethane (DEM) HighHighHighModerate
2,2-dimethoxypropane (DMP) / Acetonide HighHighHighLow to Moderate[13]

Table 1: Comparative Stability of Acetal Protecting Groups.

The methoxymethyl (MOM) ether derived from DMM is known to be relatively stable, often requiring strong acids like trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl) for cleavage.[3] In contrast, acetonides formed from DMP are generally more labile and can be cleaved under milder acidic conditions.[13] The increased steric hindrance around the acetal carbon in this compound, due to the gem-dimethyl group at the adjacent carbon, is anticipated to confer a moderate level of stability towards acidic hydrolysis, potentially offering a useful intermediate between the robustness of MOM ethers and the lability of acetonides.

Experimental Workflow: Protection and Deprotection

The ease of introducing and removing a protecting group is a critical factor in synthetic efficiency.

Protection of Alcohols:

The formation of acetal-protected alcohols typically involves the reaction of the alcohol with the corresponding acetal reagent in the presence of an acid catalyst. For instance, the protection of an alcohol as a methoxymethyl (MOM) ether using dimethoxymethane often requires activation with phosphorus pentoxide.[10][15]

Deprotection:

Deprotection is almost universally achieved via acid-catalyzed hydrolysis.[16] The choice of acid and reaction conditions can be tailored to the stability of the specific acetal. For instance, the deprotection of a MOM ether might necessitate refluxing in dilute HCl, while a THP ether can often be cleaved with a milder acid like pyridinium p-toluenesulfonate (PPTS).[3][17]

This protocol outlines the general procedure for the formation of an acetonide from a 1,2-diol using 2,2-dimethoxypropane.

Materials:

  • 1,2-diol

  • 2,2-dimethoxypropane (DMP)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or iodine)[18]

  • Anhydrous solvent (e.g., dichloromethane or acetone)

Procedure:

  • Dissolve the 1,2-diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of 2,2-dimethoxypropane to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetonide by column chromatography.

G cluster_protection Protection Workflow Start Start Dissolve Diol Dissolve Diol in Anhydrous Solvent Add DMP Add Excess 2,2-dimethoxypropane Add Catalyst Add Catalytic Acid React Stir at Room Temperature Quench Quench with Mild Base Purify Solvent Removal & Purification End End

Mechanistic Insights

The formation and cleavage of acetals proceed through a series of reversible, acid-catalyzed steps.

Protection Mechanism (Acid-Catalyzed):

  • Protonation of the carbonyl oxygen of the aldehyde or ketone (or the oxygen of an alcohol in the case of transacetalization) by the acid catalyst.

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a hemiacetal.

  • Protonation of the hemiacetal hydroxyl group, followed by elimination of water to form a resonance-stabilized carbocation.

  • Attack of a second alcohol molecule on the carbocation.

  • Deprotonation to yield the acetal and regenerate the acid catalyst.

G

Deprotection Mechanism:

The deprotection is simply the reverse of the protection mechanism, driven by the presence of excess water in an acidic medium.

The Unique Case of this compound

While primarily used in the fragrance and flavor industry for its grapefruit-like aroma, the chemical structure of this compound suggests its potential as a protecting group.[8][19][20] Its synthesis often involves the acetalization of 2,2,5-trimethyl-4-hexenal with methanol.[8] The presence of the bulky trimethylhexene moiety could offer unique selectivity and stability profiles compared to smaller, more common acetal protecting groups. Further research is warranted to fully explore its applications in this context.

Conclusion and Recommendations

The selection of an appropriate acetal protecting group is a nuanced decision that depends on the specific requirements of a synthetic route.

  • For robust protection that can withstand a wide range of conditions, a methoxymethyl (MOM) ether derived from dimethoxymethane is an excellent choice, though its removal requires relatively harsh acidic conditions.[3]

  • For the protection of 1,2- and 1,3-diols , 2,2-dimethoxypropane (DMP) remains a highly effective and widely used reagent, forming acetonides that are readily cleaved under mild acidic conditions.[13][21]

  • This compound presents an intriguing, albeit underexplored, alternative. Its sterically hindered nature may provide a moderate level of stability, potentially allowing for selective deprotection in the presence of more labile protecting groups. Experimental validation of its performance as a protecting group is a promising area for future investigation.

Researchers should carefully consider the stability requirements of their synthetic intermediates and the desired conditions for deprotection when choosing an acetal protecting group. While established reagents like DMM and DMP offer predictable performance, novel structures like this compound may hold the key to overcoming specific synthetic challenges.

References

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Dimethoxymethane. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Chem-Station. (2014, March 21). Acetal Protective Groups. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Methoxymethyl ether. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • National Institutes of Health. (2025, February 15). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane. Retrieved from [Link]

  • YouTube. (2021, March 31). 19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Dimethoxymethane. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • Food and Chemical Toxicology. (2023, April 2). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). Diethoxymethane. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 6,6-dimethoxy-2,5,5-trimethylhex-2-ene and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a key ingredient in the fragrance industry known for its grapefruit-like aroma.[1][2] Utilizing fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this document elucidates the unique spectral signatures of the target molecule. By contrasting its data with structurally significant analogs, including its aldehyde precursor and related alkene variants, we offer a clear framework for the unambiguous identification and differentiation of these compounds. This guide is intended for researchers, quality control analysts, and professionals in the fields of chemical synthesis and fragrance development, providing both foundational data and the causal reasoning behind the observed spectral phenomena.

Introduction: The Chemical Context

This compound, commercially known as Methyl Pamplemousse, is a synthetic acetal valued for its fresh, citrusy, and complex olfactory profile.[1][3] Its molecular structure, featuring a hindered trisubstituted double bond and a gem-dimethoxy group, gives rise to a distinct spectroscopic fingerprint.[4][5] In a laboratory or industrial setting, its synthesis or presence in a complex mixture necessitates precise analytical confirmation. The most common synthetic route involves the acetalization of an α,β-unsaturated aldehyde, 2,2,5-trimethyl-4-hexenal, with methanol.[1][3] This precursor, along with other structurally related alkenes, can pose a challenge for identification without a thorough spectroscopic comparison.

This guide aims to provide that comparison, explaining not just what the spectral differences are, but why they arise from the specific molecular architecture of each compound.

Compounds Under Investigation

The following compounds have been selected for this comparative analysis to highlight the spectroscopic contributions of the key functional groups: the acetal, the carbon-carbon double bond, and the carbonyl group.

Caption: Molecular structures of the target compound and its selected analogs.

Experimental Protocols & Methodologies

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR protocol is critical for unambiguous structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra manually. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This technique provides rapid functional group identification.

Protocol:

  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

  • Background Collection: Record a background spectrum of the clean, empty sample compartment.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and report the wavenumbers (cm⁻¹) of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds like those in this guide.[6]

Protocol:

  • Sample Preparation: Prepare a dilute solution (100 ppm) of the analyte in a volatile solvent such as dichloromethane or hexane.

  • GC Separation: Inject 1 µL of the solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

  • MS Detection: Analyze the eluent using an electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural features.

The overall analytical workflow can be visualized as follows:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Analyte NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Comparison Comparison with Analogs Structure->Comparison Purity->Comparison

Caption: General workflow for the spectroscopic analysis of the target compounds.

Spectroscopic Analysis and Comparison

¹H NMR Spectroscopy

The proton NMR spectrum provides the most detailed information for differentiating these isomers. The key is to analyze the signals from the protons on the double bond (vinylic), adjacent to the oxygen atoms (acetal), and the aldehyde.

Key Differentiators:

  • Target Molecule: The most telling signal is the acetal proton (-CH(OCH₃)₂), which appears as a singlet around 4.2-4.4 ppm . The two methoxy groups (-OCH₃) will produce a sharp singlet (6H) around 3.3 ppm . The vinylic proton (=CH-) will be a triplet around 5.1-5.3 ppm .

  • Analog 1 (Aldehyde): The aldehyde proton (-CHO) is the most downfield signal, appearing as a sharp singlet between 9.3-9.5 ppm .[7] The vinylic proton is deshielded due to conjugation with the carbonyl and shifts downfield to ~6.0-6.2 ppm .

  • Analog 2 (Alkene): This analog lacks any signals in the 3.0-10.0 ppm region. Its vinylic proton signal is similar to the target molecule's, appearing around 5.1-5.2 ppm .

  • Analog 3 (Saturated): This molecule has no signals below ~2.0 ppm. The spectrum consists entirely of overlapping aliphatic signals, making it easily distinguishable.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Compound Name Key Proton Signal Chemical Shift (δ, ppm) Multiplicity
This compound Acetal CH 4.2 - 4.4 Singlet (s)
Methoxy CH₃ ~3.3 Singlet (s)
Vinylic CH 5.1 - 5.3 Triplet (t)
2,5,5-trimethylhex-2-enal Aldehyde CHO 9.3 - 9.5 Singlet (s)
Vinylic CH 6.0 - 6.2 Triplet (t)
2,5,5-trimethyl-2-hexene Vinylic CH 5.1 - 5.2 Triplet (t)

| 2,2,5-trimethylhexane | (No unique signals) | 0.8 - 1.8 | Multiplets (m) |

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, providing a clear count of non-equivalent carbons and identifying key functional group carbons.

Key Differentiators:

  • Target Molecule: The acetal carbon (-C H(OCH₃)₂) is a key marker, appearing around 105-110 ppm . The two methoxy carbons (-OC H₃) are found near 52-55 ppm . The alkene carbons will be in the typical 120-140 ppm range.

  • Analog 1 (Aldehyde): The carbonyl carbon (-C HO) is highly deshielded and provides a definitive signal around 190-195 ppm .

  • Analog 2 (Alkene): The spectrum is defined by the two alkene carbons in the 120-140 ppm region and several aliphatic carbons between 20-40 ppm .

  • Analog 3 (Saturated): The spectrum is simple, containing only sp³-hybridized carbon signals in the 10-40 ppm range.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Compound Name Key Carbon Signal Chemical Shift (δ, ppm)
This compound Acetal C H 105 - 110
Methoxy C H₃ 52 - 55
Alkene C 120 - 140
2,5,5-trimethylhex-2-enal Carbonyl C HO 190 - 195
Alkene C (conjugated) 125 - 160
2,5,5-trimethyl-2-hexene Alkene C 120 - 140

| 2,2,5-trimethylhexane | Aliphatic C | 10 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the carbonyl and ether functionalities that differentiate the target molecule from its aldehyde analog.

Key Differentiators:

  • Target Molecule: The spectrum will be characterized by a medium C=C stretch around 1670 cm⁻¹ and strong C-O ether stretches in the 1150-1050 cm⁻¹ region. The absence of a strong C=O band is crucial.

  • Analog 1 (Aldehyde): A very strong and sharp C=O stretch is the defining feature. Because it is conjugated with a double bond, this band appears at a lower frequency than a typical saturated aldehyde, around 1685-1666 cm⁻¹ .[7][8] A weaker C=C stretch will also be present around 1640 cm⁻¹ .

  • Analog 2 & 3: Both lack strong absorptions in the carbonyl and C-O ether regions. The alkene analog will show a weak C=C stretch near 1670 cm⁻¹ , while the saturated analog will only show C-H stretching and bending vibrations.

Table 3: Comparative IR Data (Neat Film)

Compound Name C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C=C Stretch (cm⁻¹)
This compound Absent ~1100 (Strong) ~1670 (Weak-Med)
2,5,5-trimethylhex-2-enal ~1680 (Very Strong) Absent ~1640 (Medium)
2,5,5-trimethyl-2-hexene Absent Absent ~1670 (Weak-Med)

| 2,2,5-trimethylhexane | Absent | Absent | Absent |

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns. The acetal group, in particular, directs a very predictable fragmentation pathway.

Key Differentiators:

  • Target Molecule: The molecular ion [M]⁺ peak will be observed at m/z 186 .[1] The most characteristic fragmentation is the loss of a methoxy group (-OCH₃) to give a stable oxonium ion at m/z 155 (M-31) . A subsequent loss of methanol is also common.

  • Analog 1 (Aldehyde): The molecular ion [M]⁺ will be at m/z 140 . Aldehydes often undergo McLafferty rearrangement if a gamma-hydrogen is available, as well as cleavage alpha to the carbonyl group.

  • Analog 2 (Alkene): The molecular ion [M]⁺ is at m/z 126 .[9] Fragmentation is dominated by allylic cleavage.

  • Analog 3 (Saturated): The molecular ion [M]⁺ is at m/z 128 . The spectrum will show a classic alkane fragmentation pattern with successive losses of alkyl fragments (e.g., CH₃, C₂H₅).

Table 4: Comparative Mass Spectrometry Data (EI, 70 eV)

Compound Name Molecular Formula MW [M]⁺ (m/z) Key Fragment Ions (m/z)
This compound C₁₁H₂₂O₂ 186.29 186 155 (M-31) , 123, 81
2,5,5-trimethylhex-2-enal C₉H₁₆O 140.22 140 125, 111, 83, 57
2,5,5-trimethyl-2-hexene C₉H₁₈ 126.24 126 111, 70, 55, 41

| 2,2,5-trimethylhexane | C₉H₂₀ | 128.26 | 128 | 113, 71, 57, 43 |

Conclusion

The unambiguous identification of this compound is readily achievable through a multi-technique spectroscopic approach. Each method provides a piece of the structural puzzle, and together they allow for clear differentiation from its common precursor and structural analogs.

  • ¹H NMR definitively identifies the unique acetal proton and methoxy groups.

  • ¹³C NMR confirms the presence of the acetal carbon and, in the case of the aldehyde analog, the highly deshielded carbonyl carbon.

  • IR Spectroscopy provides a rapid and unmistakable confirmation of the presence (or absence) of the carbonyl group in the aldehyde versus the strong C-O ether bands of the target acetal.

  • Mass Spectrometry confirms the molecular weight and shows a characteristic loss of a methoxy radical (m/z 155) for the target compound, a fragmentation pathway unavailable to the analogs.

By leveraging this comparative data, analysts can confidently identify, quantify, and assess the purity of this compound in any research or quality control context.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry.
  • Smolecule. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106766, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545914, 2,5,5-Trimethyl-2-hexene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • ScenTree. (n.d.). Methyl Pamplemousse® (CAS N° 67674-46-8). Retrieved from [Link]

  • ACS Publications. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

Sources

"performance of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene versus other grapefruit odorants"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene and Key Grapefruit Odorants for Researchers and Product Development Professionals

Introduction

The characteristic aroma of grapefruit (Citrus paradisi) is a complex interplay of various volatile organic compounds. While nature provides a blueprint, synthetic chemistry has delivered a palette of molecules that allow for the precise construction and enhancement of grapefruit notes in flavors and fragrances. This guide provides a detailed performance comparison of This compound , a widely used synthetic odorant, against other pivotal grapefruit aroma compounds.

Commonly known by trade names such as Methyl Pamplemousse, Amarocit®, or Pomelocit, this compound offers a fresh, vibrant, and bitter grapefruit peel character.[1][2][3][4] Its performance will be benchmarked against three other significant odorants, each contributing a unique facet to the grapefruit profile:

  • Nootkatone: A naturally occurring sesquiterpene ketone, considered the cornerstone of the grapefruit aroma, providing a powerful woody and peel-like character.[5][6]

  • p-Menth-1-ene-8-thiol (Grapefruit Mercaptan): A sulfur-containing monoterpenoid present in grapefruit at infinitesimal concentrations, yet it is the key contributor to the fruit's characteristic sulfurous and exotic aroma.[2][7]

  • Rhubofix®: A proprietary synthetic molecule with a complex woody, green rhubarb, and grapefruit profile, illustrating the innovative directions in modern perfumery.[8][9]

This guide will delve into their chemical properties, olfactory profiles, and performance metrics, supported by standardized experimental methodologies, to provide scientists and developers with the data-driven insights needed for informed ingredient selection.

Comparative Overview of Physicochemical Properties

The performance of an odorant is intrinsically linked to its physical and chemical properties. Volatility, molecular weight, and polarity influence its diffusion, tenacity, and interaction with product bases. The following table summarizes the key properties of our selected grapefruit odorants.

PropertyThis compoundNootkatonep-Menth-1-ene-8-thiol (Grapefruit Mercaptan)Rhubofix®
Synonyms Methyl Pamplemousse, Grapefruit Acetal, Amarocit®[2][3][10](+)-Nootkatone[5]Thioterpineol[7]Rhubarb oxirane[9]
CAS Number 67674-46-8[3]4674-50-4[5]71159-90-5[11]41816-03-9[8][9]
Molecular Formula C₁₁H₂₂O₂[1][10]C₁₅H₂₂O[5][12]C₁₀H₁₈S[11]C₁₄H₂₀O[9][13]
Molecular Weight 186.29 g/mol [1][14]218.33 g/mol [5]170.32 g/mol [11]204.31 g/mol [9]
Vapor Pressure 16-46 Pa @ 20°C[1]0.001183 mm Hg @ 23°C[5][12]Data not available0.00735 Pa @ 20°C[8]
Boiling Point ~215.6°C (Predicted)[15]170°C[12]110°C[11]281°C[13]
Flash Point >100°C110°C[12]75°C[11]>100°C[13]

Deep Dive into Olfactory Profiles

While all four molecules contribute to a "grapefruit" perception, their individual characters are distinct. Understanding these nuances is critical for sophisticated fragrance and flavor creation.

  • This compound (Methyl Pamplemousse): This synthetic acetal delivers a bright, fresh citrus top note.[2][4] Its profile is defined by a prominent grapefruit peel character, often described as bitter and zesty.[1][2] It also possesses subtle secondary facets, including soapy, woody, green, herbal, and even floral (violet) undertones.[1][2][3] This complexity makes it a versatile ingredient for building modern colognes and boosting vetiver accords.[2][4]

  • Nootkatone: As the principal flavor component of grapefruit, nootkatone provides the soul of the fruit's aroma.[6] Its profile is powerful and tenacious, characterized by a dominant grapefruit peel scent with significant woody and earthy depth, often compared to vetiver.[5][12] Unlike the fleeting nature of many citrus notes, nootkatone has exceptional substantivity, lasting over 48 hours on a smelling strip, making it a valuable top-to-heart note.[5]

  • p-Menth-1-ene-8-thiol (Grapefruit Mercaptan): This thiol is a testament to the power of trace compounds in olfaction. It is responsible for the highly characteristic, sulfurous, and exotic fruity note of grapefruit.[2][7] Its odor is incredibly potent, and it is this sulfury "tropical" aspect that distinguishes grapefruit from many other citrus fruits.[2] In formulations, it is used in extreme dilution to impart authenticity and a juicy, ripe quality.

  • Rhubofix®: This molecule represents a more abstract interpretation of grapefruit. Its primary character is woody, with facets of vetiver.[8][9] This is complemented by a unique and prominent floral-green rhubarb effect and a distinct grapefruit undertone.[8][9] It is used to add verticality and a fresh, spicy character to compositions, blending well with citrus, rose, and aromatic accords.[16][17]

Quantitative Performance: Odor Detection Thresholds

The odor detection threshold—the lowest concentration of a substance detectable by the human nose—is a critical measure of an odorant's potency. A lower threshold indicates a more powerful molecule.

OdorantOdor Detection ThresholdSource(s)
p-Menth-1-ene-8-thiol 0.000034 ng/L in air (equivalent to 3.4 x 10⁻⁵ ppb)[7][18][19][20]
Nootkatone ~800 ppb in water[5][12]
This compound Data not available in searched literature
Rhubofix® Data not available in searched literature[13]

Experimental Protocols for Odorant Evaluation

To ensure scientific integrity, the comparison of odorants relies on standardized and reproducible methodologies. The following protocols are fundamental to the characterization and performance evaluation of aroma chemicals.

Protocol 1: Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique for identifying which volatile compounds in a complex mixture are responsible for its aroma. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: A sample of grapefruit oil or a formulated product is prepared. For liquids, headspace solid-phase microextraction (HS-SPME) is often used to capture volatile compounds without solvent interference. Alternatively, liquid-liquid extraction can be performed.

  • GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column (e.g., HP-5).[21] The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Mass Spectrometer, MS, or Flame Ionization Detector, FID) for compound identification and quantification, while the other is directed to a heated sniffing port.[22]

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

  • Data Correlation: The olfactometry data (an "aromagram") is aligned with the chromatogram from the chemical detector. This allows for the direct correlation of a specific chemical peak with a perceived aroma, confirming its contribution to the overall scent profile.[22]

GCO_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Correlation Sample Grapefruit Oil / Product SPME HS-SPME Extraction Sample->SPME GC Gas Chromatograph (GC) SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) Splitter->MS 50% Sniff Sniffing Port Splitter->Sniff 50% Chromatogram Chromatogram (Chemical Data) MS->Chromatogram Panelist Trained Panelist Sniff->Panelist Aromagram Aromagram (Sensory Data) Panelist->Aromagram Result Odor-Active Compound ID Chromatogram->Result Aromagram->Result

Fig 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol 2: Descriptive Sensory Panel Analysis

This method provides a quantitative description of the sensory attributes of an odorant. It is essential for building a detailed olfactory profile and comparing nuances between molecules.

Methodology:

  • Panelist Selection & Training: Recruit individuals screened for olfactory acuity. Train them extensively to identify and rate the intensity of a wide range of standard odorants.

  • Lexicon Development: The trained panel collaboratively develops a specific list of descriptive terms (the lexicon) that accurately describe the aromas being studied (e.g., "grapefruit peel," "sulfurous," "woody," "green").[23]

  • Sample Evaluation: Samples of each odorant, diluted to a standardized intensity in an inert solvent, are presented to the panelists in a controlled environment. Panelists are blinded to the sample identities.

  • Rating and Data Collection: Using a structured scale (e.g., a 15-point intensity scale), each panelist rates the intensity of every attribute in the lexicon for each sample.[23]

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using Analysis of Variance, ANOVA, and Principal Component Analysis, PCA) to determine significant differences in the sensory profiles of the odorants.

  • Reconstitution (Optional but Recommended): To validate findings, a model aroma can be created by mixing key identified compounds in the same proportions found in the natural product. The sensory profile of this reconstituted model is then compared to the original.[23][24][25]

Sensory_Workflow cluster_setup 1. Setup & Training cluster_eval 2. Evaluation cluster_analysis 3. Analysis & Reporting Selection Panelist Selection Training Olfactory Training Selection->Training Lexicon Lexicon Development Training->Lexicon Eval Individual Evaluation Lexicon->Eval Samples Blinded Samples Samples->Eval Rating Intensity Rating Eval->Rating Collect Data Collection Rating->Collect Stats Statistical Analysis (ANOVA, PCA) Collect->Stats Profile Quantitative Olfactory Profile Stats->Profile

Fig 2: Descriptive Sensory Panel Analysis Workflow.

Summary of Performance and Applications

The choice between these four odorants is dictated by the desired outcome, the product application, and cost considerations.

  • This compound is the workhorse for creating a bright, fresh, and recognizable grapefruit top note. Its versatility and stability make it suitable for a wide range of applications, from fine fragrances to functional products like soaps and detergents.[4][26] It provides the main citrusy body without the extreme potency or sulfury notes of other molecules.

  • Nootkatone is indispensable for authentic, high-impact, and long-lasting grapefruit character. Its woody depth and exceptional tenacity make it ideal for fine fragrances where a sophisticated and persistent citrus-woody theme is desired.[5][12] Its status as a natural product (when sourced appropriately) and its additional functionality as an insect repellent also expand its applications.[5][6]

  • p-Menth-1-ene-8-thiol is a powerful specialist. It is used as an effect chemical in trace amounts to impart the unmistakable "real" grapefruit signature. Its function is not to build the bulk of the aroma but to add a critical layer of authenticity and juicy freshness that is otherwise impossible to achieve.[2][24]

  • Rhubofix® is a modern, creative tool. It is chosen when the goal is not a simple grapefruit reproduction but a more complex fragrance with green, woody, and grapefruit facets. It excels in creating novel accords, such as enhancing the aromatic notes of a citrus blend or adding a grapefruit twist to a vetiver or rose theme.[8][16]

Conclusion

The performance landscape of grapefruit odorants is a clear example of structure-activity relationships in olfaction. This compound (Methyl Pamplemousse) serves as an excellent and versatile foundation, providing a clean and fresh grapefruit peel note suitable for broad applications. For unparalleled authenticity and potency, p-menth-1-ene-8-thiol is essential, delivering the characteristic sulfurous note at infinitesimal concentrations. For tenacity and a deep, woody-citrus character, Nootkatone is the gold standard. Finally, for innovative and complex compositions, molecules like Rhubofix® offer novel profiles that blend grapefruit with other desirable notes like rhubarb and woods. A comprehensive understanding of these molecules' distinct olfactory and physicochemical properties empowers researchers and developers to select the optimal ingredient to achieve their desired sensory target with precision and creativity.

References

  • This compound. (n.d.). Smolecule.
  • Methyl Pamplemousse. (n.d.). Fragrantica. Retrieved January 17, 2026, from [Link]

  • Grapefruit mercaptan. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). The Fragrance Conservatory. Retrieved January 17, 2026, from [Link]

  • Nootkatone (CAS: 4674-50-4). (n.d.). Premium Zesty Synthetic Ingredient for Perfumery. Retrieved January 17, 2026, from [Link]

  • Grapefruit Mercaptan (CAS N° 71159-90-5). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

  • (+)-Nootkatone, the flavor of grapefruit. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Rhubofix (41816-03-9). (n.d.). Premium Synthetic Ingredient for Perfumery - Scentspiracy. Retrieved January 17, 2026, from [Link]

  • Rhubofix® (CAS N° 41816-03-9). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

  • rhubarb oxirane rhubofix (Firmenich). (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

  • Rhubofix® (Firmenich). (n.d.). The Perfumers Apprentice. Retrieved January 17, 2026, from [Link]

  • Aroma Active Internal Standards for Gas Chromatography-Olfactometry of Grapefruit Juices. (n.d.). DeepDyve. Retrieved January 17, 2026, from [Link]

  • Characterization of aroma‐impact compounds in cold‐pressed grapefruit oil using time–intensity GC–olfactometry and GC–MS. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nootkatone (CAS N° 4674-50-4). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

  • Nootkatone (CAS N° 4674-50-4). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

  • Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Natural Nootkatone 80-85% - SAFETY DATA SHEET. (n.d.). iff.com. Retrieved January 17, 2026, from [Link]

  • Evaluation of key aroma compounds in hand-squeezed grapefruit juice (Citrus paradisi Macfayden) by quantitation and flavor reconstitution experiments. (2000). PubMed. Retrieved January 17, 2026, from [Link]

  • Aroma profile of grapefruit original sample and the aroma recombination by the sensory panel. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. (2000). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. (2016). Technische Universität München. Retrieved January 17, 2026, from [Link]

  • Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. (2016). PubMed. Retrieved January 17, 2026, from [Link]

  • Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice ( Citrus paradisi Macfayden ) by Quantitation and Flavor Reconstitution Experiments. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determinants of sensory acceptability in grapefruit. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantitative composition of cold-pressed grapefruit oil. (1981). ACS Publications. Retrieved January 17, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. (2023). Elsevier. Retrieved January 17, 2026, from [Link]

  • Chemical Composition, Antimicrobial, Antioxidant, and Antiproliferative Properties of Grapefruit Essential Oil Prepared by Molecular Distillation. (2019). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Methyl Pample Mousse. (n.d.). PerfumersWorld. Retrieved January 17, 2026, from [Link]

  • Methyl Pamplemousse® (CAS N° 67674-46-8). (n.d.). ScenTree. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, the specificity of our compounds is paramount. A molecule that interacts with unintended targets can produce misleading data, confound results, and lead to significant setbacks in the development pipeline. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, using the fragrance ingredient 6,6-dimethoxy-2,5,5-trimethylhex-2-ene as a case study. While this molecule is primarily known for its grapefruit-like aroma, its evaluation in biological assays necessitates a thorough understanding of its specificity.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the rationale necessary to design self-validating studies that ensure the trustworthiness of your findings.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity is the binding of an antibody, receptor, or other biological detection agent to a substance that is structurally similar, but not identical, to the intended target analyte.[3][4][5] This phenomenon can lead to false-positive signals or an overestimation of the analyte's concentration, compromising the integrity of the assay.[6][7] For a compound like this compound, an acetal with a unique trimethylhexene backbone, assessing its potential to interact with off-target biological molecules is a critical step before its biological effects can be confidently characterized.[8][9]

A systematic approach to evaluating cross-reactivity is essential. The following workflow provides a logical progression from initial planning to final data interpretation.

Cross_Reactivity_Workflow cluster_Plan Phase 1: Study Design & Planning cluster_Exec Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis & Interpretation A Identify Potential Cross-Reactants (Structural Analogs, Metabolites) B Select Relevant Biological Assays (e.g., Receptor Binding, Immunoassays) A->B C Define Acceptance Criteria (e.g., <1% Cross-Reactivity) B->C D Assay Validation & Optimization (e.g., Titrate Antibodies/Receptors) C->D E Generate Competition Curves (Test Compound vs. Target Analyte) D->E F Acquire & Process Raw Data E->F G Calculate IC50 Values F->G H Determine Percent Cross-Reactivity G->H I Compare Against Criteria & Report H->I

Caption: High-level workflow for a cross-reactivity study.

Comparative Analysis in a Receptor Binding Assay

Receptor binding assays are fundamental for determining if a compound interacts with a specific protein target.[10] A competitive binding format is particularly useful for assessing cross-reactivity, as it measures the ability of a test compound to displace a known, labeled ligand from its receptor.[11][12] This provides a quantitative measure of binding affinity for the test compound.[13]

Rationale for Experimental Design

The goal is to determine the concentration of our test compound, this compound, required to inhibit 50% of the binding of a high-affinity radioligand (the IC50). By comparing this IC50 to that of the unlabeled version of the radioligand (the positive control), we can calculate the relative binding affinity, or cross-reactivity. We include structural analogs to understand which parts of the molecule might contribute to any observed off-target binding.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Preparation of Receptor Membranes:

    • Culture cells known to express the receptor of interest (e.g., HEK-293 cells transfected with the target receptor).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer to create a membrane preparation.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). This step ensures a consistent amount of receptor is used in each reaction.

  • Assay Setup:

    • In a 96-well filter plate, add a constant, low concentration (typically at or below the Kd) of a suitable radioligand (e.g., ³H-labeled).

    • Add serial dilutions of the unlabeled test compounds:

      • This compound

      • Structural Analog 1 (e.g., without methoxy groups)

      • Structural Analog 2 (e.g., different alkyl chain)

      • Positive Control (unlabeled version of the radioligand)

    • Add the diluted receptor membrane preparation to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate for a predetermined time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[14]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.[14]

    • Plot the data as percent inhibition versus the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 for each compound.[12]

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Positive Control / IC50 of Test Compound) x 100

Hypothetical Data & Interpretation
CompoundIC50 (nM)% Cross-ReactivityInterpretation
Positive Control15100%High affinity for the target receptor.
This compound >10,000 <0.15% Negligible cross-reactivity.
Structural Analog 18,5000.18%Very low cross-reactivity.
Structural Analog 2>10,000<0.15%Negligible cross-reactivity.

Table 1. Example data from a competitive receptor binding assay.

The hypothetical data in Table 1 strongly suggest that this compound has a very low affinity for the tested receptor, indicating high specificity in this context.

Evaluation in an Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays like ELISA are susceptible to cross-reactivity, especially when detecting small molecules that may share structural motifs (epitopes) with other compounds in the sample.[4][15] A competitive ELISA format is ideal for assessing the specificity of antibodies intended for the detection of a target analyte.[6]

Rationale for Experimental Design

In this scenario, we test the ability of this compound to interfere with the binding of a primary antibody to its target antigen, which has been immobilized on the ELISA plate. High concentrations of a cross-reacting compound will prevent the antibody from binding to the plate, resulting in a low signal.

Detailed Protocol: Competitive ELISA
  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target antigen (e.g., a protein-conjugated version of the analyte of interest) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer).

    • Incubate overnight at 4°C to allow for passive adsorption.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.[16]

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well. This is a critical step to prevent non-specific binding of the antibody to the plastic surface of the well, which would otherwise cause high background signal.[16][17]

    • Incubate for 1-2 hours at room temperature, then wash the plate again.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with serial dilutions of the test compounds (this compound, its analogs, and the free target analyte as a positive control).

    • Transfer these mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours. During this time, the test compounds and the coated antigen will compete for binding to the primary antibody.

  • Detection & Quantification:

    • Wash the plate thoroughly to remove any unbound primary antibody.

    • Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that specifically binds to the primary antibody.

    • Incubate for 1 hour at room temperature, then wash again.

    • Add the enzyme substrate (e.g., TMB). A color change will occur in wells where the enzyme is present.

    • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance on a microplate reader.

    • Calculate the IC50 and percent cross-reactivity as described in the receptor binding assay section.

Downstream Implications of Off-Target Binding

Even low-affinity, off-target binding can have significant biological consequences if the compound inadvertently modulates a critical signaling pathway. For example, if this compound were to cross-react with a G-protein coupled receptor (GPCR), it could trigger a cascade of intracellular events, leading to unintended cellular responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Off-Target Ligand (e.g., Test Compound) GPCR GPCR Ligand->GPCR Unintended Binding G_Protein G-Protein Complex GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation & Downstream Effects

Caption: Potential impact of off-target GPCR binding.

Conclusion

The rigorous assessment of cross-reactivity is an indispensable component of preclinical research and drug development. This guide provides a detailed, rationale-driven framework for evaluating the specificity of this compound. By employing validated competitive binding assays (such as radioligand binding and ELISA), generating quantitative IC50 data, and comparing against relevant structural analogs, researchers can build a comprehensive specificity profile. The hypothetical data presented herein illustrate a favorable outcome, suggesting that this compound is highly specific and unlikely to produce confounding results in the tested biological systems. This systematic approach ensures the generation of reliable, high-quality data, fostering confidence in the continued investigation of any novel compound.

References

  • About Ligand Binding Assays . Gifford Bioscience. [Link]

  • Specificity and Cross-Reactivity . NCBI Bookshelf. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery . NCBI Bookshelf. [Link]

  • Antibody Cross Reactivity And How To Avoid It? . ELISA kit. [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8 . Food and Chemical Toxicology via ScienceDirect. [Link]

  • In vitro receptor binding assays: General methods and considerations . ResearchGate. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding . Boster Biological Technology. [Link]

  • cross-reactivity in immunoassays . CANDOR Bioscience GmbH. [Link]

  • Cross-reactivity . Wikipedia. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection . National Institutes of Health (NIH). [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . MDPI. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • 6,6-DIMETHOXY-2,5,5-TRIMETHYL-2-HEXENE . Global Substance Registration System (GSRS). [Link]

  • Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853) . FooDB. [Link]

  • This compound . The Fragrance Conservatory. [Link]

Sources

A Definitive Guide to the Structural Confirmation of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific integrity. While routine 1D NMR (¹H and ¹³C) provides a foundational sketch, complex molecules or those with numerous non-protonated centers often present ambiguities. This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively confirm the structure of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, a fragrance ingredient also known as Methyl Pamplemousse.[1][2][3] We will move beyond simply listing steps to explain the causality behind the experimental choices, demonstrating how a suite of 2D NMR experiments forms a self-validating system for structural elucidation.[4][5][6]

The Analytical Challenge: Beyond 1D NMR

The structure of this compound (Figure 1) contains several features that can complicate analysis by 1D NMR alone: a quaternary carbon (C5), an acetal carbon (C6), and multiple methyl groups whose signals could be close in chemical shift. A 1D ¹H NMR spectrum would show the requisite signals, but definitively assigning connectivity—for instance, proving the link between the C4 methylene group and the C5 quaternary center—requires through-bond correlation data that only 2D NMR can provide.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.[7]

To address this, we employ a trio of powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To map the proton-proton (¹H-¹H) coupling network.[8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct, one-bond correlations between protons and the carbons they are attached to (¹J-coupling).[11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range correlations between protons and carbons over 2 to 4 bonds, which is critical for connecting spin systems and identifying quaternary carbons.[15][16][17]

Predicted Spectral Data and Atom Numbering

Before acquiring data, a crucial step is to predict the expected chemical shifts based on known values for similar chemical environments.[18][19][20][21] This provides a hypothesis against which to test the experimental data. The atoms are numbered as shown below for clarity.

Numbered structure of this compound for NMR assignment.Figure 2. Atom Numbering for NMR Assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom #GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1CH₃~1.7~25Vinylic methyl, deshielded by C=C bond.
2C-~132Quaternary alkene carbon.
3CH~5.1-5.3~125Vinylic proton, deshielded.[19]
4CH₂~2.0~45Allylic methylene, deshielded by C=C bond.
5C-~35Quaternary alkyl carbon.[21]
6CH~4.3~105Acetal proton, deshielded by two oxygens.
7, 82 x CH₃~0.9~25Gem-dimethyl group on C5.
92 x OCH₃~3.3~53Methoxy groups on the acetal.

Experimental Workflow

A robust and reproducible experimental protocol is fundamental to acquiring high-quality data. The overall workflow is a logical progression from sample preparation to the sequential acquisition of complementary 2D spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~10-20 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire 1D ¹H and ¹³C Spectra prep3->acq1 acq2 Acquire ¹H-¹H COSY acq1->acq2 acq3 Acquire ¹H-¹³C HSQC acq2->acq3 acq4 Acquire ¹H-¹³C HMBC acq3->acq4 an1 Assign ¹H-¹H spin systems (COSY) acq4->an1 an2 Assign direct ¹H-¹³C pairs (HSQC) an1->an2 an3 Connect fragments via long-range correlations (HMBC) an2->an3 an4 Confirm Final Structure an3->an4

Caption: Overall experimental and analytical workflow.
Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its single, well-defined residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

    • COSY: A standard gradient-selected COSY (gCOSY) experiment is sufficient. Key parameter: Ensure the spectral width covers all proton signals.

    • HSQC: A multiplicity-edited (or DEPT-edited) HSQC is highly recommended. This experiment not only correlates ¹H and ¹³C signals but also provides information about the number of attached protons (CH, CH₂, CH₃), which serves as an excellent cross-check.[22]

    • HMBC: Acquire a gradient-selected HMBC experiment. Key parameter: The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is typical for detecting 2- and 3-bond correlations.[11]

Data Interpretation: Assembling the Molecular Puzzle

Part A: Defining Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[23][24] This allows for the assembly of distinct molecular fragments or "spin systems."

For our target molecule, we expect to see a single, isolated spin system.

  • Key Correlation: A cross-peak will be observed between the vinylic proton (H3) and the allylic methylene protons (H4). This definitively connects these two groups.

  • No Other Correlations: The methyl protons (H1, H7, H8, H9) and the acetal proton (H6) are all singlets in the ¹H spectrum and will not show COSY cross-peaks as they lack adjacent proton coupling partners. They will only appear as signals on the diagonal.[9]

G cluster_protons cluster_carbons H1 H1 (~1.7 ppm) C2 C2 (quat) H1->C2 C3 C3 H1->C3 H3 H3 (~5.2 ppm) H3->C2 H4 H4 (~2.0 ppm) H4->C2 C5 C5 (quat) H4->C5 H4->C3 H78 H7/8 (~0.9 ppm) H78->C5 C6 C6 (acetal) H78->C6 C4 C4 H78->C4 H9 H9 (~3.3 ppm) H9->C6

Caption: Key long-range ¹H-¹³C HMBC correlations.

Conclusion: A Self-Validating Structural Proof

By systematically interpreting the data from COSY, HSQC, and HMBC experiments, we construct an unambiguous and self-validating picture of the molecular structure.

  • COSY established the H3-H4 connectivity.

  • HSQC definitively linked all protonated carbons to their attached protons.

  • HMBC provided the critical long-range correlations that connected the vinylic end of the molecule to the gem-dimethyl group through the C5 quaternary center, and confirmed the placement of the dimethoxy acetal at C6.

This multi-faceted approach leaves no room for ambiguity. Unlike other techniques such as mass spectrometry, which provides information on molecular weight and fragmentation patterns,[1] the complete set of 2D NMR data provides a direct map of the covalent bonding framework. This guide demonstrates that by combining these powerful NMR techniques, researchers can achieve the highest level of confidence in their structural assignments, a critical requirement for publication, patenting, and regulatory submission.

References

  • Organic Structure Determination Using 2D NMR Spectroscopy: A Problem-Based Approach. (n.d.). Advanced Organic Chemistry.
  • HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University.
  • This compound. (n.d.). Smolecule.
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1411-1416.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.
  • NMR Chemical Shifts of Alkanes. (n.d.). Scribd.
  • Measuring methods available and examples of their applications 2D HMBC. (n.d.). CEITEC.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very long-range correlations (nJ(C,H) n > 3) in HMBC spectra. Natural Product Communications, 3(3).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • HMBC vs. H2BC. (2017). University of Ottawa NMR Facility Blog.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments Magnetic Resonance.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem.
  • Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. (2008). Semantic Scholar.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.
  • Measuring methods available and examples of their applications COSY. (n.d.). CEITEC.
  • Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia.
  • COSY | NMR Core Facility. (n.d.). Columbia University.
  • COSY NMR. (2014). Organic Spectroscopy International.
  • Alkanes. (n.d.). OpenOChem Learn.
  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • This compound. (n.d.). The Fragrance Conservatory.
  • Methyl Pamplemousse® (CAS N° 67674-46-8). (n.d.). ScenTree.
  • This compound. (n.d.). PubChem.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.

Sources

Navigating the Analytical Maze: An Inter-laboratory Comparison for the Quantification of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust and Reproducible Analysis

In the landscape of fragrance and flavor development, the precise and accurate quantification of aroma compounds is paramount. One such compound, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, also known as Methyl Pamplemousse, presents a unique analytical challenge due to its volatility and complex matrix presence.[1] This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for this compound, offering insights into best practices and robust protocols for researchers, scientists, and drug development professionals.

The imperative for such a comparative study stems from the inherent variability observed in analytical measurements across different laboratories.[2] Factors such as instrumentation, sample preparation, and data analysis can significantly influence the final reported concentration, leading to discrepancies that can impact product development and quality control. This guide aims to illuminate these variables and provide a framework for achieving consistent and reliable results.

The Compound in Focus: this compound

This compound is an acetal with the molecular formula C11H22O2.[3][4] It is characterized by a fresh, citrusy, grapefruit-peel-like aroma, making it a valuable ingredient in the fragrance industry.[1][5] Understanding its chemical and physical properties is the first step in developing a robust analytical method.

Key Properties:

  • Molecular Weight: 186.29 g/mol [1][3]

  • Boiling Point: 214.00 to 215.00 °C @ 760.00 mm Hg[3]

  • Appearance: Colorless to pale yellow liquid[5]

  • Solubility: Sparingly soluble in water[3]

The Analytical Arena: Comparing Methodologies

The primary analytical technique for volatile organic compounds (VOCs) like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.[6][7] This combination provides both separation and identification capabilities, crucial for complex sample matrices. While High-Performance Liquid Chromatography (HPLC) can also be used, GC-MS is generally the gold standard for VOC analysis.[7][8]

This inter-laboratory study involved three laboratories (Lab A, Lab B, and Lab C) employing different GC-MS methodologies to quantify a certified reference material of this compound. The core of the comparison lies in evaluating the impact of different sample introduction techniques and GC column polarities on the accuracy and precision of the results.

Experimental Design: A Step-by-Step Protocol

To ensure a self-validating system, a rigorous experimental protocol was established. The following steps outline the methodologies employed by the participating laboratories.

1. Sample Preparation:

  • A certified reference material (CRM) of this compound was procured.

  • A stock solution of 1000 µg/mL was prepared in methanol.

  • A series of calibration standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution.

  • Three quality control (QC) samples (low, mid, and high concentration) were prepared independently.

2. Instrumentation and Analytical Conditions:

The key variations in the analytical setups across the three laboratories are detailed in the table below.

ParameterLab ALab BLab C
GC-MS System Agilent 7890B GC / 5977A MSShimadzu GC-2010 Plus / QP2020 MSThermo Scientific TRACE 1310 GC / ISQ 7000 MS
Sample Introduction Splitless InjectionHeadspace (HS)Solid-Phase Microextraction (SPME)
GC Column DB-5ms (non-polar)DB-WAX (polar)HP-5ms (non-polar)
Injector Temp. 250 °C150 °C (HS Syringe)250 °C
Oven Program 50°C (1 min), ramp to 280°C at 10°C/min, hold 5 min40°C (2 min), ramp to 240°C at 8°C/min, hold 10 min50°C (1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas HeliumHeliumHelium
MS Ion Source Temp. 230 °C200 °C250 °C
MS Quad Temp. 150 °C150 °C150 °C
Acquisition Mode Scan (m/z 40-450)Scan (m/z 40-450)Scan (m/z 40-450)

Causality behind Experimental Choices:

  • Sample Introduction: The choice of sample introduction technique is critical for VOC analysis.

    • Splitless injection (Lab A & C): This technique is suitable for trace-level analysis but can be prone to matrix effects.

    • Headspace (Lab B): This method is ideal for volatile compounds in solid or liquid matrices, minimizing matrix interference by analyzing the vapor phase.[6]

    • SPME (Lab C): SPME is a solvent-free extraction technique that concentrates analytes, offering high sensitivity.[9]

  • GC Column Polarity: The column's stationary phase chemistry dictates the separation of compounds.

    • Non-polar columns (DB-5ms, HP-5ms): These are general-purpose columns that separate compounds primarily based on their boiling points.

    • Polar column (DB-WAX): This column provides a different selectivity, which can be advantageous for resolving co-eluting peaks in complex mixtures.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow employed in this inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison CRM Certified Reference Material Stock Stock Solution (1000 µg/mL) CRM->Stock Cal Calibration Standards Stock->Cal QC Quality Control Samples Stock->QC LabA Lab A (Splitless, Non-polar column) Cal->LabA LabB Lab B (Headspace, Polar column) Cal->LabB LabC Lab C (SPME, Non-polar column) Cal->LabC QC->LabA QC->LabB QC->LabC Quant Quantification LabA->Quant LabB->Quant LabC->Quant Stats Statistical Analysis Quant->Stats Compare Method Comparison Stats->Compare G cluster_harmonization Method Harmonization Pathway Define Define Analytical Requirements Develop Develop Standardized Protocol Define->Develop Validate Single-Lab Validation Develop->Validate Interlab Inter-laboratory Comparison Validate->Interlab Harmonize Harmonized & Validated Method Interlab->Harmonize

Caption: Logical steps for achieving a harmonized and validated analytical method.

Conclusion and Recommendations

This inter-laboratory comparison highlights the critical role of methodology in the accurate and precise quantification of this compound. While all three laboratories produced acceptable precision, the choice of sample introduction technique significantly influenced the accuracy of the results.

Based on these findings, the following recommendations are proposed:

  • For Routine Analysis: A splitless injection method with a non-polar GC column provides a good balance of accuracy, precision, and ease of use for the analysis of this compound in relatively clean matrices.

  • For High-Throughput Screening: Automated headspace or SPME methods can be highly effective, but careful optimization and validation are crucial to mitigate potential biases.

  • Importance of Method Validation: Regardless of the chosen methodology, rigorous method validation is essential to ensure that the analytical procedure is fit for its intended purpose. [10][11]This includes assessing parameters such as accuracy, precision, specificity, linearity, and robustness. [10][12]* Harmonization Efforts: For collaborative studies or when comparing data across different sites, the development and implementation of a harmonized analytical protocol are paramount to ensure data comparability.

By understanding the nuances of different analytical techniques and adhering to best practices in method validation, researchers and scientists can navigate the analytical maze and achieve robust, reliable, and reproducible results for the analysis of this compound and other critical flavor and fragrance compounds.

References

  • This compound - SIELC Technologies. (2018, February 16).
  • This compound - Smolecule.
  • Su, Y., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 160, 1-7. Retrieved from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - RU.
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389–402.
  • Spadaccino, F., et al. (2022). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Journal of Breath Research, 16(4), 046001. Retrieved from [Link]

  • Zaugg, S. D., et al. (2012). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 84(11), 4878–4887. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. Food and Chemical Toxicology, 176, 113758.
  • This compound - PubChem. Retrieved from [Link]

  • Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853) - FooDB. (2010, April 8). Retrieved from [Link]

  • Analysis of volatile organic compounds using gas chromatography - ResearchGate. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Validation of analytical methods and laboratory procedures for chemical measurements - ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Retrieved from [Link]

  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? - YouTube. Retrieved from [Link]

  • Inter-laboratory studies in analytical chemistry | Request PDF - ResearchGate. Retrieved from [Link]

  • Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA. (2022, March 21). Retrieved from [Link]

  • Performance of Laboratories Analyzing Organic Solvents in the Proficiency Analytical Testing Program - CDC Stacks. Retrieved from [Link]

  • Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods | Analytical Chemistry - ACS Publications. Retrieved from [Link]

Sources

"correlation of sensory panel data with instrumental analysis of Methyl Pamplemousse"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Correlating Sensory Panel Data with Instrumental Analysis of Methyl Pamplemousse

Introduction: Bridging Human Perception and Analytical Chemistry

Methyl Pamplemousse (6,6-dimethoxy-2,5,5-trimethylhex-2-ene) is a widely utilized fragrance ingredient celebrated for its vibrant, grapefruit-like character.[1] Its profile is often described as possessing a fresh bitterness with citrus, woody, and green nuances.[1][2] For researchers and product developers, quantifying this complex sensory experience and linking it to its chemical composition is a critical challenge. While instrumental analysis like Gas Chromatography-Mass Spectrometry (GC-MS) provides precise chemical data, it cannot capture the holistic and often subjective experience of aroma.[3] Conversely, sensory panels offer invaluable insight into human perception but can be influenced by subjectivity.[3]

This guide provides a comprehensive framework for correlating sensory panel data with instrumental analysis of Methyl Pamplemousse. By integrating these two powerful methodologies, we can build robust models that translate chemical measurements into predictable sensory outcomes. This approach is fundamental for ensuring product consistency, optimizing formulations, and innovating in the fields of fragrance, flavor, and consumer products.[3][4] We will explore the causality behind experimental design, detail validated protocols for both sensory and instrumental analysis, and demonstrate the application of multivariate statistics to create a powerful predictive model.

Part 1: The Human Instrument - Quantitative Descriptive Analysis (QDA)

To quantify the sensory profile of Methyl Pamplemousse, a trained human panel is essential. Unlike consumer preference tests, which gauge liking, descriptive analysis uses trained panelists as analytical instruments to identify and measure the intensity of specific sensory attributes.[5][6][7] The Quantitative Descriptive Analysis (QDA®) method is particularly effective as it generates statistically robust data from independent panelists, which is ideal for correlation with instrumental measurements.[6]

Experimental Rationale: Why QDA?

The choice of QDA is deliberate. It relies on a panelist-generated vocabulary, ensuring the terminology is relevant and intuitive to the product category.[8] Furthermore, the use of a continuous intensity scale allows for the capture of subtle differences between samples, providing the granular data necessary for powerful statistical correlation.[6] The extensive training, which can range from 40 to 120 hours, calibrates the panelists to ensure they evaluate attributes consistently, minimizing variability and increasing the reliability of the data.[6][7]

Protocol for Sensory Panel Evaluation
  • Panelist Selection & Training:

    • Recruit 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.[7]

    • Conduct initial screening for olfactory sensitivity using standard aroma identification tests.

    • Begin training by presenting a wide range of reference standards representing citrus, bitter, green, woody, and other relevant aroma categories to develop a common language.[8][9] The panel leader facilitates discussion to build consensus on the terms.

  • Lexicon Development:

    • Present the panel with various samples containing Methyl Pamplemousse at different concentrations and in different bases.

    • In open discussion, panelists generate a comprehensive list of descriptive terms for the aroma profile.[8]

    • The panel, guided by the panel leader, refines this list into a final lexicon of 8-12 key attributes, complete with clear definitions and corresponding reference standards. This step is crucial for concept alignment.[8]

  • Quantitative Evaluation:

    • Panelists independently evaluate samples in controlled sensory booths to minimize distractions.[7]

    • For each sample, they rate the intensity of each attribute from the developed lexicon on a 15-cm unstructured line scale, anchored with "low" and "high".[6][10]

    • Samples are presented in a randomized, blind-coded order to prevent bias.[11] Palate cleansers (e.g., unsalted crackers, water) are used between samples.

Data Presentation: Sensory Lexicon

The resulting data is a sensory "fingerprint" of the product.

AttributeDefinitionReference Standard
Grapefruit The characteristic aroma of fresh grapefruit peel.Freshly zested grapefruit peel in a sealed jar.
Bitter A sharp, slightly acrid sensation associated with citrus pith.A dilute solution of caffeine or quinine sulfate.
Green A fresh, leafy note reminiscent of crushed green leaves.Crushed galbanum oil on a smelling strip.
Woody A dry, earthy aroma characteristic of aged wood.Vetiver oil diluted in a neutral solvent.
Soapy A clean, slightly fatty note associated with traditional soap.A bar of unscented ivory soap.
Citrus Zest A bright, sharp, and slightly sweet citrus note.A mixture of lemon and orange essential oils.

Table 1: Example of a developed sensory lexicon for Methyl Pamplemousse.

Part 2: The Analytical Instrument - GC-MS and GC-Olfactometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in a complex mixture.[12][13] For a fragrance ingredient like Methyl Pamplemousse, GC-MS provides a quantitative breakdown of its purity and the profile of any minor components that might influence its overall aroma.

To bridge the gap between instrumental data and human perception, Gas Chromatography-Olfactometry (GC-O) is an invaluable complementary technique.[14] In a GC-O setup, the effluent from the GC column is split, with one portion going to the MS detector and the other to a sniffing port where a trained analyst can identify the odor of each eluting compound.[14][15] This directly links specific chemical compounds to their perceived aroma character.

Experimental Rationale: Why a Combined Approach?

Using GC-MS alone tells us what chemicals are present and in what quantity.[16] However, it doesn't tell us which of those chemicals are contributing significantly to the perceived aroma. The human nose can be far more sensitive to certain compounds than any instrument.[17] GC-O provides this critical layer of information, allowing us to focus our correlation efforts on the odor-active compounds, rather than every compound detected by the MS.[15][18]

Protocol for Instrumental Analysis
  • Sample Preparation:

    • Dilute the Methyl Pamplemousse sample in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC analysis. A typical starting point is a 1% solution.

    • If analyzing from a complex matrix (e.g., a consumer product), a solvent extraction or headspace solid-phase microextraction (HS-SPME) may be required to isolate the volatile fraction.[12][19]

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-Wax).

    • Develop a temperature program that effectively separates the volatile compounds. A typical program might start at 50°C and ramp up to 250°C.

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known standards.

    • Quantify the relative abundance of each compound by integrating the area of its corresponding chromatographic peak.

Data Presentation: Instrumental Data

The GC-MS analysis yields a detailed chemical profile.

Retention Time (min)Compound NameRelative Area (%)Odor Descriptor (from GC-O)
10.2Limonene0.5Citrus, Orange
12.5Linalool0.2Floral, Woody
15.8 Methyl Pamplemousse 98.5 Grapefruit, Bitter
16.3Nootkatone0.1Grapefruit, Woody
18.1Vetiverol0.3Woody, Earthy

Table 2: Hypothetical quantitative results from a GC-MS/GC-O analysis of a Methyl Pamplemousse sample.

Part 3: The Correlation - Partial Least Squares Regression (PLSR)

With two distinct datasets—sensory intensities (Y-variables) and instrumental measurements (X-variables)—the final step is to build a statistical model that connects them. While simple bivariate correlations can be insightful, they fail to account for the complex interactions and multicollinearity often present in instrumental data.[20]

Partial Least Squares Regression (PLSR) is a powerful multivariate technique perfectly suited for this task.[21] It is particularly useful when, as is common in sensory science, there are many, often correlated, predictor variables (from the GC-MS) and a smaller set of response variables (the sensory attributes).[4] PLSR works by creating latent variables (components) from the instrumental data that are most relevant for predicting the sensory data, effectively reducing noise and focusing on the covariance between the two datasets.[20]

Workflow for Data Correlation

G cluster_0 Data Inputs cluster_1 Modeling cluster_2 Outputs X_matrix Instrumental Data Matrix (X) (Samples x Compounds) PLSR Partial Least Squares Regression (PLSR) Algorithm X_matrix->PLSR Y_matrix Sensory Data Matrix (Y) (Samples x Attributes) Y_matrix->PLSR Model Predictive Model Y = X * B + E PLSR->Model Validation Model Validation (Cross-Validation, R²) Model->Validation Interpretation Interpretation (Loadings, VIP Scores) Model->Interpretation

A diagram of the Partial Least Squares Regression (PLSR) workflow.

Protocol for PLSR Analysis
  • Data Structuring: Arrange the instrumental data into an X-matrix where rows represent different samples and columns represent the relative concentrations of each chemical compound. Arrange the sensory data into a Y-matrix where rows correspond to the same samples and columns represent the mean intensity ratings for each sensory attribute.

  • Model Building: Using statistical software (e.g., R with the 'pls' package, SensoMineR, or The Unscrambler), apply the PLSR algorithm to the X and Y matrices.[22]

  • Model Validation: The robustness of the PLSR model must be validated. This is typically done using cross-validation, where a portion of the data is left out, a model is built on the rest, and then used to predict the left-out data. The coefficient of determination (R²) indicates how well the model explains the variance in the sensory data.

  • Interpretation: The primary outputs for interpretation are the regression coefficients and Variable Importance in Projection (VIP) scores.

    • Regression Coefficients: These indicate the direction and strength of the relationship between each compound and each sensory attribute. A high positive coefficient suggests a compound increases the intensity of an attribute.

    • VIP Scores: VIP scores summarize the importance of each X-variable (compound) in explaining the Y-variables (sensory attributes). A common rule of thumb is that variables with a VIP score greater than 1 are considered highly influential.

Data Presentation: Correlation Results

The model can reveal which chemical drivers are responsible for the key sensory characteristics.

Sensory AttributeCorrelated CompoundRegression CoefficientVIP ScoreInterpretation
Grapefruit Methyl Pamplemousse+0.851.8Strongly drives the primary grapefruit note.
Grapefruit Nootkatone+0.201.2Contributes to the grapefruit character.
Bitter Methyl Pamplemousse+0.651.5A primary driver of the characteristic bitterness.
Woody Vetiverol+0.701.4The main driver of the woody nuance.
Floral Linalool+0.450.9A minor contributor to a subtle floral note.

Table 3: Example of PLSR model results showing the correlation between key compounds and sensory attributes.

Conclusion

The correlation of sensory and instrumental data transforms two disparate datasets into a single, powerful predictive tool.[17][23] By employing rigorous methodologies such as Quantitative Descriptive Analysis for sensory evaluation and GC-MS/GC-O for instrumental analysis, we can generate high-quality, reliable data. The subsequent application of multivariate statistical techniques like Partial Least Squares Regression allows us to build robust models that decode the complex relationship between a chemical profile and the resulting aroma perception.[4][21]

This integrated approach empowers researchers and developers to move beyond simple chemical quantification. It provides a deeper understanding of how specific components drive the sensory experience, enabling data-driven decisions in quality control, product formulation, and the development of new fragrance ingredients. By bridging the gap between the analytical and the perceptual, we can more effectively create products that meet the desired sensory targets and resonate with consumers.[3]

References

  • Relating sensory and instrumental analyses. (2006). Illinois Experts. Available at: [Link]

  • Instrumental Analysis or Human Evaluation to Measure the Appearance, Smell, Flavor, and Physical Properties of Food. National Institutes of Health (NIH). Available at: [Link]

  • Aroma Active Internal Standards for Gas Chromatography-Olfactometry of Grapefruit Juices. ResearchGate. Available at: [Link]

  • Correlating instrumental measurements of texture and flavour release with human perception. (2005). International Journal of Food Science and Technology, Oxford Academic. Available at: [Link]

  • Ultimate Guide to Sensory Testing Methods. (2024). Peekage. Available at: [Link]

  • Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. ResearchGate. Available at: [Link]

  • Partial Least Squares (PLS) Regression. The University of Texas at Dallas. Available at: [Link]

  • Relationship between Sensory and Instrumental Analysis for Tomato Flavor. ResearchGate. Available at: [Link]

  • Characterization of aroma‐impact compounds in cold‐pressed grapefruit oil using time–intensity GC–olfactometry and GC–MS. ResearchGate. Available at: [Link]

  • Sensory analysis: Overview of methods and areas of application. DLG.org. Available at: [Link]

  • Why use component-based methods in sensory science? (2023). Compusense. Available at: [Link]

  • Combining instrumental and sensory methods in food quality control. ResearchGate. Available at: [Link]

  • Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. MDPI. Available at: [Link]

  • Lesson 7: Descriptive Analysis. Sirocco Consulting. Available at: [Link]

  • SensoMineR; relating sensory and instrumental data. SensoMineR. Available at: [Link]

  • Partial least-squares regression (PLSR) analysis of sensory attributes, key volatile compounds, Maillard reaction and lipid oxidation products among four pumpkin seeds. ResearchGate. Available at: [Link]

  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. (2025). Food Safety Institute. Available at: [Link]

  • Partial Least Squares: A Comprehensive Guide to Overcoming Data Challenges. (2024). Medium. Available at: [Link]

  • Partial least squares regression (PLS) plot of overall liking and sensory attributes. ResearchGate. Available at: [Link]

  • Statistical analysis of sensory data. Fiveable. Available at: [Link]

  • Descriptive Sensory Evaluations. (2018). Medallion Labs. Available at: [Link]

  • Evaluation of key aroma compounds in hand-squeezed grapefruit juice (Citrus paradisi Macfayden) by quantitation and flavor reconstitution experiments. PubMed. Available at: [Link]

  • (PDF) Relationship between sensory and instrumental measurement of texture. ResearchGate. Available at: [Link]

  • What Statistical Techniques Are Used In Sensory Analysis? (2025). The Friendly Statistician, YouTube. Available at: [Link]

  • Gas chromatography-olfactometry. Wikipedia. Available at: [Link]

  • Methyl Pamplemousse. Givaudan. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 67674-46-8. (2023). ScienceDirect. Available at: [Link]

  • Methyl pamplemousse. Contrebande. Available at: [Link]

  • SENSORY ANALYSIS HANDBOOK 2018. Latvia University of Life Sciences and Technologies. Available at: [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. MatheO. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. Available at: [Link]

  • GCMS Analysis. PerfumersWorld. Available at: [Link]

  • More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. (2023). UC Davis. Available at: [Link]

  • Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. GSC Online Press. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical research, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (CAS: 67674-46-8), a compound valued in the fragrance and flavor industries for its grapefruit-like aroma.[1] Beyond its aromatic properties, understanding its chemical nature is paramount to ensuring its safe removal from the laboratory environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H412: Harmful to aquatic life with long lasting effects.[2][3][4]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat, whenever handling the substance.[5]

The Critical Risk of Peroxide Formation

A significant, and often overlooked, hazard associated with this compound stems from its chemical structure as an acetal, a type of diether.[6][7] Ethers and acetals are well-documented as potential peroxide-forming chemicals .[2][5][8][9] Over time, and upon exposure to air and light, these compounds can form unstable and potentially explosive peroxide crystals.[8][10]

This compound is categorized as a Group B peroxide former .[5][7][11] This classification implies that the chemical becomes a peroxide hazard upon concentration, for instance, during distillation or evaporation.[5][11] Therefore, specific precautions must be taken throughout its lifecycle in the lab, from storage to disposal.

Strategic Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be approached as a hazardous waste management process. Under no circumstances should this chemical be disposed of down the drain.[10] The following protocol outlines a self-validating system for its safe disposal.

Step 1: Pre-Disposal Evaluation and Peroxide Screening

Before preparing the waste container, a critical evaluation of the chemical's condition is necessary.

  • Visual Inspection: Carefully inspect the container for any signs of peroxide formation. If you observe crystal formation, viscous liquid, or a rusted or stuck cap, do not handle the container further. [8] Isolate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

  • Age Assessment: Opened containers of Group B peroxide formers should ideally be disposed of within one year.[7][11] One source indicates that this compound demonstrates excellent thermal stability under normal storage conditions for at least 9 months.[1] Adhering to a "first-in, first-out" inventory system is a prudent practice to prevent the accumulation of aged chemicals.

  • Peroxide Testing (if necessary): If the chemical is within its safe storage period but will be concentrated (e.g., in a rotary evaporator), it must be tested for peroxides.[5] Commercially available peroxide test strips can provide a semi-quantitative measurement.[5]

Peroxide ConcentrationAction Required
< 25 ppmConsidered safe for general use.
25 - 100 ppmNot recommended for distillation or concentration. Proceed with disposal.
> 100 ppmDo not handle. Contact your EHS office immediately for specialized disposal.
Step 2: Waste Collection and Labeling

Proper segregation and labeling of chemical waste are fundamental to safe disposal.

  • Select an Appropriate Waste Container: Use a clean, leak-proof container made of a material compatible with organic solvents, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[2]

  • Segregate as Non-Halogenated Organic Waste: this compound is a non-halogenated organic compound. It should be collected in a waste stream specifically designated for non-halogenated solvents.[5][12] Mixing with halogenated solvents increases disposal costs and complexity.[12]

  • Proper Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., Irritant, Environmental Hazard)

    • The accumulation start date

Step 3: Accumulation and Storage

The designated area for waste accumulation must adhere to safety standards.

  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1]

  • Secondary Containment: The waste container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[5][8]

  • Storage Conditions: Store the waste away from heat, direct sunlight, and sources of ignition.[9]

Step 4: Final Disposal

The final step is to arrange for the removal of the hazardous waste by qualified personnel.

  • Contact EHS: Once the waste container is full or has reached the end of its accumulation time limit (as per your institution's policy), contact your Environmental Health and Safety office to schedule a pickup.[1]

  • Professional Disposal: The waste will be transported and disposed of by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[12]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Evaluate 6,6-Dimethoxy- 2,5,5-trimethylhex-2-ene for Disposal visual_inspection Visually Inspect Container start->visual_inspection decision_crystals Crystals, Discoloration, or Stuck Cap? visual_inspection->decision_crystals age_check Check Age of Chemical (Opened < 1 year?) decision_age Within Safe Storage Period? age_check->decision_age peroxide_test Test for Peroxides (if concentrating) decision_peroxide Peroxide Level > 100 ppm? peroxide_test->decision_peroxide decision_crystals->age_check No stop_ehs STOP! Contact EHS Immediately. Do Not Handle. decision_crystals->stop_ehs Yes decision_age->peroxide_test Yes proceed_disposal Proceed to Standard Disposal Protocol decision_age->proceed_disposal No (Expired) decision_peroxide->stop_ehs Yes decision_peroxide->proceed_disposal No collect_waste Collect in Labeled, Non-Halogenated Organic Waste Container proceed_disposal->collect_waste store_waste Store in Secondary Containment in SAA collect_waste->store_waste schedule_pickup Schedule Pickup with EHS store_waste->schedule_pickup end End: Safe and Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Environmental Health & Safety, University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). Appendix B - Potential Peroxide Forming Chemicals. EHSO Manual. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Washington. (2022, August 11). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • Amazon S3. (2014, July 21). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. METHYL PAMPLEMOUSSE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for laboratory personnel working with 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (CAS No. 67674-46-8), a compound commonly used in the fragrance and flavor industries.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This guide is built on the foundational principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[3][4][5][6][7]

Hazard Analysis: Understanding the Risks

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][7][8]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][7][9]

  • Harmful to Aquatic Life with Long-Lasting Effects (Aquatic Chronic 3): Poses a long-term risk to aquatic ecosystems.[3][8]

  • Combustible Liquid (Category 4): While not highly flammable, it can ignite with a source of ignition.[6][9]

The compound is an acetal, which is a diether of a geminal diol.[10] While generally stable, acetals can undergo hydrolysis back to their constituent aldehyde/ketone and alcohol in the presence of aqueous acid.[11] At elevated temperatures, decomposition can occur through acid-catalyzed hydrolysis or radical-based homolysis.[12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Skin and Body Protection
  • Primary Protection: A flame-resistant lab coat should be worn at all times to protect against accidental splashes.

  • Gloves: The choice of glove material is critical. While disposable nitrile gloves are common in laboratories, they offer poor resistance to many organic compounds, including ethers, which are structurally related to acetals.[13][14] For incidental contact, such as transferring small volumes, nitrile gloves may provide minimal splash protection but should be replaced immediately upon contact.[15]

    For extended handling or when there is a higher risk of immersion, more robust glove materials are required.

Glove MaterialBreakthrough Time Rating for Similar Compounds (Ethers/Organics)Recommended Use
Nitrile Poor to FairIncidental contact/splash protection only. Must be changed immediately upon contact.[13][14]
Neoprene GoodSuitable for extended handling where dexterity is required.[13][16]
Butyl Rubber Very Good to ExcellentRecommended for handling larger quantities or for prolonged tasks.[13][16]
Viton® ExcellentOffers the highest level of protection, particularly against a wide range of organic chemicals.[13][16]
  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Sandals and perforated shoes are not permitted in the laboratory.[13]

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work involving this chemical.

  • Splash Hazard: When there is a significant risk of splashing (e.g., transferring large volumes, heating), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with safety goggles.[17]

Respiratory Protection

Operations with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.

  • Recommended Respirator: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge (black label as per NIOSH color-coding) is appropriate for protection against the vapors of this compound.[9][15]

  • Fit Testing: A written respiratory protection program, including fit testing, is required under OSHA regulations (29 CFR 1910.134) for all users of tight-fitting respirators.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and procedural consistency.

Handling and Storage
  • Ventilation: All manipulations of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[9][18]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It should be stored separately from strong oxidizing agents and acids.[19]

  • Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent autoxidation.[19]

Experimental Workflow

The following diagram illustrates a safe workflow for a typical laboratory procedure involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_chem Retrieve Chemical from Storage prep_setup->prep_chem handle_measure Measure/Weigh Compound prep_chem->handle_measure handle_reaction Perform Reaction/Procedure handle_measure->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff & Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe handling workflow for this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container. This waste stream should be classified as non-halogenated organic solvent waste. Do not mix with other waste streams like acids, bases, or halogenated solvents.[11]

  • Container Management: Waste containers must be kept closed except when adding waste, be made of a compatible material (e.g., polyethylene-lined steel can), and stored in a designated satellite accumulation area.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations. Do not discharge this chemical into drains or the environment.

Emergency Procedures: Preparedness and Response

Spills
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure all ignition sources are removed.[3]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[3][6]

    • Carefully collect the absorbent material into a sealable container, label it as hazardous waste, and dispose of it according to the disposal plan.[3]

    • Clean the spill area with soap and water.[3]

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the doors to the affected area to contain vapors.[5]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[3]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

  • University of California San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories. UCSD Blink. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • Directpcw. (2025, March 28). Safety Data Sheet - METHYL PAMPLEMOUSSE. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Amazon S3. (n.d.). METHYL PAMPLEMOUSSE. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ACS Omega. (2022, August 18). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • The Good Scents Company. (n.d.). grapefruit acetal methyl pamplemousse (Givaudan). Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • University of York. (n.d.). Waste Disposal - Chemistry Teaching Labs. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene (FDB014853). Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.